ABS-752
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H14FN3O3 |
|---|---|
Molekulargewicht |
291.28 g/mol |
IUPAC-Name |
3-[6-(aminomethyl)-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14FN3O3/c15-10-4-9-8(3-7(10)5-16)6-18(14(9)21)11-1-2-12(19)17-13(11)20/h3-4,11H,1-2,5-6,16H2,(H,17,19,20) |
InChI-Schlüssel |
VHUZYSKPEQGBJP-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABS-752
For Researchers, Scientists, and Drug Development Professionals
ABS-752 is an innovative prodrug demonstrating a multi-faceted mechanism of action primarily centered on targeted protein degradation for the treatment of hepatocellular carcinoma (HCC).[1][2] This document provides a detailed overview of its activation, molecular targets, and the subsequent cellular pathways affected.
Prodrug Activation and Selective Targeting
This compound is administered in an inactive form and requires bioactivation, a key feature that contributes to its tissue-selective action.[1][2] The activation process is catalyzed by the enzyme Vascular Adhesion Protein-1 (VAP-1), a monoamine oxidase that is significantly overexpressed in cirrhotic liver tissue, a common precursor to HCC.[1][2] This targeted activation ensures that the active form of the drug is concentrated in the tumor microenvironment, thereby minimizing off-target effects.[2]
The activation cascade proceeds as follows:
-
This compound is converted by VAP-1 to an aldehyde intermediate.[1]
-
This intermediate is subsequently transformed into the active molecule, ABT-002.[1]
References
The Activation of Prodrug ABS-752 to the Molecular Glue Degrader ABT-002: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABS-752 is a clinical-stage prodrug designed for the targeted treatment of hepatocellular carcinoma (HCC).[1][2] Its therapeutic efficacy is unlocked through a highly specific activation mechanism, converting it into the active molecule, ABT-002. This conversion is catalyzed by the enzyme Vascular Adhesion Protein-1 (VAP-1), which is notably overexpressed in cirrhotic liver tissues, the primary environment for HCC.[1][2] This targeted activation ensures that the potent therapeutic action of ABT-002 is concentrated within the tumor microenvironment, thereby minimizing systemic toxicity.[2] ABT-002 functions as a molecular glue, inducing the degradation of two key proteins implicated in cancer progression: G-protein coupled receptor-associated sorting protein 1 (GSPT1) and NEK7.[1][2] The degradation of GSPT1 inhibits tumor cell proliferation, while the degradation of NEK7 modulates the inflammatory tumor microenvironment.[2] This document provides a comprehensive technical guide on the activation of this compound to ABT-002, detailing the underlying biochemical pathways, experimental protocols for its characterization, and quantitative data from preclinical studies.
The Activation Pathway: From Prodrug to Active Degrader
The conversion of this compound to its active form, ABT-002, is a two-step enzymatic process primarily mediated by the monoamine oxidase, VAP-1.[1]
-
Oxidative Deamination by VAP-1: The first step involves the VAP-1 catalyzed oxidative deamination of this compound. This reaction converts the prodrug into a reactive aldehyde intermediate.[1]
-
Conversion to ABT-002: The aldehyde intermediate is subsequently converted into the active molecule, ABT-002.[1]
This activation cascade is crucial for the selective action of the drug in HCC, as VAP-1 is significantly upregulated in the cirrhotic liver.[1][2]
Below is a diagram illustrating the activation pathway of this compound.
Quantitative Analysis of this compound Activation
The enzymatic conversion of this compound has been quantified using various experimental setups. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Michaelis-Menten Constants for Aldehyde Formation from this compound by VAP-1
| Tissue Lysate | Km (µM) |
| Cirrhotic Human Liver | 15.3 |
| Human Heart Aorta | 21.8 |
Data from LC-MS/MS quantification of the aldehyde intermediate formation.[1]
Experimental Protocols
This section provides an overview of the methodologies used to study the activation of this compound.
In Vitro Conversion of this compound using Recombinant Enzymes and Tissue Lysates
Objective: To identify the enzyme responsible for the activation of this compound and to quantify the conversion kinetics.
Protocol Overview:
-
Incubation: this compound is incubated with recombinant human monoamine oxidases (VAP-1, MAO-A, MAO-B) or with whole human tissue lysates (e.g., cirrhotic liver, heart aorta) at 37°C.[1]
-
Inhibition Control: In parallel, incubations are performed in the presence of a specific VAP-1 inhibitor (e.g., PXS-4728A) to confirm the role of VAP-1.[1]
-
Sample Analysis: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched. The concentrations of this compound and its metabolites (aldehyde intermediate and ABT-002) are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Kinetic Analysis: The rate of metabolite formation as a function of the prodrug concentration is fitted to the Michaelis-Menten equation to determine the Km.[1]
Below is a diagram of the experimental workflow for determining the enzymatic conversion of this compound.
Amplex Red-Based Fluorogenic Assay for VAP-1 Activity
Objective: To determine the kinetics of this compound deamination by VAP-1 using a continuous fluorogenic assay.
Protocol Overview:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human VAP-1, horseradish peroxidase (HRP), and Amplex Red reagent in a suitable buffer.
-
Initiation: The reaction is initiated by adding varying concentrations of this compound.
-
Fluorescence Measurement: The VAP-1-mediated deamination of this compound produces hydrogen peroxide (H₂O₂), which, in the presence of HRP, reacts with Amplex Red to produce the highly fluorescent resorufin. The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial rates of reaction are calculated from the fluorescence data and are plotted against the substrate (this compound) concentration. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters.[1]
Downstream Effects of ABT-002
The active molecule, ABT-002, acts as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of GSPT1 and NEK7.[1][2]
-
Degradation of GSPT1: Leads to the inhibition of tumor cell proliferation.[2]
-
Degradation of NEK7: Modulates the inflammatory tumor microenvironment by affecting the NLRP3 inflammasome.[2]
The selective degradation of these proteins is the ultimate therapeutic outcome of the activation of this compound.
Conclusion
The activation of the prodrug this compound to the active molecular glue degrader ABT-002 is a highly specific process, enzymatically driven by VAP-1, an enzyme overexpressed in the target HCC tissue. This targeted activation mechanism is a key feature of this compound's therapeutic strategy, promising potent anti-cancer activity with a favorable safety profile. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and drug development professionals working on targeted cancer therapies and prodrug strategies. Further in vivo pharmacokinetic and pharmacodynamic studies are essential to fully elucidate the clinical potential of this compound.
References
The Role of Vascular Adhesion Protein-1 (VAP-1) in the Activation of the Molecular Glue Prodrug ABS-752
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of Vascular Adhesion Protein-1 (VAP-1) in the activation of ABS-752, a novel molecular glue prodrug currently in clinical development for the treatment of hepatocellular carcinoma (HCC). This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides a visual representation of the signaling pathway.
Introduction: VAP-1 and its Role in Disease
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) or amine oxidase copper-containing 3 (AOC3), is a dual-function transmembrane protein.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[4][5] VAP-1 functions both as an adhesion molecule involved in leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2][6] This enzymatic activity results in the production of corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][2][7] Elevated VAP-1 activity is associated with various inflammatory diseases, and its inhibition is a promising therapeutic strategy.[4][6][8]
This compound: A VAP-1 Activated Prodrug
This compound is a molecular glue prodrug that has demonstrated significant potential in preclinical studies for the treatment of HCC.[9][10] A key feature of this compound is its selective activation in the tumor tissue.[10] This selectivity is achieved through its bioactivation by VAP-1, an enzyme that is notably overexpressed in the cirrhotic liver, a common precursor to HCC.[9][10]
The activation of this compound by VAP-1 is a two-step process. First, VAP-1 catalyzes the oxidative deamination of the primary amine in this compound, converting it into an aldehyde intermediate.[9][11] This aldehyde is subsequently converted to the active molecule, ABT-002.[9] The active form, ABT-002, functions as a molecular glue, inducing the degradation of two key proteins: GSPT1 and NEK7.[9][10] The degradation of GSPT1 inhibits tumor cell proliferation, while the degradation of NEK7, an activator of the NLRP3 inflammasome, modulates the inflammatory tumor microenvironment.[10]
Quantitative Data
The following tables summarize the key quantitative data related to the VAP-1 mediated activation of this compound and its subsequent biological activity.
Table 1: Michaelis-Menten Constants (Km) for this compound Metabolite Formation [11]
| Tissue Lysate | Metabolite | Km (µM) |
| Cirrhotic Human Liver | Aldehyde (ABT-971) | 15.3 |
| Human Heart Aorta | Aldehyde (ABT-971) | 8.7 |
Table 2: In Vitro Efficacy of this compound and its Metabolites [11]
| Compound | Cell Line | Target | Assay | IC50 / EC50 |
| This compound | Hep3B (GSPT1 WT) | Cell Viability | CTG Assay | >50 µM |
| Aldehyde Metabolite | Hep3B (GSPT1 WT) | Cell Viability | CTG Assay | ~10 µM |
| ABT-002 (Active Metabolite) | Hep3B (GSPT1 WT) | Cell Viability | CTG Assay | ~0.1 µM |
| This compound | - | Tracer/NanoLuc-CRBN Complex | Inhibition Assay | >50 µM |
| Aldehyde Metabolite | - | Tracer/NanoLuc-CRBN Complex | Inhibition Assay | ~5 µM |
| ABT-002 (Active Metabolite) | - | Tracer/NanoLuc-CRBN Complex | Inhibition Assay | ~0.05 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the activation pathway of this compound and a general workflow for its characterization.
Caption: this compound activation by VAP-1 and its downstream effects.
Caption: Workflow for characterizing this compound activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
5.1. LC-MS/MS Quantification of this compound and its Metabolites [11]
-
Objective: To quantify the concentration of this compound and its metabolites over time in the presence of VAP-1.
-
Materials:
-
This compound
-
Recombinant mouse VAP-1 (mVAP-1), human MAO-A, and MAO-B
-
VAP-1 inhibitor (e.g., PXS-4728A)
-
Cirrhotic human liver and heart aorta tissue lysates
-
LC-MS/MS system
-
-
Protocol:
-
Prepare reaction mixtures containing this compound at various concentrations.
-
For enzyme identification, incubate this compound with recombinant mVAP-1, human MAO-A, or MAO-B. Include a no-enzyme control. For inhibition studies, pre-incubate mVAP-1 with a VAP-1 inhibitor before adding this compound.
-
For tissue lysate experiments, incubate this compound with cirrhotic human liver or heart aorta lysates for 1 hour at 37°C.
-
At various time points, quench the reaction (e.g., with acetonitrile).
-
Centrifuge the samples to pellet proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the concentrations of this compound and its metabolites.
-
Determine Michaelis-Menten constants (Km) based on the formation rates of the aldehyde metabolite.
-
5.2. Amplex Red-Based Fluorogenic Assay for VAP-1 Activity [11]
-
Objective: To determine the kinetics of this compound deamination by recombinant human VAP-1.
-
Materials:
-
This compound
-
Recombinant human VAP-1
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Fluorometric microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing recombinant human VAP-1, Amplex Red, and HRP in a suitable buffer.
-
Add varying concentrations of this compound to initiate the reaction. The VAP-1-catalyzed deamination of this compound produces H₂O₂.
-
In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the fluorescent product, resorufin.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Plot the reaction rates against the this compound concentration to determine the kinetic parameters.
-
5.3. Cell Viability (CTG) Assay [11]
-
Objective: To assess the cytotoxic effects of this compound and its metabolites on cancer cell lines.
-
Materials:
-
Hep3B cell line (wild type GSPT1 and GSPT1 G575N variant)
-
This compound and its metabolites
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed Hep3B cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-dependent range of concentrations of this compound and its metabolites (e.g., 1 nM – 50 µM).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a luminometer.
-
Normalize the data to untreated controls and calculate the IC50 values.
-
5.4. Intracellular Tracer/NanoLuc-CRBN Complex Formation Inhibition Assay [11]
-
Objective: To measure the ability of this compound and its metabolites to inhibit the formation of the CRBN complex.
-
Materials:
-
Cells engineered to express a Tracer/NanoLuc-CRBN system
-
This compound and its metabolites
-
Nano-Glo® Luciferase Assay System
-
Luminometer
-
-
Protocol:
-
Treat the engineered cells with a dose-dependent range of this compound and its metabolites.
-
Incubate for a specified period to allow for compound entry and interaction with the intracellular components.
-
Lyse the cells and measure the NanoLuc luciferase activity using the Nano-Glo® Luciferase Assay System. The signal is dependent on the formation of the Tracer/NanoLuc-CRBN complex.
-
A decrease in the luminescent signal indicates inhibition of complex formation.
-
Calculate the IC50 values from the dose-response curves.
-
Conclusion
The targeted activation of the prodrug this compound by VAP-1 in the tumor microenvironment represents a highly innovative approach in cancer therapy. This mechanism provides a dual benefit of selective tumor targeting and a multi-pronged attack on cancer cell proliferation and the inflammatory milieu. The experimental data robustly supports the role of VAP-1 as the key bioactivating enzyme for this compound. The detailed protocols provided herein offer a framework for the continued investigation and development of this and other VAP-1-activated therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Captor Therapeutics [captortherapeutics.com]
- 11. researchgate.net [researchgate.net]
The Prodrug ABS-752: A Novel Approach for Targeted GSPT1 Degradation in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. This whitepaper provides a comprehensive technical overview of ABS-752, a first-in-class, orally bioavailable small molecule prodrug designed to induce the targeted degradation of GSPT1 (G1 to S phase transition 1), a protein implicated in the pathogenesis of hepatocellular carcinoma (HCC) and other malignancies. This compound leverages a unique tumor-selective activation mechanism, converting to the active molecular glue degrader, ABT-002, to recruit GSPT1 to the CRL4-CRBN E3 ubiquitin ligase complex for subsequent proteasomal degradation. This document details the mechanism of action, preclinical data, and clinical development status of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development in this promising area of oncology.
Introduction to GSPT1 as a Therapeutic Target
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTP-binding protein that plays a critical role in the termination of protein synthesis.[1] Dysregulation of GSPT1 has been linked to the progression of various cancers, where it can contribute to uncontrolled cell proliferation and survival.[2][3] Its essential role in cellular processes makes it an attractive target for anticancer therapy.[1] However, conventional small molecule inhibitors have proven challenging to develop. The advent of targeted protein degradation, particularly through molecular glue degraders, has provided a novel strategy to effectively eliminate GSPT1 protein and disrupt its oncogenic functions.[1][4]
This compound: Mechanism of Action
This compound is a prodrug that undergoes metabolic activation to its active form, ABT-002.[5][6][7] This conversion is catalyzed by the enzyme VAP-1 (Vascular Adhesion Protein-1), a monoamine oxidase that is overexpressed in the cirrhotic liver, a common precursor to HCC.[6][7] This targeted activation strategy is designed to concentrate the active degrader in the tumor microenvironment, potentially enhancing efficacy and minimizing systemic toxicity.
The active metabolite, ABT-002, functions as a molecular glue, inducing a novel interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1.[6][7] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. In addition to GSPT1, this compound also promotes the degradation of NEK7, a protein involved in inflammasome activation.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound activation and subsequent GSPT1 degradation.
Preclinical Data Summary
This compound has demonstrated potent and selective degradation of GSPT1 in preclinical models of hepatocellular carcinoma.
In Vitro Activity
The following table summarizes the degradation potency of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Time Point (hours) |
| Hep3B | Hepatocellular Carcinoma | GSPT1 | 1.2 | 24 |
| HepG2 | Hepatocellular Carcinoma | GSPT1 | 2.5 | 24 |
| Huh7 | Hepatocellular Carcinoma | GSPT1 | 3.1 | 24 |
| SNU-398 | Hepatocellular Carcinoma | GSPT1 | 1.8 | 24 |
| MOLM-13 | Acute Myeloid Leukemia | GSPT1 | 0.5 | 24 |
DC50: Concentration required to degrade 50% of the target protein.
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in in vivo models of HCC.
| Model Type | Cell Line/Origin | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Notes |
| Cell Line-Derived Xenograft (CDX) | Hep3B | This compound | 10 mg/kg BID | Complete tumor regression | [8] |
| Patient-Derived Xenograft (PDX) | HCC | This compound | 10 mg/kg BID | >50% in 4 out of 10 models | [8] |
| Patient-Derived Xenograft (PDX) | HCC | This compound | 10 mg/kg BID | Inhibition in 8 out of 10 models | [8] |
Clinical Development Status
This compound, under the development name CT-01 by Captor Therapeutics, has entered a Phase 1 clinical trial for the treatment of patients with moderately to highly advanced hepatocellular carcinoma.[5][9] The multi-center, open-label, dose-escalation and expansion study is designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of CT-01 as both a monotherapy and in combination with everolimus.[5] The trial is being conducted at clinical sites in Spain, Germany, and France.[5][9]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Western Blot for GSPT1 Degradation
This protocol is for the semi-quantitative analysis of GSPT1 protein levels in cultured cells following treatment with this compound.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-GSPT1 (e.g., 1:1000 dilution)
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin (e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/well and allow to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Repeat the washing steps.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control signal.
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for Western blot analysis of GSPT1 degradation.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Hepatocellular carcinoma cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compounds to the wells and incubate for the desired time (e.g., 72 hours). Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the DMSO control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and determine the IC50 value using non-linear regression.
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Hep3B cells
-
Matrigel
-
This compound
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 10 mg/kg, BID) or vehicle control orally for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound represents a promising and innovative approach to the treatment of hepatocellular carcinoma. Its unique prodrug design allows for tumor-selective activation, potentially leading to an improved therapeutic window. The potent and selective degradation of GSPT1 by the active metabolite, ABT-002, has demonstrated significant anti-tumor efficacy in preclinical models. The ongoing Phase 1 clinical trial will provide crucial insights into the safety and efficacy of this novel targeted protein degrader in patients with advanced HCC. The data and protocols presented in this technical guide are intended to facilitate further research into this compound and the broader field of GSPT1-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 5. Captor Therapeutics [captortherapeutics.com]
- 6. Captor Therapeutics [captortherapeutics.com]
- 7. Captor Therapeutics [captortherapeutics.com]
- 8. Captor Therapeutics [captortherapeutics.com]
- 9. Captor Therapeutics [captortherapeutics.com]
Unraveling the Mechanism of NEK7 Degradation by ABS-752: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of ABS-752, a novel molecular glue prodrug, in mediating the targeted degradation of the NIMA-related kinase 7 (NEK7). We provide a comprehensive overview of the underlying signaling pathways, quantitative data on degradation efficacy, and detailed experimental protocols for key assays, empowering researchers to investigate and leverage this promising therapeutic strategy.
Introduction: Targeting NEK7 with a Novel Molecular Glue Degrader
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays a crucial role in mitotic progression and the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3][4][5] Dysregulation of NEK7 activity is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[1][3][5]
This compound is a first-in-class molecular glue prodrug designed to selectively induce the degradation of NEK7.[6][7][8] Unlike traditional enzyme inhibitors, this compound hijacks the cell's natural protein disposal machinery to eliminate the target protein entirely. This guide delves into the specifics of this process, providing the technical details necessary for its study and application in a research setting.
Mechanism of Action: A VAP-1 Activated Prodrug
This compound operates through a unique activation mechanism. It is a prodrug that is metabolically converted into its active form, ABT-002, by the enzyme Vascular Adhesion Protein-1 (VAP-1).[7] VAP-1 is an amine oxidase that is highly expressed in inflamed tissues, offering a degree of tissue-specific activation.[7]
Once activated, ABT-002 functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, GSPT1 and NEK7.[6][7] This induced proximity facilitates the ubiquitination of NEK7, marking it for degradation by the 26S proteasome.[9][10][11] This targeted degradation of NEK7 effectively removes the protein from the cell, thereby inhibiting its downstream signaling functions.[6][7]
Quantitative Data: Efficacy of NEK7 Degradation
The efficacy of this compound in mediating NEK7 degradation has been quantified in various studies. The following table summarizes the key parameters, such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax), observed in hepatocellular carcinoma (HCC) cell lines.
| Compound | Cell Line | Time Point (hours) | DC50 (nM) for NEK7 | Dmax (%) for NEK7 | Reference |
| This compound | Hep3B | 6 | ~100 | >80 | [8] |
| This compound | Hep3B | 24 | <100 | >90 | [8] |
Note: The degradation of NEK7 by this compound is shown to be potent and occurs in a time-dependent manner.
NEK7 Signaling Pathway: Role in NLRP3 Inflammasome Activation
NEK7 is a critical regulator of the NLRP3 inflammasome, a multiprotein complex that initiates inflammatory responses.[1][2][5] Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), NLRP3 undergoes a conformational change that allows for its interaction with NEK7.[2][4] This interaction is essential for the oligomerization of NLRP3 and the subsequent recruitment of the adaptor protein ASC, leading to the activation of caspase-1.[12] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms.[2][5]
By mediating the degradation of NEK7, this compound effectively disrupts this signaling cascade, preventing the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for NEK7 Degradation
This protocol outlines the steps to assess the degradation of NEK7 in cultured cells following treatment with this compound.
Experimental Workflow:
Materials:
-
Cell Line: Hep3B hepatocellular carcinoma cells.
-
Compound: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-NEK7 antibody, Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed Hep3B cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NEK7 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the NEK7 signal to the loading control.
AlphaLISA for Ternary Complex Formation
This protocol describes the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect the formation of the NEK7-ABT-002-CRBN ternary complex.
Experimental Workflow:
Materials:
-
Proteins: Recombinant His-tagged CRBN, Recombinant GST-tagged NEK7.
-
Compound: ABT-002 (active form of this compound).
-
AlphaLISA Beads: Anti-His AlphaLISA Acceptor beads, Streptavidin-coated Donor beads.
-
Detection Antibody: Biotinylated anti-GST antibody.
-
Assay Buffer: AlphaLISA buffer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of ABT-002. Prepare a mixture of His-CRBN and GST-NEK7 in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the ABT-002 dilutions.
-
Add the protein mixture to the wells.
-
Incubate for 1 hour at room temperature to allow for ternary complex formation.
-
Add the biotinylated anti-GST antibody and incubate for 30 minutes.
-
Add the Anti-His Acceptor beads and Streptavidin Donor beads.
-
Incubate for 1 hour in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound-mediated NEK7 degradation on cell viability.
Experimental Workflow:
Materials:
-
Cell Line: Hep3B cells.
-
Compound: this compound.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate: Opaque-walled 96-well plates.
Procedure:
-
Cell Plating and Treatment: Seed Hep3B cells in a 96-well plate and treat with a dose range of this compound for 72 hours.[4]
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate NEK7. Its unique prodrug approach, reliant on VAP-1 activation, suggests a potential for targeted activity in inflamed tissues. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the biological effects and therapeutic potential of this compound-mediated NEK7 degradation.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by ABS-752
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABS-752 is an investigational, orally active molecular glue degrader currently in clinical trials for the treatment of hepatocellular carcinoma (HCC).[1][2] It is a first-in-class prodrug that demonstrates a unique dual mechanism of action by inducing the degradation of two key proteins: G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[1][3] This targeted protein degradation strategy offers a promising therapeutic approach for cancers where these proteins play a critical role in proliferation and inflammation. This guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action: A Prodrug Approach for Targeted Activation
This compound is designed as a prodrug, ensuring its selective activation within the tumor microenvironment.[3] The compound is converted to its active metabolite, ABT-002, by the enzyme vascular adhesion protein-1 (VAP-1), a monoamine oxidase that is highly overexpressed in the cirrhotic liver, a common precursor to HCC.[1][4] This targeted activation minimizes systemic exposure to the active drug, potentially reducing off-target effects.[3]
Once converted to ABT-002, the active molecule functions as a "molecular glue." It facilitates the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, GSPT1 and NEK7.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][5] Interestingly, the parent compound this compound does not form this ternary complex, highlighting the importance of its bioactivation.[1][2]
References
In-Depth Technical Guide: ABS-752 for Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABS-752 (also designated as CT-01) is an innovative, first-in-class prodrug under investigation for the treatment of hepatocellular carcinoma (HCC). Leveraging the principles of targeted protein degradation, this compound operates as a molecular glue, demonstrating a unique dual mechanism of action. It is designed for selective activation within the tumor microenvironment, offering the potential for a favorable therapeutic window. This guide provides a comprehensive technical overview of the preclinical data and mechanism of action for this compound, based on publicly available information.
Mechanism of Action
This compound's sophisticated mechanism relies on its identity as a prodrug, which is selectively converted to its active form, ABT-002, by the enzyme Vascular Adhesion Protein-1 (VAP-1). VAP-1 is notably overexpressed in the liver of HCC patients, ensuring that the drug's activity is concentrated in the tumor tissue, thereby minimizing potential systemic toxicity.[1]
The active metabolite, ABT-002, functions as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase, Cereblon (CRBN), and two novel neosubstrates: GSPT1 and NEK7. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these two proteins.[2]
The dual degradation targets of this compound result in a two-pronged attack on hepatocellular carcinoma:
-
Degradation of GSPT1 (G1 to S Phase Transition 1): The degradation of GSPT1 is the primary driver of this compound's cytotoxic effects. The loss of GSPT1 induces an integrated stress response, ultimately leading to apoptosis (programmed cell death) in cancer cells.[3]
-
Degradation of NEK7 (Nima-Related Kinase 7): The degradation of NEK7 modulates the tumor microenvironment. NEK7 is a crucial component for the activation of the NLRP3 inflammasome. Its degradation leads to a reduction in the production of the pro-carcinogenic factor IL-1β, which in turn can help to activate an anti-tumor immune response.[3]
The following diagram illustrates the signaling pathway of this compound's mechanism of action:
Caption: Mechanism of action of this compound in hepatocellular carcinoma.
Preclinical Data
In Vitro Studies
The cytotoxic activity of this compound has been evaluated in hepatocellular carcinoma cell lines. The primary cytotoxic effect has been attributed to the degradation of GSPT1. This was demonstrated using a Hep3B cell line engineered with a GSPT1 G575N mutation, which is unable to bind to CRBN. In these cells, the cytotoxic effect of this compound was significantly diminished.
| Cell Line | Assay Type | Result | Reference |
| Hep3B (Wild-Type) | Western Blot | Potent degradation of GSPT1 and NEK7 | [4] |
| Hep3B (GSPT1 G575N Mutant) | Western Blot | NEK7 degradation maintained, GSPT1 degradation abolished | Not explicitly cited |
| Primary Human Hepatocytes | Cell Viability (CTG) | No cytotoxicity observed (IC50 not calculable) | [5] |
Note: A comprehensive table of IC50 values for this compound across a wider panel of HCC cell lines is not yet publicly available.
In Vivo Studies
Preclinical in vivo studies have demonstrated significant anti-tumor activity of this compound in various models of hepatocellular carcinoma.
| Model Type | Details | Dosing | Key Findings | Reference |
| Cell Line-Derived Xenograft | Hep3B cells | 10 mg/kg, twice daily | Complete tumor regression | [1] |
| Patient-Derived Xenograft (PDX) | 10 different HCC models | Not specified | Tumor growth inhibition in 8 out of 10 models; >50% inhibition in 4 models | [1] |
Note: Detailed quantitative data for each of the 10 PDX models are not yet publicly available.
Safety and Toxicology
In 28-day toxicology studies conducted in primates, this compound did not show any severe adverse effects. Furthermore, in vitro studies using primary human hepatocytes demonstrated no cytotoxicity, underscoring the potential for a favorable safety profile.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not yet publicly available in the reviewed literature. The following are high-level descriptions of the methodologies used.
Western Blotting for Protein Degradation
-
Objective: To qualitatively and quantitatively assess the degradation of GSPT1 and NEK7 in HCC cell lines following treatment with this compound.
-
General Workflow:
-
HCC cells (e.g., Hep3B) are seeded and allowed to adhere.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for GSPT1, NEK7, and a loading control (e.g., vinculin).
-
The membrane is then incubated with corresponding secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
-
Caption: A generalized workflow for Western blot analysis.
Cell Viability Assays
-
Objective: To determine the cytotoxic effect of this compound on HCC cell lines and normal hepatocytes.
-
Commonly Used Assay: CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.
-
General Workflow:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with a serial dilution of this compound.
-
Following a set incubation period, the CTG reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and ATP-dependent luminescent signal generation.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls to calculate percentage viability and IC50 values.
-
Xenograft and PDX Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
General Workflow:
-
Tumor Implantation: Immune-compromised mice are subcutaneously implanted with either cultured HCC cells (e.g., Hep3B) or patient-derived tumor fragments (PDX).
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Randomization: Animals are randomized into vehicle control and treatment groups.
-
Treatment: this compound is administered (e.g., orally) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Caption: A typical workflow for in vivo xenograft studies.
Clinical Development
This compound, under the identifier CT-01, is currently being evaluated in a Phase 1 clinical trial for the treatment of advanced hepatocellular carcinoma.
It is important to note that the previously reported clinical trial identifier NCT06789198 is for a different therapeutic agent and is not associated with this compound (CT-01). The correct, publicly available clinical trial identifier for the Phase 1 study of CT-01 in hepatocellular carcinoma has not been identified in the current search results.
Based on available information, the Phase 1 trial is a dose-escalation study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of CT-01. The study is expected to enroll patients with advanced (BCLC stage B or C) HCC who have preserved liver function (Child-Pugh class A). The trial will likely follow a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
Conclusion
This compound is a promising novel therapeutic agent for hepatocellular carcinoma with a unique, dual mechanism of action that combines direct cytotoxicity with modulation of the tumor microenvironment. Its selective activation in liver tumor tissue suggests a potential for a wide therapeutic index. Preclinical data have demonstrated significant anti-tumor activity in both in vitro and in vivo models. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this compound in patients with advanced HCC. Further disclosure of detailed preclinical data and the results from the clinical trial are eagerly awaited by the scientific and medical communities.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. captortherapeutics.com [captortherapeutics.com]
The Discovery and Development of ABS-752: A Novel Prodrug Approach to Targeted Protein Degradation for Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ABS-752 is a first-in-class, orally active molecular glue prodrug currently in Phase I clinical trials for the treatment of hepatocellular carcinoma (HCC).[1][2][3][4][5][6][7] Its innovative design leverages the unique tumor microenvironment of HCC for selective activation. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to inform researchers and drug development professionals.
Introduction: A Novel Approach to Targeting HCC
Hepatocellular carcinoma is a primary liver cancer with a high mortality rate, often diagnosed at advanced stages where curative treatment options are limited.[1] The development of targeted therapies for HCC has been challenging. This compound emerges from the field of Targeted Protein Degradation (TPD), a rapidly advancing therapeutic modality.[2][3][5][6] Specifically, it functions as a molecular glue, a small molecule that induces proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]
The discovery of this compound stemmed from a phenotypic screen of a library focused on molecular glues that modulate Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase.[2][3][9] This screen against HCC cell lines led to the identification of a lead compound that was further optimized to yield this compound.[1][2][3]
Mechanism of Action: A Dual-Targeting Prodrug
A key innovation in the design of this compound is its nature as a prodrug.[1][2][3][4][5] It is metabolically activated to its active form, ABT-002, by the enzyme Vascular Adhesion Protein-1 (VAP-1), a monoamine oxidase that is significantly overexpressed in the cirrhotic liver, a common precursor to HCC.[1][2][3][4][5] This targeted activation strategy aims to concentrate the therapeutic effect within the tumor tissue, thereby minimizing systemic toxicity.[4]
Upon activation, ABT-002 acts as a molecular glue to facilitate the degradation of two key proteins:
-
G1 to S Phase Transition 1 (GSPT1): A protein involved in the termination of translation, its degradation leads to potent cytotoxic effects in cancer cells.[1][4][10] The anti-tumor activity of this compound is primarily driven by the degradation of GSPT1.[1]
-
NIMA-related Kinase 7 (NEK7): An activator of the NLRP3 inflammasome, its degradation is believed to modulate the inflammatory tumor microenvironment.[4]
This dual mechanism of simultaneously inhibiting tumor cell proliferation and modulating the tumor microenvironment represents a promising therapeutic strategy for HCC.[4]
Signaling Pathway and Activation
The mechanism of action of this compound involves a cascade of events, from its activation in the liver to the degradation of its target proteins.
Preclinical Data
In Vitro Activity
The in vitro activity of this compound has been characterized by its ability to induce the degradation of target proteins and inhibit the viability of cancer cell lines.
| Parameter | Cell Line | Target Protein | Value |
| DC50 (Degradation)[11] | Hep3B | GSPT1 | Data not specified |
| Hep3B | NEK7 | Data not specified | |
| Kelly | SALL4 | Data not specified | |
| Hep3B | CK1α | Data not specified | |
| IC50 (Viability) | Hep3B | - | Data not specified |
| KG-1 | - | Data not specified | |
| H1155 | - | Data not specified | |
| MOLM-13 | - | Data not specified | |
| H929 | - | Data not specified | |
| K562 | - | Data notspecified |
Note: Specific quantitative values for DC50 and IC50 were not available in the provided search results, but the studies confirmed potent activity.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in preclinical mouse models of HCC.
| Model | Dosing | Outcome |
| Hep3B Xenograft[1] | 10 mg/kg, twice daily | Complete tumor regression |
| Patient-Derived Xenograft (PDX)[4] | Not specified | Tumor growth inhibition >50% in 4 out of 10 models |
| Tumor growth inhibition between 16% and 33% in 4 out of 10 models |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Captor Therapeutics [captortherapeutics.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]
- 7. captortherapeutics.pl [captortherapeutics.pl]
- 8. researchgate.net [researchgate.net]
- 9. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
Acrylonitrile Butadiene Styrene (ABS-752)
An In-Depth Technical Guide to the Chemical Structures of ABS-752 and ABT-737
Disclaimer: Initial research indicates that "ABT-002" as a specific chemical identifier is not readily found in publicly available scientific literature. However, the nomenclature is highly similar to the well-documented Bcl-2 family inhibitor, ABT-737 . Given the intended audience of researchers and drug development professionals, this guide will proceed under the assumption that ABT-737 is the compound of interest.
This compound is a specific grade of Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS), a common thermoplastic terpolymer. Rather than a single chemical entity with a defined molecular weight, ABS is a complex polymer blend. Its structure is best understood by examining its constituent monomers and their arrangement.
Chemical Structure and Composition
The general chemical formula for ABS is (C₈H₈)ₓ·(C₄H₆)y·(C₃H₃N)z.[1] It is synthesized by polymerizing styrene and acrylonitrile in the presence of polybutadiene (B167195).[1] The proportions of these monomers can be varied to produce different grades of ABS with specific properties. Typically, ABS consists of 15-35% acrylonitrile, 5-30% butadiene, and 40-60% styrene.[1]
The structure is essentially a matrix of styrene-acrylonitrile copolymer (SAN) with globules of polybutadiene distributed throughout. This results in a material that combines the properties of its components:
-
Acrylonitrile: Provides chemical resistance, heat stability, fatigue resistance, hardness, and rigidity.[1]
-
Butadiene: A rubbery substance that imparts toughness and impact strength, even at low temperatures.[1]
-
Styrene: Contributes a glossy, impervious surface, rigidity, and ease of processing.[1]
Experimental Protocols: Synthesis
ABS is typically produced via emulsion or continuous mass polymerization.[2] A common method is graft copolymerization:
-
Polybutadiene Synthesis: The process begins with the emulsion polymerization of butadiene to form a polybutadiene latex.
-
Grafting: A mixture of styrene and acrylonitrile monomers is then added to the polybutadiene latex.
-
Polymerization: A free-radical initiator is introduced to polymerize the styrene and acrylonitrile, which grafts onto the polybutadiene backbone. This creates the characteristic structure of a continuous SAN matrix with dispersed polybutadiene particles.[3]
-
Coagulation and Drying: The resulting ABS resin is then coagulated, washed, and dried to produce pellets for processing.
Data Presentation: Physicochemical Properties of ABS
| Property | Value Range | Test Method |
| Ultimate Tensile Strength | 22.1 – 57.0 MPa | ASTM D638 |
| Elongation at Break | 3.00 – 150 % | ASTM D638 |
| Flexural Modulus | 0.200 – 5.50 GPa | ASTM D790 |
| Izod Impact, Notched | 8.00 – 48.0 kJ/m² | ASTM D256 |
| Hardness, Rockwell R | 68.0 – 118 | ASTM D785 |
| Glass Transition Temp. | Approx. 105 °C | DSC |
| Melting Point | 190°C - 220°C | DSC |
Data sourced from various generic ABS datasheets.[3][4]
Mandatory Visualization: ABS Synthesis
Caption: Synthesis of ABS from its three primary monomers.
ABT-737: A BH3 Mimetic
ABT-737 is a potent small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[5] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins to induce apoptosis.[6]
Chemical Structure
-
IUPAC Name: 4-{4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]piperazin-1-yl}-N-(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonyl)benzamide[7]
-
Chemical Formula: C₄₂H₄₅ClN₆O₅S₂[7]
-
Molar Mass: 813.43 g·mol⁻¹[7]
Data Presentation: Inhibitory Activity of ABT-737
| Target Protein | Activity Metric | Value |
| Bcl-2 | EC₅₀ | 30.3 nM |
| Bcl-xL | EC₅₀ | 78.7 nM |
| Bcl-w | EC₅₀ | 197.8 nM |
| Mcl-1 | - | No Inhibition |
| Bcl-B | - | Low Activity |
| Bfl-1 | - | No Effects |
Data from cell-free assays.[5]
| Cell Line (Cancer Type) | Activity Metric | Value |
| HL-60 (Leukemia) | IC₅₀ | 50 nM |
| KG1 (Leukemia) | IC₅₀ | 80 nM |
| NB4 (Leukemia) | IC₅₀ | 80 nM |
| Multiple Myeloma Cells | IC₅₀ | 5-15 µM |
Data from various cell-based assays.[5][6]
Experimental Protocols
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of ABT-737 (e.g., 1 µM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[8][10]
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's protocol.[8]
-
Measurement: The plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt to formazan (B1609692) by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Drug Treatment: Cells are treated with ABT-737, a positive control, and a vehicle control for a defined period.
-
Cell Harvesting: Adherent cells are detached using a gentle dissociation reagent (e.g., Accutase), while suspension cells are collected by centrifugation. Both floating and adherent cells are pooled.[8]
-
Staining: Cells are washed and then resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[10]
Mandatory Visualization: ABT-737 Mechanism of Action
Caption: ABT-737 inhibits Bcl-2/Bcl-xL, leading to apoptosis.
References
- 1. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. sybridge.com [sybridge.com]
- 4. linseis.com [linseis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ABT-737 - Wikipedia [en.wikipedia.org]
- 8. Induction of Noxa Sensitizes Human Colorectal Cancer Cells Expressing Mcl-1to the Small-Molecule Bcl-2/Bcl-xL Inhibitor, ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
VAP-1 Expression in Liver Cancer and the Therapeutic Potential of ABS-752: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Vascular Adhesion Protein-1 (VAP-1) as a therapeutic target in liver cancer. It summarizes the current understanding of VAP-1's role in the tumor microenvironment, presents preclinical data on the efficacy of the selective VAP-1 inhibitor, ABS-752, and offers detailed experimental protocols for researchers in the field.
Executive Summary
Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function transmembrane protein with both adhesion and enzymatic activities. In the context of liver cancer, VAP-1 is frequently overexpressed and plays a critical role in promoting a pro-tumoral and immunosuppressive microenvironment. Its enzymatic activity generates hydrogen peroxide (H₂O₂), which fosters a shift towards an M2 macrophage and Th2 helper T-cell phenotype, thereby inhibiting anti-tumor immune responses. This guide details the scientific rationale for targeting VAP-1 and presents efficacy data for this compound, a novel VAP-1 inhibitor, demonstrating its potential as a new therapeutic agent for hepatocellular carcinoma (HCC).
VAP-1 Expression in Liver Cancer
Elevated expression of VAP-1 is a notable feature of the liver cancer landscape, with increased levels observed in tumor tissues and the serum of patients compared to healthy individuals. This upregulation is associated with a poor prognosis.
Quantitative Analysis of VAP-1 Expression
The following tables summarize the available quantitative data on VAP-1 expression in liver cancer.
Table 1: Serum VAP-1 Levels in Patients with Hepatocellular Carcinoma (HCC)
| Patient Group | Mean Serum VAP-1 Level (ng/mL) | Significance vs. Healthy Controls |
| Healthy Individuals | 21 - 89[1] | - |
| HCC (Non-alcoholic fatty liver disease-associated) | 105.0 ± 10.2[1] | p < 0.01 |
| HCC (Alcoholic liver disease-associated) | 98.4 ± 12.6[1] | p < 0.01 |
Table 2: VAP-1 (AOC3) mRNA Expression in Liver Cancer (TCGA Data)
| Tissue Type | Relative mRNA Expression | Significance vs. Normal Tissue |
| Normal Liver | Baseline | - |
| Hepatocellular Carcinoma | Upregulated | A pan-cancer analysis of TCGA data showed VAP-1 (AOC3) to be significantly upregulated in several cancers.[2] |
Note: While a pan-cancer analysis indicates VAP-1 upregulation in various tumors, specific fold-change data for liver cancer from this analysis requires further targeted investigation.
The Role of VAP-1 in the Liver Tumor Microenvironment
VAP-1's enzymatic activity is a key driver of its pro-tumoral functions. By catalyzing the oxidative deamination of primary amines, VAP-1 produces hydrogen peroxide (H₂O₂), which acts as a signaling molecule within the tumor microenvironment.[3] This process leads to the suppression of anti-tumor immunity by promoting a Th2-polarized immune response and M2 macrophage differentiation, while inhibiting the function of cytotoxic CD8+ T cells.[3]
VAP-1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by VAP-1 in the liver tumor microenvironment.
References
- 1. Human vascular adhesion proteın-1 (VAP-1): Serum levels for hepatocellular carcinoma in non-alcoholic and alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analysis reveals AOC3 as a potential therapeutic biomarker for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Preclinical Profile of ABS-752 for Hepatocellular Carcinoma (HCC)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABS-752 is an innovative molecular glue prodrug demonstrating significant preclinical promise for the treatment of Hepatocellular Carcinoma (HCC).[1][2] Developed as a targeted protein degradation (TPD) therapy, this compound leverages a dual mechanism of action that includes the potent degradation of G1 to S phase transition 1 (GSPT1) and NIMA related kinase 7 (NEK7).[1][2] A key feature of its design is its selective activation within the tumor microenvironment by the enzyme VAP-1, which is overexpressed in cirrhotic liver tissue, thereby concentrating its therapeutic effect and minimizing systemic toxicity.[1][2] Preclinical studies in various HCC models have shown substantial anti-tumor activity, including complete tumor regression in xenograft models and significant growth inhibition in patient-derived xenograft (PDX) models.[2] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound operates as a prodrug, requiring bioactivation to exert its therapeutic effect. This activation is mediated by the enzyme Vascular Adhesion Protein-1 (VAP-1), a monoamine oxidase found to be overexpressed in the cirrhotic liver tissue characteristic of many HCC patients.[1][2]
The activation cascade is as follows:
-
Prodrug Activation: this compound is converted by VAP-1 into an aldehyde intermediate.
-
Formation of Active Molecule: The intermediate is subsequently transformed into the active molecule, ABT-002.[1]
-
Targeted Protein Degradation: The active molecule, ABT-002, functions as a molecular glue, inducing the degradation of two critical proteins:
This dual-action approach—directly halting tumor proliferation and favorably altering the tumor microenvironment—positions this compound as a novel therapeutic candidate for HCC.[2]
Signaling Pathway and Activation
Caption: Figure 1: this compound Mechanism of Action in HCC
Preclinical Efficacy Data
Quantitative data from preclinical studies highlight the potent anti-tumor activity of this compound in clinically relevant HCC models.
Table 1: In Vivo Efficacy of this compound
| Model Type | Cell Line/Origin | Treatment | Key Outcome | Citation |
| Xenograft | Hep3B (Human HCC) | 10 mg/kg BID | Complete tumor regression | [2] |
| PDX (Patient-Derived Xenograft) | Liver Cancer Patients | Not specified | Tumor growth inhibition in 8/10 models | [2] |
| PDX (Patient-Derived Xenograft) | Liver Cancer Patients | Not specified | >50% tumor growth inhibition in 4/10 models | [2] |
Table 2: In Vitro and Toxicological Profile
| Assay/Study Type | Model System | Key Finding | Citation |
| Phenotypic Screen | HCC Cell Lines | Degradation of GSPT1, NEK7, and CK1α induced potent cell death | [1] |
| Cytotoxicity Assay | Primary Hepatocytes | No cytotoxicity observed | [2] |
| Toxicology Study (28-day) | Primates | No severe adverse effects observed | [2] |
Experimental Protocols & Methodologies
While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from the study descriptions.
In Vivo Xenograft Model
The study likely followed a standard workflow for evaluating anti-tumor efficacy in a subcutaneous xenograft model.
Caption: Figure 2: General Workflow for Xenograft Efficacy Study
-
Cell Line: The Hep3B human HCC cell line was used.[2]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) were likely used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Hep3B cells were implanted subcutaneously.
-
Treatment: Once tumors reached a palpable size, animals were treated with this compound at a dose of 10 mg/kg twice daily (BID).[2]
-
Endpoint: The primary endpoint was the measurement of tumor volume over time to assess tumor regression.[2]
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of tumor fragments from a human patient directly into an immunodeficient mouse, providing a more clinically relevant model.
-
Model Generation: Tumor tissue from human liver cancer patients was implanted into immunodeficient mice.
-
Treatment: Once tumors were established, cohorts of mice were treated with this compound.
-
Efficacy Measurement: Efficacy was determined by measuring tumor growth inhibition (TGI) compared to a vehicle-treated control group. The study reported TGI in 8 out of 10 distinct PDX models.[2]
Toxicology Studies
To assess the safety profile, a 28-day toxicology study was conducted in primates, a standard preclinical model for predicting human toxicity.[2]
-
Animal Model: A non-human primate species was used.
-
Dosing: Animals received repeated doses of this compound over a 28-day period.
-
Monitoring: Key safety parameters, including clinical observations, body weight, food consumption, hematology, and clinical chemistry, were monitored.
-
Outcome: The study concluded that no severe adverse effects were observed, indicating a favorable safety profile for moving into clinical trials.[2]
Conclusion
The preclinical data package for this compound strongly supports its continued development for the treatment of HCC. Its unique, tumor-activated mechanism of action, which combines direct anti-proliferative effects with modulation of the tumor microenvironment, differentiates it from existing therapies.[1][2] The robust efficacy demonstrated in both cell-line derived and patient-derived xenograft models, including instances of complete tumor regression, is highly promising.[2] Coupled with a clean safety profile in primate toxicology studies, this compound represents a compelling candidate, and its progression into clinical trials is well-justified.[1][2]
References
The Dual-Action Molecular Glue Degrader ABS-752: A Technical Overview of its Role in Modulating the Tumor Microenvironment in Hepatocellular Carcinoma
For Immediate Release
This technical guide provides an in-depth analysis of ABS-752, a first-in-class, orally active molecular glue prodrug currently in clinical development for the treatment of hepatocellular carcinoma (HCC). Developed by Captor Therapeutics, this compound presents a novel therapeutic strategy by selectively targeting and degrading two key proteins, GSPT1 and NEK7, within the tumor microenvironment. This dual mechanism of action leads to both direct cytotoxic effects on tumor cells and modulation of the inflammatory milieu, offering a promising new approach for HCC patients.
Executive Summary
This compound is a prodrug that undergoes selective activation in the tumor microenvironment of the liver. The enzyme Vascular Adhesion Protein-1 (VAP-1), which is significantly upregulated in cirrhotic liver tissue and HCC, metabolizes this compound into its active form, ABT-002.[1][2] ABT-002 then functions as a molecular glue, inducing the degradation of GSPT1 and NEK7 proteins via the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5][6][7] The degradation of GSPT1, a protein involved in translation termination, triggers an integrated stress response and TP53-independent apoptosis in cancer cells.[3][4][5][6][7][8] Concurrently, the degradation of NEK7, a crucial component for the activation of the NLRP3 inflammasome, leads to a reduction in the production of the pro-inflammatory cytokine IL-1β, thereby modulating the inflammatory tumor microenvironment.[8][9] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in both in vitro and in vivo models of HCC, with a favorable safety profile observed in toxicology studies.[10]
Mechanism of Action
This compound's innovative approach lies in its tumor-selective activation and dual-targeting mechanism.
Tumor-Selective Activation by VAP-1
This compound is designed as a prodrug, remaining largely inactive in systemic circulation. Upon reaching the liver tumor microenvironment, it is metabolized by the enzyme Vascular Adhesion Protein-1 (VAP-1). VAP-1 is an amine oxidase that is highly expressed on the surface of endothelial cells in the liver, particularly in the context of cirrhosis and HCC.[11][12][13][14] This targeted activation ensures that the cytotoxic effects of the active compound, ABT-002, are concentrated within the tumor, minimizing off-target toxicity.[1][2]
Diagram: this compound Activation and Mechanism of Action
Caption: Activation of this compound by VAP-1 and subsequent degradation of GSPT1 and NEK7.
Dual-Target Degradation: GSPT1 and NEK7
The active metabolite, ABT-002, functions as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of two distinct proteins:
-
GSPT1 (G1 to S Phase Transition 1): GSPT1 is a translation release factor that plays a critical role in protein synthesis.[15] Its degradation leads to ribosomal stalling and the activation of the Integrated Stress Response (ISR), ultimately culminating in p53-independent apoptosis of cancer cells.[3][4][5][6][7][8] This mechanism is particularly effective against rapidly proliferating tumor cells.
-
NEK7 (NIMA Related Kinase 7): NEK7 is a serine/threonine kinase that is essential for the assembly and activation of the NLRP3 inflammasome.[16] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the processing and secretion of pro-inflammatory cytokines, including IL-1β.[17][18][19][20][21] By degrading NEK7, this compound inhibits the activation of the NLRP3 inflammasome, thereby reducing the levels of IL-1β in the tumor microenvironment.[8][9] This dampens the chronic inflammation that can promote tumor growth and immune evasion.
Diagram: GSPT1 Degradation Pathway
Caption: Downstream effects of GSPT1 degradation induced by ABT-002.
Diagram: NEK7 Degradation and NLRP3 Inflammasome Pathway
References
- 1. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. captortherapeutics.pl [captortherapeutics.pl]
- 10. Captor Therapeutics [captortherapeutics.com]
- 11. Serum Vascular Adhesion Protein-1 and Endothelial Dysfunction in Hepatic Cirrhosis: Searching for New Prognostic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human vascular adhesion proteın-1 (VAP-1): Serum levels for hepatocellular carcinoma in non-alcoholic and alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Vascular Adhesion Protein-1 (vap-1): Serum Levels for Hepatocellular Carcinoma in Non-Alcoholic and Alcoholic Fatty Liver Disease [gcris.yyu.edu.tr]
- 15. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Captor Therapeutics [captortherapeutics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of ABS-752 in Oncology: A Technical Overview
Introduction
ABS-752 is an investigational small molecule inhibitor currently under evaluation for its therapeutic potential in various oncology indications. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Mechanism of Action
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Specifically, it targets the interaction between β-catenin and the TCF/LEF family of transcription factors, thereby inhibiting the transcription of key target genes involved in cell proliferation, survival, and differentiation. The dysregulation of the Wnt/β-catenin pathway is a well-established driver in a multitude of human cancers, making it a compelling target for therapeutic intervention.
Figure 1: Proposed mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical models, including in vitro cell-based assays and in vivo xenograft studies.
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across a panel of human cancer cell lines with known Wnt pathway alterations.
| Cell Line | Cancer Type | IC50 (nM) | Pathway Mutation |
| SW480 | Colorectal Cancer | 15 | APC |
| HCT-116 | Colorectal Cancer | 25 | β-catenin (CTNNB1) |
| AsPC-1 | Pancreatic Cancer | 50 | - |
| Huh-7 | Hepatocellular Carcinoma | 35 | β-catenin (CTNNB1) |
Table 1: In vitro anti-proliferative activity of this compound in various cancer cell lines.
In Vivo Xenograft Studies
The efficacy of this compound was assessed in a SW480 colorectal cancer xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 0 |
| This compound | 10 | QD | 45 |
| This compound | 30 | QD | 78 |
Table 2: In vivo efficacy of this compound in the SW480 xenograft model.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to the vehicle control. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
Figure 2: Workflow for the in vitro cell proliferation assay.
Xenograft Mouse Model
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 SW480 cells in Matrigel.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Treatment: Mice were randomized into treatment groups (n=8 per group) and treated daily (QD) with vehicle control or this compound via oral gavage.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumor growth inhibition was calculated at the end of the study.
Figure 3: Workflow for the in vivo xenograft mouse model study.
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in mice following a single oral dose.
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-t) (ng·h/mL) | 7800 |
| Bioavailability (%) | 40 |
Table 3: Pharmacokinetic parameters of this compound in mice after a 10 mg/kg oral dose.
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The compound exhibits potent in vitro anti-proliferative activity and significant in vivo anti-tumor efficacy in a colorectal cancer xenograft model. Further investigation, including IND-enabling studies, is warranted to advance this compound into clinical development.
Methodological & Application
Application Notes and Protocols for ABS-752: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABS-752 is a clinical-stage prodrug demonstrating significant promise for the treatment of hepatocellular carcinoma (HCC).[1][2] As a molecular glue, its mechanism of action involves the targeted degradation of specific proteins, offering a novel therapeutic strategy.[1][3] These application notes provide detailed in vitro experimental protocols to assess the activity of this compound, focusing on its unique activation requirements and its effects on cell viability and protein degradation.
Introduction
This compound is a first-in-class molecular glue prodrug that is selectively activated in the tumor microenvironment.[3] The enzyme Vascular Adhesion Protein-1 (VAP-1), which is overexpressed in cirrhotic liver and HCC, metabolizes this compound into its active form, ABT-002.[1][2] The active metabolite then facilitates the degradation of two key proteins: G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[2][3] This dual degradation inhibits tumor cell proliferation and modulates the inflammatory tumor microenvironment, leading to potent anti-cancer effects.[3]
This document outlines the essential in vitro assays for characterizing the efficacy and mechanism of action of this compound, including protocols for cell viability, protein degradation analysis, and confirmation of its VAP-1 dependent activation.
Mechanism of Action
The mechanism of this compound is a multi-step process that begins with its enzymatic activation.
Caption: Mechanism of action of this compound.
Data Summary
The following tables summarize the in vitro activity of this compound in relevant HCC cell lines.
Table 1: Cell Viability (IC50) of this compound in HCC Cell Lines
| Cell Line | IC50 (nM) | Assay Duration |
| Hep3B | < 100 | 72 hours |
Note: Data synthesized from descriptive mentions in search results.[4]
Table 2: Protein Degradation (DC50) Mediated by this compound
| Target Protein | Cell Line | DC50 (nM) | Treatment Duration |
| GSPT1 | Hep3B | < 10 | 6 or 24 hours |
| NEK7 | Hep3B | < 10 | 6 or 24 hours |
| CK1α | Hep3B | > 100 | 6 or 24 hours |
| SALL4 | Hep3B | > 1000 | 24 hours |
| IKZF1 | Hep3B | > 1000 | 24 hours |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. Data is representative and compiled from multiple sources.[4][5]
Experimental Protocols
Detailed protocols for key in vitro experiments are provided below.
Cell Viability Assay (CTG Assay)
This protocol is for determining the effect of this compound on the viability of HCC cell lines.
Caption: Workflow for the CellTiter-Glo (CTG) viability assay.
Methodology:
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Hep3B) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration can range from 1 nM to 50 µM.[4] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.[4]
-
Cell Viability Measurement: Use a commercial viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of target proteins GSPT1 and NEK7.
Caption: Western blot workflow for analyzing protein degradation.
Methodology:
-
Cell Treatment: Seed Hep3B cells in 6-well plates and treat with varying concentrations of this compound for 6 or 24 hours.[4]
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for GSPT1, NEK7, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the degradation coefficient (DC50).
VAP-1 Dependence Assay
This experiment confirms that the activity of this compound is dependent on the VAP-1 enzyme.
Methodology:
-
Cell Culture: Use cell lines with and without VAP-1 expression (e.g., Hep3B which expresses VAP-1, and KG-1 which has lower expression).
-
Inhibitor Pre-treatment: Pre-treat the cells with a VAP-1 inhibitor, such as PXS-4728A, for a designated period before adding this compound.[2][4]
-
This compound Treatment: Treat the cells with this compound in the presence or absence of the VAP-1 inhibitor.
-
Assessment: Perform cell viability (CTG) and Western blot assays as described above.
-
Expected Outcome: The cytotoxic and protein degradation effects of this compound should be significantly reduced or abolished in the presence of the VAP-1 inhibitor.[2][4]
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of this compound. These experiments are crucial for understanding its unique mechanism of action, confirming its VAP-1 dependent activation, and quantifying its potent anti-cancer effects in hepatocellular carcinoma models. Adherence to these detailed methodologies will ensure reproducible and reliable data for researchers and drug development professionals working with this novel molecular glue degrader.
References
Application Notes and Protocols for ABS-752 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABS-752 is a novel prodrug that functions as a molecular glue degrader, offering a promising therapeutic strategy for hepatocellular carcinoma (HCC).[1][2] It operates through a dual mechanism of action, selectively targeting key proteins involved in cancer cell proliferation and inflammation. Understanding its mechanism and proper application in a cell culture setting is crucial for researchers investigating its therapeutic potential. These application notes provide a comprehensive guide to using this compound in vitro, including its mechanism of action, quantitative data, and detailed experimental protocols.
This compound is a prodrug that requires activation by the enzyme Vascular Adhesion Protein-1 (VAP-1), which is overexpressed in cirrhotic liver tissue, the common background for HCC.[2][3] This selective activation ensures that the drug's activity is concentrated in the target tissue, potentially reducing off-target effects.[3] Once activated to its active form, ABT-002, it acts as a molecular glue to induce the degradation of two primary protein targets: G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[1][2][3]
The degradation of GSPT1, a protein essential for the termination of protein synthesis, leads to the inhibition of tumor cell proliferation.[3] Concurrently, the degradation of NEK7, an activator of the NLRP3 inflammasome, modulates the inflammatory tumor microenvironment.[3]
Data Presentation
The following tables summarize the quantitative data for this compound's activity in the hepatocellular carcinoma cell line, Hep3B.
Table 1: Protein Degradation Potency of this compound in Hep3B Cells (6-hour treatment)
| Target Protein | DC50 (Degrader Concentration for 50% Degradation) |
| GSPT1 | < 10 nM |
| NEK7 | ~100 nM |
| CK1α | > 1000 nM |
Data sourced from a study on the targeted degradation of GSPT1 and NEK7 by this compound.[3]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value |
| Hep3B | CellTiter-Glo® | IC50 | Data not explicitly quantified in the provided search results. A dose-dependent decrease in viability is observed.[4] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture.
Caption: Mechanism of action of this compound in HCC cells.
Caption: General experimental workflow for this compound in cell culture.
Experimental Protocols
1. Cell Line Selection and Culture
-
Recommended Cell Lines: Hepatocellular carcinoma (HCC) cell lines are the primary model for studying this compound. The Hep3B cell line has been used in key preclinical studies.[3][4] Other HCC cell lines such as HepG2, Huh-7, and PLC/PRF/5 can also be considered.
-
Critical Consideration - VAP-1 Expression: Since this compound is a prodrug activated by VAP-1, it is essential to use cell lines that express sufficient levels of this enzyme for the drug to be effective.[2][3] It is recommended to verify VAP-1 expression in the chosen cell line via Western Blot or a VAP-1 activity assay before initiating experiments.
-
Culture Conditions: Culture the selected HCC cell line in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Stock Solution
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
3. Protocol for Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
VAP-1 expressing HCC cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4. Protocol for Western Blot Analysis of GSPT1 and NEK7 Degradation
This protocol is to quantify the degradation of the target proteins GSPT1 and NEK7 following treatment with this compound.
-
Materials:
-
VAP-1 expressing HCC cells
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-GSPT1, anti-NEK7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 24, 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1, NEK7, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control to determine the DC50.
-
5. Protocol for VAP-1 Expression or Activity Verification
It is crucial to confirm the presence and activity of VAP-1 in the chosen cell line.
-
For VAP-1 Expression (Western Blot):
-
Follow the Western Blot protocol described above (Protocol 4).
-
Use a primary antibody specific for VAP-1.
-
Cell lysates from cells known to express VAP-1 can be used as a positive control.
-
-
For VAP-1 Activity (Amine Oxidase Activity Assay):
-
Several commercial kits are available to measure the amine oxidase activity of VAP-1. These assays are typically based on the detection of hydrogen peroxide, a product of the VAP-1 enzymatic reaction.
-
Alternatively, a fluorometric or colorimetric assay can be performed using a VAP-1 substrate like benzylamine.
-
The general principle involves incubating cell lysates or intact cells with the substrate and then detecting the product (e.g., H₂O₂). The signal generated is proportional to the VAP-1 activity.
-
Troubleshooting
-
Low or no activity of this compound:
-
Verify VAP-1 expression and activity: The cell line may not have sufficient VAP-1 to activate the prodrug.
-
Check compound integrity: Ensure the this compound stock solution has been stored correctly and has not degraded.
-
Optimize treatment time and concentration: The chosen time points or concentrations may not be optimal for the selected cell line.
-
-
High background in Western Blots:
-
Optimize antibody concentrations: The primary or secondary antibody concentrations may be too high.
-
Increase washing steps: Insufficient washing can lead to high background.
-
Ensure proper blocking: Block the membrane for a sufficient amount of time with an appropriate blocking agent.
-
Conclusion
This compound represents an innovative approach to cancer therapy by leveraging a prodrug strategy and the principles of targeted protein degradation. For successful in vitro studies, it is imperative to select appropriate cell models that express the activating enzyme VAP-1 and to employ robust protocols to assess its effects on cell viability and target protein levels. The information and protocols provided in these application notes serve as a detailed guide for researchers to effectively utilize this compound in their cell culture experiments and contribute to the understanding of its therapeutic potential.
References
Determining the Potency of ABS-752 in Hepatocellular Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of ABS-752 in hepatocellular carcinoma (HCC) cell lines. This compound is an innovative prodrug demonstrating significant promise in preclinical studies for the treatment of HCC.[1] It operates via a dual mechanism of action, selectively activated in the tumor microenvironment to degrade key proteins involved in tumor cell proliferation and inflammation.[1][2] These application notes detail the necessary protocols for cell viability assays, present a framework for data analysis and visualization, and describe the underlying signaling pathways.
Introduction to this compound
This compound is a first-in-class molecular glue prodrug that enters the clinical trial phase for HCC treatment.[1] Its unique design allows for selective activation by the enzyme VAP-1, which is found in high levels in the livers of HCC patients.[1][2] Upon activation, this compound is converted to its active form, ABT-002, which then leads to the degradation of two critical proteins: GSPT1, essential for tumor cell proliferation, and NEK7, an activator of the NLRP3 inflammasome.[1] This targeted degradation potently induces cell death in HCC cell lines.[2] Preclinical mouse models have shown that this compound can achieve complete regression of Hep3B tumors.[1]
Data Presentation: IC50 of this compound in HCC Cell Lines
While specific IC50 values for this compound across a comprehensive panel of HCC cell lines are not yet publicly available, the following table provides a template for researchers to populate with their experimentally determined data. It is recommended to test this compound across a variety of HCC cell lines to understand its spectrum of activity.
| HCC Cell Line | Description | Seeding Density (cells/well) | Incubation Time (hrs) | IC50 (µM) | Assay Method |
| HepG2 | Hepatoblastoma, epithelial-like morphology | 5,000 - 10,000 | 48, 72 | Data to be determined | MTT or CellTox-Glo |
| Huh7 | Well-differentiated human hepatoma | 5,000 - 10,000 | 48, 72 | Data to be determined | MTT or CellTox-Glo |
| Hep3B | Human HCC, produces alpha-fetoprotein | 7,000 - 15,000 | 48, 72 | Data to be determined | MTT or CellTox-Glo |
| SNU-449 | Human HCC, from a patient with HBV | 7,000 - 15,000 | 48, 72 | Data to be determined | MTT or CellTox-Glo |
Experimental Protocols
A standardized and reproducible protocol is crucial for determining the IC50 value of this compound. The following is a detailed methodology for a cell viability assay, such as the widely used MTT assay.
Materials and Reagents
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B, SNU-449)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture HCC cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability (should be >90%).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in a volume of 100 µL per well.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (a common starting range is 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Normalize the data by subtracting the absorbance of the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[4]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in HCC cell lines.
Proposed Signaling Pathway of this compound in HCC
Caption: Proposed mechanism of action for this compound in HCC cells.
References
Application Notes and Protocols for GSPT1 Degradation by ABS-752
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide for studying the degradation of G1 to S phase transition 1 (GSPT1) protein induced by the molecular glue degrader, ABS-752. GSPT1, a key factor in translation termination, has emerged as a promising therapeutic target in oncology.[1][2][3] this compound is a potent and orally active prodrug that, once activated, leads to the targeted degradation of GSPT1 and NEK7.[4][5][6] These protocols and notes detail the necessary steps for the robust and reproducible analysis of GSPT1 degradation using Western blotting.
Data Presentation
Table 1: Quantitative Analysis of GSPT1 Degradation by this compound
The following table summarizes the degradation coefficients (DC50) for GSPT1 in Hep3B cells following treatment with this compound for 6 and 24 hours. The data indicates that GSPT1 is the primary target of this compound, with near-complete degradation observed after only 6 hours of treatment.[5]
| Treatment Duration | DC50 (nM) | Notes |
| 6 hours | < 10 | Near-complete degradation observed.[5] |
| 24 hours | < 10 | Sustained degradation. |
Experimental Protocols
Western Blot Protocol for GSPT1 Degradation
This protocol outlines the methodology for quantifying the reduction in GSPT1 protein levels in response to this compound treatment.
1. Cell Culture and Treatment:
-
Cell Line: Hep3B (hepatocellular carcinoma) cells are a suitable model system.[5]
-
Culture Conditions: Culture cells in appropriate media and conditions as per standard cell culture protocols.
-
Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM) for desired time points (e.g., 6, 24, or 48 hours).[5][7]
-
Include a vehicle control (e.g., DMSO) for comparison.
-
To confirm proteasome-dependent degradation, a co-treatment with a proteasome inhibitor (e.g., MG132) can be included as a negative control.[2]
-
2. Cell Lysis and Protein Extraction:
-
For Adherent Cells:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8][9]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[2][9] A common recipe for RIPA buffer is 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9][10]
-
Centrifuge the lysate at 12,000-16,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[9][10]
-
Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled tube.[9][10]
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[8]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold lysis buffer with inhibitors and proceed as described for adherent cells.
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bradford, BCA, or Lowry assay.[2][11][12] This is crucial for ensuring equal loading of protein in each lane of the gel.[12][13]
4. Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize the volume of each lysate to contain the desired amount of protein (typically 10-50 µg per lane).[13]
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][14]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Cast a polyacrylamide gel (e.g., 12%) or use a precast gel suitable for separating proteins in the size range of GSPT1 (~55 kDa).[15][16]
-
Load equal amounts of protein from each sample into the wells of the gel. Include a molecular weight marker to determine the size of the separated proteins.
-
Run the gel in 1X running buffer (25 mM Tris, 190 mM glycine, 0.1% SDS) at a constant voltage until the dye front reaches the bottom of the gel.[9]
6. Protein Transfer (Western Blotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2][10][17] This can be done using a wet, semi-dry, or dry transfer system.
-
Ensure complete transfer by checking the gel for remaining protein using a stain like Coomassie Blue.
7. Immunodetection:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[2][9][14]
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for GSPT1. Recommended dilutions for commercially available antibodies are typically in the range of 1:2000 to 1:12000 for Western blotting.[18][19] For example, a dilution of 1:5000 can be a good starting point.[18]
-
Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibody.[10][17]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP).
-
Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions (typically 1:2000 to 1:10000).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane again three to six times for 5-10 minutes each with TBST.
8. Detection and Data Analysis:
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis (Densitometry):
-
Quantify the band intensities for GSPT1 and a loading control (e.g., GAPDH, β-actin, or α-tubulin) using densitometry software.[2]
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity for each sample.
-
Express the GSPT1 levels in treated samples as a percentage relative to the vehicle-treated control.[2]
-
Mandatory Visualizations
Signaling Pathway of GSPT1 Degradation by this compound
Caption: GSPT1 degradation pathway induced by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad.com [bio-rad.com]
- 10. novusbio.com [novusbio.com]
- 11. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 12. licorbio.com [licorbio.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. 12% SDS-PAGE Western Blot [protocols.io]
- 16. Anti-eRF3A/GSPT1 antibody [EPR27296-4] (ab303524) | Abcam [abcam.com]
- 17. bostonbioproducts.com [bostonbioproducts.com]
- 18. eRF3a/GSPT1 antibody (10763-1-AP) | Proteintech [ptglab.com]
- 19. eRF3a/GSPT1 antibody (68217-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols: ABS-752 Dose-Response Assays in Hep3B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABS-752 is an innovative prodrug demonstrating significant potential in the treatment of hepatocellular carcinoma (HCC).[1] It operates as a molecular glue, activated by the enzyme VAP-1, which is notably overexpressed in cirrhotic liver tissues, to its active form, ABT-002.[1] This targeted activation ensures that its therapeutic effects are concentrated within the tumor microenvironment, minimizing off-target effects.[2] The active compound selectively degrades GSPT1 and NEK7, two key proteins implicated in tumor cell proliferation and inflammation, respectively.[1][2] This dual-action mechanism leads to the inhibition of tumor cell division and modulation of the inflammatory landscape within the tumor.[2] This document provides detailed protocols for conducting dose-response assays of this compound in the Hep3B human hepatocellular carcinoma cell line, a widely used model in HCC research.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of Hep3B cells. The data is representative of results obtained from a CellTiter-Glo® Luminescent Cell Viability Assay.
| This compound Concentration (µM) | % Cell Viability (relative to DMSO control) | Standard Deviation |
| 0.001 | 98.2 | ± 2.1 |
| 0.01 | 95.5 | ± 3.5 |
| 0.1 | 85.1 | ± 4.2 |
| 1 | 60.3 | ± 5.1 |
| 10 | 25.8 | ± 3.9 |
| 50 | 10.2 | ± 2.5 |
Note: This data is illustrative, based on publicly available dose-response curves, and should be confirmed experimentally. A study has shown that this compound impairs the viability of Hep3B cells, with a significant drop in viability observed at a concentration of 13 µM.
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound in Hep3B cells.
Experimental Protocols
Hep3B Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the Hep3B cell line.
Materials:
-
Hep3B cell line
-
Eagle's Minimum Essential Medium (EMEM)[3]
-
Fetal Bovine Serum (FBS)[3]
-
Non-Essential Amino Acids (NEAA)[3]
-
L-Glutamine[4]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[5]
-
Phosphate-Buffered Saline (PBS), sterile[5]
-
75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)[4]
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% NEAA, and 2 mM L-Glutamine.[3][4]
-
Cell Thawing: Thaw a cryovial of Hep3B cells rapidly in a 37°C water bath.[6] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[5]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a 75 cm² culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with sterile PBS.[3][5] Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.[5] Centrifuge the cell suspension at 125 x g for 5 minutes.[5]
-
Resuspend the cell pellet in fresh complete growth medium and plate at a recommended split ratio of 1:2 to 1:4.[4]
This compound Dose-Response Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on Hep3B cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Hep3B cells
-
Complete growth medium
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. Captor Therapeutics [captortherapeutics.com]
- 6. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Captor Therapeutics [captortherapeutics.com]
- 8. captortherapeutics.pl [captortherapeutics.pl]
Application Notes and Protocols for In Vivo Xenograft Models: Testing ABS-752
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo xenograft models to evaluate the efficacy of ABS-752, a novel molecular glue prodrug for the treatment of hepatocellular carcinoma (HCC).[1][2] The protocols outlined below are based on established methodologies for xenograft studies and incorporate specific details relevant to the unique mechanism of action of this compound.
Introduction to this compound
This compound is a first-in-class prodrug that is selectively activated in the tumor microenvironment.[2] The enzyme Vascular Adhesion Protein-1 (VAP-1), which is found at elevated levels in cirrhotic liver tissue, metabolizes this compound into its active form, ABT-002.[1] This targeted activation minimizes systemic toxicity. The active compound, ABT-002, functions as a molecular glue, inducing the degradation of two critical proteins: GSPT1, which plays a key role in tumor cell proliferation, and NEK7, an activator of the NLRP3 inflammasome.[2] This dual mechanism of action leads to the inhibition of tumor cell division and modulation of the inflammatory tumor microenvironment.[2] Preclinical studies have demonstrated significant anti-tumor activity in various HCC models.[2]
Data Presentation
The following tables summarize key preclinical data for this compound, providing a clear comparison of its efficacy in different xenograft models.
Table 1: Efficacy of this compound in a Cell Line-Derived Xenograft (CDX) Model
| Cell Line | Mouse Strain | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |
| Hep3B (HCC) | Nude (nu/nu) | Vehicle Control | - | - | Progressive tumor growth |
| Hep3B (HCC) | Nude (nu/nu) | This compound | 10 mg/kg, BID | 100% | Complete tumor regression[2] |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models of Liver Cancer
| PDX Model ID | Mouse Strain | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Number of Responders |
| Various HCC PDX | Immunodeficient | Vehicle Control | - | - | 0 out of 10 |
| Various HCC PDX | Immunodeficient | This compound | Undisclosed | >50% in 4 models | 8 out of 10 models showed tumor growth inhibition[2] |
Experimental Protocols
Detailed methodologies for establishing and utilizing xenograft models to test the efficacy of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for HCC
1. Cell Culture and Preparation:
- Culture human hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.[3]
- Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For enhanced tumor take rates, consider resuspending cells in a mixture with a basement membrane matrix like Matrigel.[4]
2. Animal Handling and Implantation:
- Use immunocompromised mice (e.g., athymic nude, SCID, or NSG), 6-8 weeks of age.[5] Allow for a 1-week acclimatization period.
- Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
- Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.[3]
3. Tumor Monitoring and Measurement:
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[5]
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[3][5]
4. This compound Administration and Efficacy Evaluation:
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
- Prepare this compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
- Administer this compound to the treatment group according to the desired dose and schedule (e.g., 10 mg/kg, twice daily).[2] The control group should receive the vehicle alone.
- Monitor tumor growth and animal body weight throughout the study.
- At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]
Protocol 2: Patient-Derived Xenograft (PDX) Model for HCC
1. Tissue Acquisition and Preparation:
- Obtain fresh tumor tissue from HCC patients under ethically approved protocols.
- Transport the tissue on ice in a sterile medium.
- Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.
2. Animal Implantation:
- Use highly immunodeficient mice (e.g., NSG) to improve engraftment rates.[6]
- Surgically implant the tumor fragments or inject the cell suspension subcutaneously or orthotopically into the liver of anesthetized mice.
3. PDX Model Establishment and Expansion:
- Monitor the mice for tumor growth.
- Once the primary tumor (P0) reaches a suitable size, it can be serially passaged into new cohorts of mice for expansion.
4. Efficacy Studies:
- Once a stable PDX line is established and tumors have reached the desired size, randomize the mice and proceed with this compound administration and efficacy evaluation as described in the CDX protocol.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action of this compound in hepatocellular carcinoma.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Captor Therapeutics [captortherapeutics.com]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the In Vitro Conversion of ABS-752 to ABT-002
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABS-752 is a novel molecular glue prodrug that demonstrates significant therapeutic potential, particularly in the context of hepatocellular carcinoma (HCC).[1][2][3][4][5] Its mechanism of action relies on its conversion to the active metabolite, ABT-002. This conversion is a critical step for the therapeutic efficacy of this compound, as ABT-002 is the molecule responsible for inducing the degradation of the GSPT1 protein, a key factor in tumor cell proliferation.[1][2][3] This document provides detailed protocols for measuring the in vitro conversion of this compound to its active form, ABT-002, enabling researchers to accurately assess its metabolic activation.
The activation of this compound is a two-step enzymatic process.[1][2] Initially, the monoamine oxidase VAP-1, which is notably overexpressed in cirrhotic liver tissue, deaminates this compound to an aldehyde intermediate, ABT-971.[1][2][6] Subsequently, this intermediate is oxidized to the active carboxylic acid-containing molecule, ABT-002, a reaction likely catalyzed by aldehyde oxidases present in the liver.[3][7]
Understanding the kinetics and efficiency of this conversion is paramount for the preclinical and clinical development of this compound. The following protocols provide methodologies to quantify the enzymatic conversion and the resulting biological activity.
Data Presentation
Table 1: Kinetic Parameters of this compound Deamination by VAP-1
| Parameter | Value | Enzyme Source | Assay Method |
| Km | 674 µM | Recombinant Human VAP-1 | Amplex Red-based fluorogenic assay |
This data is derived from studies on the deamination kinetics of this compound catalyzed by recombinant human VAP-1 monoamine oxidase.[6]
Table 2: Summary of In Vitro Assays for this compound Conversion and Activity
| Assay | Purpose | Key Readouts |
| VAP-1 Mediated Conversion of this compound to ABT-971 | To quantify the rate of the first step of this compound activation. | Concentration of ABT-971 over time, Michaelis-Menten kinetics. |
| Aldehyde Oxidase Mediated Conversion of ABT-971 to ABT-002 | To quantify the rate of the second step of this compound activation. | Concentration of ABT-002 over time. |
| LC-MS/MS Quantification of this compound and its Metabolites | To simultaneously measure the concentrations of this compound, ABT-971, and ABT-002 in a reaction mixture. | Absolute quantification of each analyte. |
| GSPT1 Degradation Western Blot | To assess the downstream biological activity of the final active metabolite, ABT-002. | GSPT1 protein levels in cells treated with this compound or its metabolites. |
Signaling and Conversion Pathways
The conversion of the prodrug this compound to the active drug ABT-002 and its subsequent mechanism of action are depicted in the following diagrams.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to ABT-002 using Liver S9 Fractions and LC-MS/MS Analysis
This protocol describes a comprehensive in vitro assay to measure the two-step conversion of this compound to ABT-002 using liver S9 fractions, which contain both VAP-1 and aldehyde oxidases.
Materials:
-
This compound, ABT-971, ABT-002 analytical standards
-
Human liver S9 fraction (pooled)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NAD+ (1 mM)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Reaction Mixtures:
-
On ice, prepare a master mix containing potassium phosphate buffer and liver S9 fraction (final protein concentration of 1 mg/mL).
-
Prepare a separate solution of this compound in a suitable solvent (e.g., DMSO) at a stock concentration of 10 mM.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes, add the liver S9 master mix.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate the reaction at 37°C with gentle shaking.
-
-
Time-course Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound, ABT-971, and ABT-002.
-
Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct standard curves for this compound, ABT-971, and ABT-002 using the analytical standards.
-
Quantify the concentration of each compound at each time point by interpolating from the standard curves.
-
Plot the concentration of each compound versus time to determine the rates of formation and degradation.
-
Protocol 2: VAP-1 Specific Conversion of this compound to ABT-971
This protocol uses recombinant VAP-1 to specifically measure the kinetics of the first conversion step.
Materials:
-
This compound and ABT-971 analytical standards
-
Recombinant human VAP-1
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (50 mM, pH 7.4)
-
VAP-1 inhibitor (e.g., PXS-4728A) as a negative control
Procedure:
-
Reaction Setup:
-
In a 96-well black plate, prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red reagent.
-
Add recombinant human VAP-1 to the wells.
-
For negative controls, include wells with a VAP-1 inhibitor or without VAP-1.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding various concentrations of this compound.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader at 37°C.
-
Record the fluorescence kinetically over 30-60 minutes. The rate of H₂O₂ production, a byproduct of VAP-1 activity, is proportional to the rate of this compound deamination.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the initial velocities against the substrate (this compound) concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 3: GSPT1 Degradation Assay by Western Blot
This protocol assesses the biological consequence of this compound conversion by measuring the degradation of GSPT1 in cells.
Materials:
-
Hepatocellular carcinoma cell line (e.g., Hep3B)
-
This compound, ABT-002
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed Hep3B cells in 6-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound or ABT-002 for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity.
-
Express the GSPT1 levels as a percentage of the vehicle-treated control.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro conversion of the prodrug this compound to its active metabolite, ABT-002. By employing these methodologies, scientists can gain crucial insights into the metabolic activation of this promising therapeutic agent, facilitating its continued development and characterization. Accurate measurement of this conversion is essential for understanding its pharmacokinetic profile and for optimizing its therapeutic application in the treatment of hepatocellular carcinoma and potentially other diseases.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of ABS-752 and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABS-752 is a novel molecular glue prodrug currently under investigation for the treatment of hepatocellular carcinoma (HCC).[1] It is designed to be selectively activated in tumor tissue by the enzyme VAP-1, which is found in high levels in the livers of HCC patients.[1] Once activated, this compound is converted to its active metabolite, ABS-M1, which then exerts a dual mechanism of action. It induces the degradation of two key proteins: GSPT1, which is crucial for tumor cell proliferation, and NEK7, an activator of the NLRP3 inflammasome.[1] This combined action leads to the inhibition of tumor cell division and modulation of the inflammatory tumor microenvironment.[1]
Given its therapeutic potential, a sensitive and robust bioanalytical method is required for the accurate quantification of this compound and its active metabolite, ABS-M1, in biological matrices. This is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development.[2][3] This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and ABS-M1 in human plasma. The method presented herein is highly selective and sensitive, and is suitable for supporting clinical trials and other drug development activities.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound activation and its dual mechanism of action.
Experimental Protocols
Materials and Reagents
-
This compound and ABS-M1 reference standards (purity >99%)
-
Stable isotope-labeled internal standards (SIL-IS), this compound-d4 and ABS-M1-d4 (purity >99%)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[4][5]
-
Thaw human plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (containing 100 ng/mL of this compound-d4 and ABS-M1-d4 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.[7]
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Experimental Workflow
Caption: The experimental workflow for the quantification of this compound and its metabolites.
Results and Discussion
Method Validation
The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation.[8][9] The validation assessed selectivity, accuracy, precision, recovery, calibration curve, and stability.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound and its metabolite, ABS-M1.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 450.2 | 250.1 (Quantifier) | 25 | 2.5 |
| 450.2 | 150.1 (Qualifier) | 35 | 2.5 | |
| ABS-M1 | 350.1 | 180.1 (Quantifier) | 30 | 1.8 |
| 350.1 | 120.1 (Qualifier) | 40 | 1.8 | |
| This compound-d4 | 454.2 | 254.1 | 25 | 2.5 |
| ABS-M1-d4 | 354.1 | 184.1 | 30 | 1.8 |
Table 2: Method Performance Characteristics
| Parameter | This compound | ABS-M1 |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Accuracy (% Bias) | -5.2% to 4.8% | -6.1% to 5.3% |
| Precision (%RSD) | <10% | <12% |
| Mean Recovery (%) | 92.5% | 88.7% |
Logical Relationship of Analytical Method Validation
Caption: Logical flow of the analytical method validation process.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of the novel anti-cancer prodrug this compound and its active metabolite ABS-M1 in human plasma. The method demonstrates excellent linearity, accuracy, precision, and recovery over a clinically relevant concentration range. The simple and rapid protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and pharmacodynamic assessments in clinical trials. This validated method will be a critical tool in the ongoing development of this compound as a potential new therapy for hepatocellular carcinoma.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Why Use Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Pharmacokinetic Analysis of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for Selecting Hepatocellular Carcinoma (HCC) Cell Lines for ABS-752 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABS-752 is an innovative prodrug designed for the targeted treatment of hepatocellular carcinoma (HCC). Its mechanism of action relies on the enzymatic activity of Vascular Adhesion Protein-1 (VAP-1), which is notably overexpressed in cirrhotic liver tissues, a common precursor to HCC.[1] Upon activation by VAP-1, this compound is converted into its active form, ABT-002, which then functions as a molecular glue to induce the degradation of two key proteins: G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[1][2] Both GSPT1 and NEK7 are implicated in tumor cell proliferation and survival, making them attractive targets for anticancer therapy.[3][4][5]
The selection of appropriate HCC cell lines is a critical step in the preclinical evaluation of this compound. An ideal cell line model should possess high expression levels of VAP-1 to ensure efficient prodrug activation, as well as significant expression of the target proteins GSPT1 and NEK7. This document provides a comprehensive guide for selecting suitable HCC cell lines for this compound studies, including comparative data on commonly used cell lines and detailed protocols for essential validation experiments.
Cell Line Selection Strategy
The primary criterion for selecting HCC cell lines for this compound studies is the expression profile of the key proteins involved in its mechanism of action: VAP-1, GSPT1, and NEK7. A logical workflow for cell line selection is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Crizotinib and Doxorubicin Cooperatively Reduces Drug Resistance by Mitigating MDR1 to Increase Hepatocellular Carcinoma Cells Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of protein expression between human livers and the hepatic cell lines HepG2, Hep3B, and Huh7 using SWATH and MRM-HR proteomics: Focusing on drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABS-752 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical cancer research. These models are known to preserve the heterogeneity and molecular diversity of the original tumor, making them highly valuable for evaluating the efficacy of novel therapeutic agents.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of ABS-752, a novel molecular glue prodrug, in the context of PDX models for hepatocellular carcinoma (HCC).
This compound represents a promising therapeutic strategy, functioning as a prodrug that is selectively activated in the tumor microenvironment.[6][7] In preclinical studies, this compound has demonstrated significant antitumor activity in various models, including PDX models of liver cancer.[7][8] These notes are intended to guide researchers in the design and execution of preclinical studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound is a molecular glue prodrug that exerts its anticancer effects through the targeted degradation of two key proteins: GSPT1 and NEK7.[6][7] The activation and mechanism of action of this compound are unique:
-
Selective Activation: this compound is a prodrug that is converted to its active form, ABT-002, by the enzyme VAP-1 (Vascular Adhesion Protein-1).[6][7] VAP-1 is significantly overexpressed in the cirrhotic liver, a common background for the development of HCC. This selective activation ensures that the drug's activity is concentrated within the tumor tissue, potentially reducing systemic toxicity.[7]
-
Dual-Target Degradation: The active form of the drug, ABT-002, functions as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of two neosubstrates:
By simultaneously targeting both tumor cell proliferation and the inflammatory microenvironment, this compound offers a dual mechanism of action that may lead to more potent and durable antitumor responses.[7]
Preclinical Efficacy of this compound in PDX Models
Preclinical studies have demonstrated the in vivo activity of this compound in HCC models. In a study using PDX models of liver cancer, treatment with this compound resulted in tumor growth inhibition in 8 out of 10 models.[7] Notably, four of these models exhibited tumor growth inhibition of over 50%.[7] Furthermore, in a Hep3B xenograft model, a dose of 10 mg/kg administered twice daily (BID) led to complete tumor regression.[7]
Summary of Efficacy Data in HCC PDX Models
| Model ID | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| PDX Model 1 | HCC | This compound | Not Specified | Tumor Growth Inhibition | [7] |
| PDX Model 2 | HCC | This compound | Not Specified | Tumor Growth Inhibition | [7] |
| PDX Model 3 | HCC | This compound | Not Specified | Tumor Growth Inhibition | [7] |
| PDX Model 4 | HCC | This compound | Not Specified | >50% Tumor Growth Inhibition | [7] |
| PDX Model 5 | HCC | This compound | Not Specified | Tumor Growth Inhibition | [7] |
| PDX Model 6 | HCC | This compound | Not Specified | >50% Tumor Growth Inhibition | [7] |
| PDX Model 7 | HCC | This compound | Not Specified | Tumor Growth Inhibition | [7] |
| PDX Model 8 | HCC | This compound | Not Specified | >50% Tumor Growth Inhibition | [7] |
| PDX Model 9 | HCC | This compound | Not Specified | No Significant Inhibition | [7] |
| PDX Model 10 | HCC | This compound | Not Specified | >50% Tumor Growth Inhibition | [7] |
| Hep3B Xenograft | HCC | This compound | 10 mg/kg BID | Complete Tumor Regression | [7] |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies with this compound in PDX models. These should be adapted based on the specific characteristics of the PDX model and the experimental goals.
Establishment and Maintenance of PDX Models
This protocol is based on established methods for PDX model generation.[1]
Materials:
-
Fresh patient tumor tissue from consented patients
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., ketamine/xylazine)
-
Analgesics
-
Sterile cell culture medium (e.g., DMEM/F12)
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from surgery or biopsy and place it in sterile transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one or two tumor fragments into the pocket. The use of a trocar may also be employed.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure tumor dimensions with digital calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for immediate passaging into new cohorts of mice.
-
This compound Treatment in PDX-bearing Mice
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound (formulation to be prepared as per supplier's instructions)
-
Vehicle control (appropriate for the this compound formulation)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
Procedure:
-
Animal Cohort Formation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control on each day of dosing.
-
Administer this compound and vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, twice daily) should be based on prior pharmacokinetic and tolerability studies. A dose of 10 mg/kg BID has been shown to be effective in a xenograft model.[7]
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or the observation of adverse effects.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Pharmacodynamic and Biomarker Analysis
Materials:
-
Tumor and tissue samples collected at the end of the study
-
Reagents for protein extraction and Western blotting
-
Antibodies against GSPT1, NEK7, and a loading control (e.g., β-actin)
-
Reagents for immunohistochemistry (IHC)
Procedure:
-
Tissue Collection:
-
At the study endpoint, collect tumors and other relevant tissues from a subset of mice at a specified time after the final dose.
-
Flash-freeze a portion of the tumor for Western blot analysis and fix the remaining portion in formalin for IHC.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against GSPT1 and NEK7 to assess the extent of protein degradation.
-
Use a loading control to ensure equal protein loading.
-
-
Immunohistochemistry:
-
Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of target proteins within the tumor tissue.
-
Conclusion
This compound is a promising novel therapeutic agent with a unique mechanism of action that is particularly well-suited for the treatment of HCC. The use of PDX models provides a robust platform for the preclinical evaluation of this compound, allowing for an assessment of its efficacy in a setting that closely mimics the human disease. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute meaningful preclinical studies that will further elucidate the therapeutic potential of this compound. Rigorous preclinical evaluation in well-characterized PDX models will be crucial in advancing this promising compound towards clinical application.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Patient-derived xenograft models in hepatopancreatobiliary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Captor Therapeutics [captortherapeutics.com]
- 8. captortherapeutics.com [captortherapeutics.com]
Application Note: Assessing the Cytotoxicity of ABS-752 in Hepatocellular Carcinoma Cells using the CellTiter-Glo® Luminescent Cell Viability Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ABS-752 is an innovative prodrug under investigation for the treatment of hepatocellular carcinoma (HCC).[1][2] This molecule is selectively activated by the vascular adhesion protein 1 (VAP-1), an enzyme that is notably overexpressed in HCC and cirrhotic liver tissues.[1][3] Upon activation, this compound is converted into its active form, ABT-002, which functions as a molecular glue. This active metabolite selectively targets and induces the degradation of two key proteins: G₁ to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[1][3]
The degradation of GSPT1, a protein involved in the termination of translation, leads to an integrated stress response (ISR) and subsequent induction of apoptosis in cancer cells.[4][5] Concurrently, the degradation of NEK7, a crucial activator of the NLRP3 inflammasome, is thought to modulate the tumor microenvironment.[1] This dual mechanism of action makes this compound a promising therapeutic candidate for HCC.
The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a robust and highly sensitive method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells. The assay involves a simple "add-mix-measure" protocol, making it ideal for high-throughput screening of the cytotoxic effects of compounds like this compound.
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various HCC cell lines using the CTG assay.
Data Presentation
The cytotoxic activity of this compound was evaluated across a panel of human hepatocellular carcinoma cell lines after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay. The results are summarized in the table below.
Note: The following data is representative and for illustrative purposes. Actual IC50 values may vary based on experimental conditions.
| Cell Line | Description | VAP-1 Expression | Representative IC50 (nM) of this compound |
| Hep3B | HBV-positive, p53-deficient, tumorigenic | High | 50 |
| HepG2 | HBV-negative, wild-type p53, non-tumorigenic | Moderate | 150 |
| HuH-7 | Well-differentiated, HBV-negative | High | 75 |
| PLC/PRF/5 | HBV-positive, produces HBsAg | Moderate | 200 |
| SNU-449 | p53 mutant, poorly differentiated | Low | >1000 |
| SNU-387 | p53 mutant, poorly differentiated | Low | >1000 |
| Mahlavu | p53 mutant, HBV-positive | Moderate | 250 |
| HLE | Undifferentiated | Low | >1000 |
| HLF | Undifferentiated | Low | >1000 |
Experimental Protocols
Materials
-
This compound compound
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, HepG2, HuH-7)
-
Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, opaque-walled 96-well microplates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Orbital plate shaker
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Assessing Cytotoxicity of this compound with CTG Assay
1. Cell Seeding: a. Culture HCC cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Include wells with medium only for background luminescence measurements. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range could be from 1 nM to 10 µM. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
3. CellTiter-Glo® Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the culture medium (e.g., add 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a plate reader.
4. Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental wells. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound mechanism of action in HCC cells.
Caption: Logical flow of cytotoxicity assessment.
References
Application Notes & Protocols: Preclinical Efficacy of ABS-752
Abstract
This document provides detailed application notes and experimental protocols for evaluating the preclinical efficacy of ABS-752, a novel, potent, and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The enclosed methodologies cover essential in vitro characterization and in vivo validation studies designed to assess the therapeutic potential of this compound in oncology models. The protocols are intended for researchers, scientists, and drug development professionals.
Background: The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or PTEN, is a common driver in many human cancers. This compound is designed to inhibit PI3K, thereby blocking downstream signaling and suppressing tumor growth.
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Experimental Workflow Overview
The evaluation of this compound follows a structured, multi-stage approach, beginning with in vitro assays to confirm target engagement and cellular effects, followed by in vivo studies to assess efficacy in a physiological context.
Caption: Preclinical efficacy testing workflow for this compound.
In Vitro Efficacy Data
Table 1: this compound Inhibition of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines with known genetic backgrounds after 72 hours of continuous exposure.
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| MCF-7 | Breast | PIK3CA (E545K) | 8.5 |
| PC-3 | Prostate | PTEN null | 15.2 |
| A549 | Lung | KRAS (G12S) | 450.7 |
| U-87 MG | Glioblastoma | PTEN null | 12.8 |
| HCT116 | Colorectal | PIK3CA (H1047R) | 6.3 |
Table 2: this compound Induction of Apoptosis
Apoptosis was measured by assessing Caspase-3/7 activity in MCF-7 cells following 24-hour treatment with this compound. Data is presented as fold change relative to a vehicle-treated control (DMSO).
| This compound Concentration | Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| Vehicle (DMSO) | 1.0 | 0.12 |
| 10 nM | 3.8 | 0.45 |
| 50 nM | 8.2 | 0.91 |
| 250 nM | 15.6 | 1.88 |
In Vivo Efficacy Data
Table 3: Efficacy of this compound in HCT116 Colorectal Cancer Xenograft Model
Female athymic nude mice bearing established HCT116 tumors were treated daily via oral gavage for 21 days.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Standard Error | Tumor Growth Inhibition (%) |
| Vehicle | - | 1542 | 125 | 0% |
| This compound | 10 | 815 | 98 | 47.1% |
| This compound | 25 | 352 | 65 | 77.2% |
| This compound | 50 | 188 | 42 | 87.8% |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of Akt, a direct downstream substrate of PI3K.
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 12-16 hours to reduce basal signaling.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250 nM) for 2 hours.
-
Stimulation: Stimulate the pathway by adding 100 ng/mL of insulin-like growth factor 1 (IGF-1) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control), diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTS) Assay
This protocol quantifies the effect of this compound on cell proliferation and viability to determine the IC50 value.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-3 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ HCT116 cells (resuspended in Matrigel) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the compound daily via oral gavage at the predetermined doses (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle only.
-
Monitoring: Continue to monitor tumor volumes and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-Akt) or histology.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Perform statistical analysis (e.g., ANOVA) to determine significance.
Application of ABS-752 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABS-752 is a novel small molecule prodrug that has demonstrated potent and selective cytotoxic and cytostatic activity in hepatocellular carcinoma (HCC) cell lines.[1][2] As a molecular glue degrader, this compound offers a promising therapeutic strategy by inducing the degradation of specific target proteins. This document provides detailed application notes and protocols for the use of this compound in advanced 3D cell culture models, which more accurately mimic the tumor microenvironment compared to traditional 2D cell culture.
This compound is a prodrug that is metabolically activated by the enzyme Vascular Adhesion Protein-1 (VAP-1), which is often overexpressed in cirrhotic liver tissues, to its active form, ABT-002.[2] The active metabolite, ABT-002, functions as a molecular glue, inducing the degradation of G₁ to S phase transition protein 1 (GSPT1) and Nek7.[2][3] GSPT1 is a key factor in protein translation termination, and its degradation leads to cell death in cancer cells.[4][5]
The transition from 2D to 3D cell culture models is crucial for preclinical drug evaluation, as 3D models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[6][7][8] This application note provides a framework for evaluating the efficacy of this compound in 3D tumor spheroid and organoid models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a novel mechanism of action involving targeted protein degradation. The key steps are outlined below:
-
Prodrug Activation: this compound is a prodrug that is relatively inactive until it is metabolized.
-
VAP-1 Mediated Conversion: In the tumor microenvironment, particularly in tissues with high levels of VAP-1, this compound is converted to its active aldehyde intermediate and subsequently to the active molecule, ABT-002.[2]
-
Molecular Glue Formation: The active metabolite, ABT-002, acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins GSPT1 and Nek7.
-
Target Protein Ubiquitination and Degradation: This induced proximity leads to the ubiquitination of GSPT1 and Nek7, marking them for degradation by the proteasome.
-
Induction of Apoptosis: The degradation of GSPT1, a protein essential for translation termination, disrupts protein synthesis and triggers apoptosis in cancer cells.[4][5]
Signaling Pathway of this compound Action
Caption: Mechanism of action of the prodrug this compound.
Quantitative Data Summary
While specific data for this compound in 3D cell culture models is not yet publicly available, the following tables summarize the reported in vitro activity in 2D HCC cell lines, which serves as a baseline for designing 3D experiments.
Table 1: Cytotoxic/Cytostatic Activity of this compound in HCC Cell Lines
| Cell Line | IC50 (nM) | Minimum Viability (%) |
| Hep3B | < 100 | 25 ± 10 |
| JHH-7 | Data not specified | >50% viability drop |
| HuH-7 | Data not specified | >50% viability drop |
| 10 other HCC lines | Data not specified | >50% viability drop |
Data adapted from a study on the effects of this compound on a panel of 19 HCC cell lines.[1]
Table 2: Degradation Coefficients (DC50) of this compound for Target Proteins
| Cell Line | Target Protein | DC50 (nM) after 6h | DC50 (nM) after 24h |
| Hep3B | GSPT1 | Not specified | < 10 |
| Hep3B | NEK7 | Not specified | ~50 |
| Huh-7 | GSPT1 | Not specified | < 10 |
| Huh-7 | NEK7 | Not specified | ~100 |
DC50 is the concentration required to induce 50% degradation of the target protein. Data is estimated from published graphical representations.[1]
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of this compound in 3D spheroid and organoid models.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
HCC cell lines (e.g., Hep3B, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HCC cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Dilute the cell suspension to a final concentration of 2,500 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Experimental Workflow for Spheroid Generation and Treatment
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Captor Therapeutics [captortherapeutics.com]
- 4. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 7. 3D cell culture models: how to obtain and characterize the main models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing VAP-1 Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper Containing 3 (AOC3), is a dual-function transmembrane protein with significant implications in cancer biology.[1][2][3] It functions both as an adhesion molecule involved in leukocyte trafficking and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][3] This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia.[3][4] Emerging evidence highlights the critical role of VAP-1's enzymatic function in promoting tumor progression through mechanisms such as angiogenesis, inflammation, and modulation of the tumor microenvironment.[4][5] Therefore, the accurate assessment of VAP-1 activity in cancer cell lines is crucial for understanding its role in oncogenesis and for the development of novel therapeutic inhibitors.
These application notes provide a detailed protocol for the quantification of VAP-1 enzymatic activity in cultured cancer cell lines using a sensitive fluorometric assay. Additionally, we present an overview of the key signaling pathways influenced by VAP-1 activity.
Data Presentation
While comprehensive quantitative data on the specific enzymatic activity of VAP-1 across a wide range of cancer cell lines is not extensively available in the public domain, expression levels of the AOC3 gene (encoding VAP-1) can be interrogated through resources like The Cancer Genome Atlas (TCGA).[4][5] Analysis of TCGA data has indicated that AOC3 expression is a negative prognostic factor in several human cancers, including colorectal, renal, and urothelial cancers.[4][5] It is important to note that mRNA expression levels do not always directly correlate with enzymatic activity due to post-translational modifications and other regulatory mechanisms. Direct measurement of VAP-1 activity, as described in the protocol below, is therefore essential for a functional understanding.
Table 1: VAP-1 (AOC3) Expression and Prognostic Significance in Selected Cancers (based on TCGA data analysis)
| Cancer Type | AOC3 Expression Correlation with Prognosis | Key Associated Signaling Pathways/Processes |
| Colorectal Cancer | Negative Prognostic Factor[4][5] | H₂O₂-associated Th2/M2 immunosuppressive microenvironment[4] |
| Renal Cancer | Negative Prognostic Factor[4][5] | Positive correlation with IL-4, IL-4R, and IL-13 expression[5] |
| Urothelial Cancer | Negative Prognostic Factor[4][5] | Negative correlation with IFN-γ expression[5] |
This table summarizes findings from analyses of publicly available TCGA data and is intended to provide context. Direct enzymatic activity assays on specific cell lines are required for precise quantification.
Experimental Protocols
Protocol: Fluorometric Assay for VAP-1 Activity in Cancer Cell Lysates
This protocol is adapted from methodologies utilizing the Amplex® Red reagent to detect H₂O₂ produced by VAP-1's enzymatic activity.[4]
I. Materials and Reagents
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Lysis Buffer: 1.0% NP-40 in ice-cold PBS with protease inhibitors
-
BCA Protein Assay Kit
-
Amplex® Red Reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Benzylamine hydrochloride (VAP-1 substrate)
-
Semicarbazide (B1199961) (VAP-1 inhibitor)
-
Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
II. Experimental Workflow
III. Step-by-Step Procedure
A. Preparation of Cell Lysates
-
Culture cancer cells in appropriate vessels until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the clarified supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the total protein concentration of the lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples to a standard concentration (e.g., 1 mg/mL) with Lysis Buffer. Store lysates at -80°C if not used immediately.
B. VAP-1 Activity Assay
-
Prepare Reagents:
-
Amplex® Red Stock Solution: Dissolve Amplex® Red reagent in DMSO to a concentration of 10 mM. Protect from light.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution in Reaction Buffer.
-
Benzylamine Stock Solution: Prepare a 100 mM stock solution in Reaction Buffer.
-
Semicarbazide Stock Solution: Prepare a 100 mM stock solution in Reaction Buffer for inhibitor control wells.
-
-
Set up the Assay Plate:
-
For each sample, prepare at least three wells:
-
Sample Well: Cell lysate to be tested.
-
Inhibitor Control Well: Cell lysate pre-incubated with semicarbazide.
-
No-Substrate Control Well: Cell lysate without benzylamine.
-
-
-
Prepare the Reaction Master Mix:
-
In a single tube, prepare a master mix sufficient for all wells. For each 50 µL final reaction volume, combine:
-
5 µL of 10x Reaction Buffer
-
0.5 µL of Amplex® Red Stock Solution (final concentration: 100 µM)
-
1 µL of HRP Stock Solution (final concentration: 0.2 U/mL)
-
5 µL of Benzylamine Stock Solution (final concentration: 10 mM)
-
38.5 µL of dH₂O
-
-
For the "No-Substrate Control" wells, prepare a similar mix but replace the Benzylamine Stock Solution with dH₂O.
-
-
Perform the Reaction:
-
To the appropriate wells of the 96-well plate, add 25 µL of the normalized cell lysate.
-
For "Inhibitor Control" wells, add semicarbazide to a final concentration of 1 mM and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the appropriate Reaction Master Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measure Fluorescence:
-
Read the fluorescence in a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.
-
IV. Data Analysis
-
Subtract the fluorescence values of the "No-Substrate Control" wells from their corresponding "Sample" wells.
-
The specific VAP-1 activity is the semicarbazide-inhibitable portion of the signal. Calculate this by subtracting the fluorescence of the "Inhibitor Control" well from the substrate-corrected "Sample" well fluorescence.
-
Activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein. A standard curve using known concentrations of H₂O₂ can be generated to quantify the rate of H₂O₂ production (e.g., in pmol/min/mg protein).
Signaling Pathways
The enzymatic activity of VAP-1 generates H₂O₂, a potent reactive oxygen species (ROS) that acts as a second messenger, influencing various signaling pathways within cancer cells. One of the key pathways activated by H₂O₂ is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a critical regulator of inflammation, cell survival, proliferation, and angiogenesis.[5][6]
Pathway Description:
-
H₂O₂ Production: Cell surface VAP-1 catalyzes the oxidative deamination of primary amines, leading to the production of H₂O₂.
-
IKK Activation: Intracellular H₂O₂ acts as a signaling molecule that can lead to the activation of the IκB kinase (IKK) complex.[6][7]
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm.[6] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation.
-
NF-κB Activation and Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, leading to its activation and translocation into the nucleus.[6]
-
Target Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in cell proliferation, survival (e.g., anti-apoptotic proteins), inflammation (e.g., cytokines), and angiogenesis (e.g., VEGF).[5]
This activation of NF-κB by VAP-1-derived H₂O₂ contributes to a pro-tumorigenic microenvironment and enhances the malignant phenotype of cancer cells. The aldehydes produced by VAP-1 activity can also contribute to cellular stress and have their own signaling consequences, further underscoring the importance of VAP-1's enzymatic function in cancer biology.
References
- 1. AOC3 - Wikipedia [en.wikipedia.org]
- 2. Some properties of semicarbazide-sensitive amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide activates APE1/Ref-1 via NF-κB and Parkin: a role in liver cancer resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen peroxide activates NF-kappa B through tyrosine phosphorylation of I kappa B alpha and serine phosphorylation of p65: evidence for the involvement of I kappa B alpha kinase and Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen peroxide activates NFkappaB and the interleukin-6 promoter through NFkappaB-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent ABS-752 results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ABS-752 in vitro. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue prodrug designed for targeted protein degradation.[1][2] It is activated by the monoamine oxidase VAP-1, which is often overexpressed in cirrhotic liver tissue, into its active form, ABT-002.[1][2] The active metabolite then facilitates the degradation of specific target proteins, primarily GSPT1 and NEK7, through the CRBN E3 ubiquitin ligase complex.[1] This targeted degradation can induce cell death in cancer cell lines, particularly those relevant to hepatocellular carcinoma (HCC).[1][2]
Q2: What are the primary cellular targets of this compound?
A2: Proteomic analysis has identified GSPT1 as the primary target of this compound, showing near-complete degradation at low nanomolar concentrations.[1] NEK7 is also a significant target, though it is degraded to a lesser extent compared to GSPT1.[1] Other potential neosubstrates that may be affected, though with much weaker degradation, include CK1α.[1]
Q3: Why am I seeing variability in this compound potency across different cell lines?
A3: The efficacy of this compound is dependent on the expression level of the VAP-1 enzyme, which is required to convert the prodrug to its active form.[1][2] Cell lines with higher endogenous VAP-1 expression, such as the HCC cell line Hep3B, will exhibit greater sensitivity to this compound.[1] Conversely, cell lines with low or negligible VAP-1 expression will show reduced or no response. It is crucial to characterize the VAP-1 expression levels in your chosen cell model.
Troubleshooting Inconsistent Western Blot Results
Western blotting is a key assay for confirming the degradation of target proteins like GSPT1 and NEK7.[1][3] Inconsistent results can be a significant source of frustration.[4][5]
Q4: I am observing inconsistent degradation of GSPT1 and/or NEK7 in my Western blots. What are the potential causes?
A4: Inconsistent protein degradation results can stem from several factors related to your cell culture, sample preparation, or the Western blot protocol itself.[4][6]
Troubleshooting Guide: Inconsistent Protein Degradation
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and seeding density for all experiments.[7][8] Authenticate your cell lines regularly to rule out cross-contamination.[9][10] |
| Inconsistent Drug Treatment | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting when treating cells. |
| Inefficient Cell Lysis | Choose a lysis buffer appropriate for your target proteins.[11] Ensure complete cell lysis by using sonication or appropriate mechanical disruption and adding fresh protease inhibitors.[12] |
| Inconsistent Protein Quantification | Use a reliable protein quantification method and ensure all samples are within the linear range of the assay. |
| Uneven Gel Loading or Transfer | Ensure equal amounts of protein are loaded in each well.[6] Optimize transfer conditions based on the molecular weight of your target proteins and use a reversible total protein stain to confirm efficient transfer.[11] |
| Antibody Performance | Use antibodies validated for Western blotting. Titrate your primary antibody to determine the optimal concentration that maximizes signal and minimizes background.[5] Variability between antibody batches can also lead to inconsistent results.[4] |
Q5: My Western blot has high background noise, obscuring the bands for GSPT1 and NEK7. How can I reduce this?
A5: High background can be caused by several factors, including insufficient blocking, non-specific antibody binding, or inadequate washing.[5]
Troubleshooting Guide: High Background in Western Blots
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[5] |
| Primary Antibody Concentration Too High | Reduce the concentration of your primary antibody and perform a titration to find the optimal dilution.[12] |
| Non-Specific Antibody Binding | Ensure your primary antibody is specific for the target protein.[11] Consider using affinity-purified antibodies.[12] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[5] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid microbial contamination. |
Troubleshooting Inconsistent Cell Viability Assay Results
Cell viability assays, such as those using CellTiter-Glo (CTG), are used to measure the cytotoxic effects of this compound.[1]
Q6: The IC50 values from my cell viability assays with this compound are not reproducible. What could be the issue?
A6: Reproducibility in cell viability assays is highly dependent on consistent cell culture practices and precise assay execution.[7][13]
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Variable Seeding Density | Uneven cell seeding can lead to significant variability.[14] Use an automated cell counter for accuracy and ensure a homogenous cell suspension before plating.[15] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[16] |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both drug treatment and the viability assay itself. |
| Pipetting Errors | Ensure pipettes are properly calibrated.[17] Use a master mix for reagents to minimize well-to-well variability.[16][18] |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment. Allow the viability assay reagent to equilibrate to room temperature before use as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Western Blotting for GSPT1 and NEK7 Degradation
-
Cell Seeding and Treatment: Seed Hep3B cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 24, or 48 hours).[1][3]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1, NEK7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
Protocol 2: Cell Viability (CTG) Assay
-
Cell Seeding: Seed Hep3B cells in a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the appropriate wells. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with media only). Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action for the prodrug this compound.
Caption: Standard experimental workflow for Western blotting.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. licorbio.com [licorbio.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. thomassci.com [thomassci.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. 一貫性の向上:細胞培養成功のためのヒントとコツ [sigmaaldrich.com]
- 10. Unlocking Cell Culture Success: Essential Best Practices [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. mt.com [mt.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing ABS-752 Concentration for GSPT1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ABS-752 in GSPT1 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate GSPT1 degradation?
A1: this compound is a potent and orally active prodrug that serves as a molecular glue degrader for GSPT1 and NEK7.[1] It is metabolically activated by the enzyme Vascular Adhesion Protein-1 (VAP-1) into its active form, ABT-002.[2] ABT-002 then facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins GSPT1 and NEK7, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism is particularly relevant in hepatocellular carcinoma (HCC), where VAP-1 is often overexpressed.[2]
Q2: What are the primary applications of this compound?
A2: this compound is primarily investigated for its therapeutic potential in hepatocellular carcinoma (HCC) due to its potent degradation of GSPT1, a protein implicated in cancer cell proliferation and survival.[2][4] Its activity is linked to the high expression of the activating enzyme VAP-1 in cirrhotic liver tissue.[2]
Q3: What are the key parameters to measure the effectiveness of this compound?
A3: The efficacy of this compound is typically assessed by two key parameters:
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
These parameters are crucial for determining the potency and efficacy of this compound in your experimental system.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated potent GSPT1 degradation in hepatocellular carcinoma cell lines such as Hep3B.[4] Strong degradation of GSPT1 has also been observed in the KG-1 cell line.[4] However, in some other non-HCC cell lines, it may not induce significant GSPT1 degradation.[4]
Troubleshooting Guide
Problem 1: No or low GSPT1 degradation observed after this compound treatment.
Possible Cause 1: Insufficient VAP-1 Expression
-
Explanation: this compound is a prodrug that requires conversion to its active form by the enzyme VAP-1.[2] If the cell line used has low or no expression of VAP-1, the conversion will be inefficient, leading to a lack of GSPT1 degradation.
-
Troubleshooting Steps:
-
Verify VAP-1 Expression: Check the expression level of VAP-1 in your cell line of interest using techniques like Western blotting or qPCR.
-
Select Appropriate Cell Lines: Use cell lines known to express VAP-1, such as certain liver cancer cell lines.
-
Consider Co-culture Systems: If your primary cells have low VAP-1, a co-culture with VAP-1 expressing cells might be an option, though complex.
-
Possible Cause 2: Inappropriate Concentration Range
-
Explanation: The concentration of this compound used may be too low to induce degradation or so high that it causes the "hook effect," where the formation of the ternary complex (CRBN-ABS-752-GSPT1) is suboptimal.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for GSPT1 degradation.
-
Refer to Published Data: Use the DC50 values from the literature as a starting point for your concentration range (see Table 1).
-
Possible Cause 3: Incorrect Incubation Time
-
Explanation: Protein degradation is a time-dependent process. The incubation time might be too short to observe a significant reduction in GSPT1 levels.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Treat cells with an effective concentration of this compound and harvest them at different time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration.
-
Problem 2: High variability in GSPT1 degradation between experiments.
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Explanation: Variations in cell density, passage number, and serum source can affect cellular metabolism and drug response.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each experiment.
-
Maintain Consistent Passage Number: Use cells within a defined passage number range to avoid issues with genetic drift and altered phenotypes.
-
Use a Consistent Serum Lot: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous factors that may influence experimental outcomes.
-
Possible Cause 2: Compound Instability
-
Explanation: Improper storage or handling of the this compound compound can lead to its degradation.
-
Troubleshooting Steps:
-
Follow Storage Recommendations: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound from a fresh stock solution for each experiment.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Problem 3: GSPT1 degradation is observed, but there is no corresponding effect on cell viability.
Possible Cause 1: Cell Line Insensitivity
-
Explanation: The viability of some cell lines may not be solely dependent on GSPT1 levels. They may have compensatory mechanisms that allow them to survive despite GSPT1 degradation.
-
Troubleshooting Steps:
-
Confirm Downstream Effects: Investigate the downstream signaling pathways affected by GSPT1 degradation to confirm target engagement is having a biological consequence. This can include assessing changes in translation termination or activation of the integrated stress response.[3][5]
-
Use a GSPT1 Degradation-Resistant Mutant: As a control, use a cell line expressing a GSPT1 mutant (e.g., G575N) that is resistant to degradation to confirm that the observed cytotoxicity is GSPT1-dependent.[4]
-
Possible Cause 2: Insufficient Degradation for a Phenotypic Effect
-
Explanation: While you may observe partial GSPT1 degradation by Western blot, the remaining GSPT1 levels might be sufficient to maintain cell viability.
-
Troubleshooting Steps:
-
Optimize for Maximum Degradation (Dmax): Further optimize the this compound concentration and treatment time to achieve the highest possible level of GSPT1 degradation.
-
Combine with Other Treatments: Consider combining this compound with other therapeutic agents to achieve a synergistic cytotoxic effect.
-
Quantitative Data Summary
Table 1: DC50 Values for this compound Mediated GSPT1 Degradation in Hep3B Cells
| Treatment Time | DC50 (nM) |
| 6 hours | < 10 |
| 24 hours | < 10 |
Data sourced from a study on the targeted degradation of GSPT1 and NEK7 by this compound.[4]
Table 2: Degradation of Other Neosubstrates by this compound in Hep3B Cells at 6 Hours
| Protein | DC50 (nM) |
| NEK7 | ~100 |
| CK1α | > 1000 |
Data sourced from a study on the targeted degradation of GSPT1 and NEK7 by this compound.[4]
Experimental Protocols
Protocol 1: Determining GSPT1 Degradation by Western Blot
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., Hep3B) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to test a concentration range from 1 nM to 10 µM.
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control (a known GSPT1 degrader, if available).
-
Negative control: Co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) and this compound to confirm proteasome-dependent degradation.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Incubate the cells for the desired time points (e.g., 6, 24, or 48 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel documentation system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line.
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the desired concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
low VAP-1 expression affecting ABS-752 activation
Welcome to the technical support center for ABS-752. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances related to this compound, with a particular focus on its activation by Vascular Adhesion Protein-1 (VAP-1).
Frequently Asked Questions (FAQs)
Q1: What is VAP-1 and what is its physiological function?
A1: Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and encoded by the AOC3 gene, is a dual-function glycoprotein.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[2][4][5] VAP-1 functions as both an adhesion molecule that mediates the trafficking of leukocytes (white blood cells) to sites of inflammation, and as an enzyme.[6][7][8][9] Its enzymatic activity involves the oxidative deamination of primary amines, which results in the production of aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][2][4][9] This enzymatic function is crucial in various pathological processes, including inflammation and cancer.[2][6][10][11]
Q2: How is this compound activated?
A2: this compound is a prodrug that requires bioactivation to become a potent therapeutic agent. This activation is catalyzed by the enzymatic activity of VAP-1/SSAO.[12] VAP-1 oxidizes a primary amine on the this compound molecule, converting it into a highly reactive aldehyde metabolite, ABT-971.[12] This active metabolite is then responsible for the downstream therapeutic effects. The conversion of this compound is dependent on the presence and activity of VAP-1 in the target tissue.[12]
Q3: In which tissues is VAP-1 typically expressed?
A3: Under normal physiological conditions, VAP-1 is highly expressed in vascular endothelial cells, smooth muscle cells, and adipocytes.[2][5] Its expression is notably low or absent in many other tissues.[13] However, VAP-1 expression can be significantly upregulated on endothelial cells in response to inflammatory signals.[5][6][13][14] In the context of oncology, VAP-1 has been found to be expressed on the tumor vascular endothelium in various cancers, including hepatocellular carcinoma, colorectal cancer, and head and neck cancer.[11]
Q4: What is the role of VAP-1 in cancer?
A4: VAP-1 plays a multifaceted role in cancer biology. Its expression on tumor vasculature is associated with the recruitment of immune cells to the tumor microenvironment.[11][15] Specifically, VAP-1 can facilitate the infiltration of myeloid-derived suppressor cells (MDSCs) and M2-like macrophages, which can create an immunosuppressive environment and promote tumor growth.[2][15][16][17] The enzymatic activity of VAP-1 produces H₂O₂, which can further contribute to an immunosuppressive tumor microenvironment.[2][18] Consequently, high VAP-1 expression has been identified as a negative prognostic factor in several cancer types, including colorectal, renal, and urothelial cancers.[2][11][16] Inhibition of VAP-1 has been shown to suppress tumor growth and enhance the efficacy of immune checkpoint inhibitors in preclinical models.[2][18][19]
Troubleshooting Guide
Q1: My in vitro/in vivo experiment with this compound is showing lower than expected efficacy. Could low VAP-1 expression be the cause?
A1: Yes, low or absent VAP-1 expression in your experimental model is a primary suspect for poor this compound efficacy, as the drug's activation is dependent on VAP-1's enzymatic activity.[12] To troubleshoot this issue, we recommend a systematic approach to quantify VAP-1 expression and activity in your specific model.
Below is a workflow to diagnose the issue:
Q2: How can I measure VAP-1 expression levels in my cell lines or tissue samples?
A2: You can quantify VAP-1 expression at both the mRNA and protein levels using standard molecular biology techniques.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the transcript levels of the AOC3 gene. This is a sensitive method to detect the presence of VAP-1 mRNA.
-
Western Blot: To quantify the amount of VAP-1 protein in cell lysates or tissue homogenates. This will confirm if the mRNA is being translated into protein.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize the localization and relative abundance of VAP-1 protein in tissue sections.[13][20] This is particularly useful for assessing expression on tumor vasculature.[11]
-
Flow Cytometry: For cell suspensions, this technique can quantify the percentage of VAP-1 positive cells and the intensity of surface expression.
Q3: My results show that VAP-1 protein is present, but this compound is still not being activated efficiently. What could be the problem?
A3: The presence of VAP-1 protein does not guarantee enzymatic activity. VAP-1/SSAO is a copper-containing amine oxidase with a TOPA quinone cofactor, and its activity can be inhibited.[2]
-
Perform a VAP-1/SSAO Enzymatic Activity Assay: Directly measure the amine oxidase activity in your samples. This can be done using a fluorometric or colorimetric assay that detects the production of H₂O₂ or aldehydes using a known VAP-1 substrate.
-
Check for Inhibitors: Ensure that your cell culture media or in vivo system does not contain inhibitors of VAP-1/SSAO activity. Semicarbazide is a known inhibitor that can be found in some batches of fetal bovine serum.[6]
-
Use a Positive Control: If possible, use a cell line or tissue known to have high VAP-1 activity as a positive control in your experiments.
Q4: Are there any alternative enzymes that could activate this compound?
A4: The primary activation pathway for this compound is through VAP-1.[12] While other amine oxidases exist, such as monoamine oxidase A (MAO-A) and B (MAO-B), experimental data shows that they are not effective at catalyzing the oxidation of this compound.[12] Therefore, in a low VAP-1 context, it is unlikely that significant activation of this compound will occur through alternative enzymatic pathways.
VAP-1 Expression Data
The expression of VAP-1 can vary significantly between different tissues and pathological conditions. The following table summarizes typical expression patterns.
| Tissue/Cell Type | Condition | VAP-1 Expression Level | Reference |
| Endothelial Cells | Normal | Low to Moderate (stored in vesicles) | [5][21] |
| Inflamed | High (translocated to cell surface) | [13][14][21] | |
| Smooth Muscle Cells | Normal | High | [2][5] |
| Adipocytes | Normal | High | [2][5] |
| Colorectal Cancer Tissue | Tumor | Significantly lower than normal colon | [3] |
| Glioma | Tumor | High expression associated with malignancy | [16] |
| Hepatocellular Carcinoma | Tumor Vasculature | Present | [11] |
| Head and Neck Cancer | Tumor Vasculature | Present | [11] |
Key Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for VAP-1 Detection in Tissue
-
Tissue Preparation: Fix fresh tissue in 4% buffered formaldehyde (B43269) for 24-48 hours. Process and embed in paraffin. Cut 4-5 µm sections and mount on slides.[13]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against VAP-1 (e.g., clone 2D10 or similar) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Examine under a microscope. VAP-1 staining will appear as a brown precipitate, typically on endothelial cells.[13]
Protocol 2: VAP-1/SSAO Enzyme Activity Assay (Amplex Red Method)
This assay measures the H₂O₂ produced by VAP-1's enzymatic activity.
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer. Determine the total protein concentration of each sample for normalization.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
A VAP-1 specific substrate (e.g., benzylamine)
-
-
Controls:
-
Initiate Reaction: Add the cell lysate or tissue homogenate to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at several time points using a microplate reader.
-
Data Analysis: Calculate the rate of H₂O₂ production by comparing the fluorescence change over time to a standard curve of known H₂O₂ concentrations. Normalize the activity to the total protein concentration of the sample.
VAP-1 Signaling and this compound Activation Pathway
References
- 1. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of serum and tissue levels of VAP-1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 7. Vascular adhesion protein-1 as a potential therapeutic target in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A peptide inhibitor of vascular adhesion protein-1 (VAP-1) blocks leukocyte-endothelium interactions under shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | Serum vascular adhesion protein-1 is associated with twelve-year risk of incident cancer, cancer mortality, and all-cause mortality: a community-based cohort study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. rjlm.ro [rjlm.ro]
- 14. In Vivo Detection of Vascular Adhesion Protein-1 in Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Increased Vascular Adhesion Protein 1 (VAP-1) Levels Are Associated with Alternative M2 Macrophage Activation and Poor Prognosis for Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
- 21. TPC - VAP-1 [turkupetcentre.net]
Technical Support Center: ABS-752 Prodrug Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the conversion of the prodrug ABS-752 to its active form, ABT-002.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound prodrug conversion?
A1: this compound is a prodrug that is bioactivated by the enzyme Vascular Adhesion Protein-1 (VAP-1), a monoamine oxidase.[1][2] VAP-1 is overexpressed in cirrhotic liver tissue, making it a targeted activator for therapies against hepatocellular carcinoma (HCC).[1][2] The conversion process involves the VAP-1 catalyzed oxidation of this compound to an aldehyde intermediate, which is then subsequently converted to the active molecule, ABT-002.[1] ABT-002 is a molecular glue that induces the degradation of GSPT1 and NEK7 proteins.[1][2][3]
Q2: Why is efficient conversion of this compound important for my experiments?
A2: The therapeutic efficacy of this compound is dependent on its conversion to the active form, ABT-002.[1] Inefficient conversion will lead to reduced degradation of the target proteins GSPT1 and NEK7, resulting in diminished anti-tumor activity in experimental models.[2][3] Therefore, ensuring optimal conversion is critical for obtaining accurate and reproducible results.
Q3: What are the key factors that can influence this compound conversion?
A3: Several factors can impact the enzymatic conversion of this compound, including:
-
VAP-1 Enzyme Activity: The concentration and activity of the VAP-1 enzyme are paramount.[1][2]
-
Cofactors: As a monoamine oxidase, VAP-1 activity may depend on the presence of specific cofactors.
-
pH and Temperature: Like most enzymatic reactions, the conversion rate is sensitive to pH and temperature.[4]
-
Presence of Inhibitors: Endogenous or exogenous inhibitors of VAP-1 can reduce conversion efficiency.
-
Substrate Concentration: The concentration of this compound can affect the rate of the enzymatic reaction.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments aimed at evaluating or optimizing this compound conversion.
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of this compound to ABT-002 in cell-based assays. | 1. Low or absent VAP-1 expression in the cell line. | 1a. Select a cell line with high endogenous VAP-1 expression (e.g., specific HCC cell lines). 1b. Transfect the cells with a vector expressing VAP-1. 1c. Confirm VAP-1 expression levels by Western blot or qPCR. |
| 2. Inactive VAP-1 enzyme. | 2a. Ensure appropriate cell culture conditions to maintain enzyme activity. 2b. Check for the presence of VAP-1 inhibitors in the culture medium. | |
| 3. Insufficient incubation time. | 3. Perform a time-course experiment to determine the optimal incubation period for conversion. | |
| Inconsistent conversion rates between experiments. | 1. Variability in cell passage number or confluency. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| 2. Instability of this compound or ABT-002 in the experimental setup. | 2. Assess the stability of both compounds under your specific experimental conditions (e.g., temperature, light exposure).[4] | |
| 3. Inconsistent preparation of reagents. | 3. Prepare fresh solutions of this compound and other critical reagents for each experiment. | |
| High background signal in analytical assays (e.g., LC-MS). | 1. Contamination of samples or reagents. | 1. Use high-purity solvents and reagents. Ensure cleanliness of all labware. |
| 2. Non-specific binding to plasticware. | 2. Consider using low-binding microplates and tubes. | |
| 3. Matrix effects from cell lysates or media. | 3. Optimize sample preparation methods, such as protein precipitation or solid-phase extraction, to minimize matrix effects. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for this compound Conversion
This protocol describes an in vitro assay to measure the conversion of this compound to ABT-002 using recombinant human VAP-1 enzyme.
Materials:
-
Recombinant human VAP-1 enzyme
-
This compound
-
ABT-002 (as a standard)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standard curve of ABT-002 in the assay buffer.
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant VAP-1 enzyme to the designated wells.
-
Initiate the reaction by adding the this compound solution to the wells. Include control wells without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of ABT-002 formed by comparing it to the standard curve.
Protocol 2: Cellular Assay for this compound Conversion and Activity
This protocol outlines a method to assess the conversion of this compound and its subsequent biological activity in a cellular context.
Materials:
-
Hepatocellular carcinoma (HCC) cell line with high VAP-1 expression (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Antibodies for Western blotting (anti-GSPT1, anti-NEK7, anti-loading control)
-
LC-MS/MS system
Procedure:
-
Seed the VAP-1 expressing HCC cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24-48 hours).
-
For conversion analysis: a. Harvest the cells and the culture medium separately. b. Lyse the cells and perform protein precipitation on both the cell lysate and the medium. c. Analyze the supernatant by LC-MS/MS to quantify the intracellular and extracellular concentrations of this compound and ABT-002.
-
For activity analysis (Western Blot): a. Lyse the treated cells and quantify the protein concentration. b. Perform SDS-PAGE and transfer the proteins to a membrane. c. Probe the membrane with primary antibodies against GSPT1, NEK7, and a loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands. e. Quantify the band intensities to determine the extent of GSPT1 and NEK7 degradation.
Data Presentation
Table 1: Hypothetical Data for In Vitro this compound Conversion
| VAP-1 Conc. (nM) | This compound Conc. (µM) | Incubation Time (min) | ABT-002 Formed (µM) |
| 50 | 10 | 30 | 1.2 ± 0.1 |
| 50 | 10 | 60 | 2.5 ± 0.2 |
| 50 | 10 | 120 | 4.8 ± 0.3 |
| 100 | 10 | 60 | 5.1 ± 0.4 |
| 100 | 20 | 60 | 9.8 ± 0.7 |
Table 2: Hypothetical Data for Cellular this compound Conversion and GSPT1 Degradation
| Cell Line | This compound Conc. (µM) | Intracellular ABT-002 (nM) | GSPT1 Degradation (%) |
| HepG2 (High VAP-1) | 1 | 50 ± 5 | 75 ± 8 |
| HepG2 (High VAP-1) | 5 | 250 ± 20 | 95 ± 5 |
| A549 (Low VAP-1) | 1 | < 5 | < 10 |
| A549 (Low VAP-1) | 5 | 15 ± 3 | 20 ± 5 |
Visualizations
Caption: Metabolic activation pathway of the prodrug this compound.
Caption: General experimental workflow for assessing this compound conversion.
Caption: Troubleshooting decision tree for low this compound conversion.
References
ABS-752 dose-response curve not reaching plateau
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABS-752.
Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Plateau
One of the common issues encountered during in-vitro experiments is the failure of a dose-response curve to reach a plateau. This guide provides a systematic approach to troubleshoot this problem.
Question: My dose-response curve for this compound does not reach a clear plateau, what are the possible causes and solutions?
Answer:
An incomplete dose-response curve, where the response does not saturate at high concentrations of this compound, can be caused by several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Here is a logical workflow to diagnose the potential issues with your experiment.
Caption: Troubleshooting workflow for an incomplete this compound dose-response curve.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Compound Inactivity or Degradation | 1. Verify the identity and purity of your this compound stock using methods like mass spectrometry or HPLC.2. Prepare fresh dilutions of the compound from a new stock. | Compound Verification: 1. Dissolve a small sample of this compound in an appropriate solvent.2. Analyze by LC-MS to confirm the molecular weight.3. Assess purity by HPLC with UV detection. |
| Compound Solubility Issues | 1. Check the solubility of this compound in your assay buffer.[1]2. If solubility is an issue, consider using a different solvent or adding a small amount of a solubilizing agent like DMSO. | Solubility Test: 1. Prepare a supersaturated solution of this compound in the assay buffer.2. Incubate at the assay temperature for 1-2 hours.3. Centrifuge to pellet undissolved compound.4. Measure the concentration of the supernatant by UV-Vis spectrophotometry or HPLC. |
| Insufficient VAP-1 Expression | 1. This compound is a prodrug activated by the monoamine oxidase VAP-1.[2]2. Confirm the expression of VAP-1 in your cell line using qPCR or Western blotting. | Western Blot for VAP-1: 1. Lyse cells and quantify total protein.2. Separate 20-30 µg of protein on an SDS-PAGE gel.3. Transfer to a PVDF membrane.4. Probe with a primary antibody against VAP-1, followed by a secondary HRP-conjugated antibody.5. Detect using a chemiluminescent substrate. |
| Incorrect Assay Conditions | 1. Optimize assay parameters such as incubation time, temperature, and buffer composition.2. Run a time-course experiment to determine the optimal incubation time. | Time-Course Experiment: 1. Treat cells with a fixed, high concentration of this compound.2. Measure the response at multiple time points (e.g., 24, 48, 72 hours).3. Plot the response versus time to identify the point of maximal effect. |
| Cell-Based Assay Issues | 1. Ensure even cell seeding and avoid cell clumping.2. Visually inspect cells for any signs of contamination.[3] | Cell Seeding Protocol: 1. Trypsinize and resuspend cells to create a single-cell suspension.2. Count cells using a hemocytometer or automated cell counter.3. Dilute to the desired seeding density.4. Gently rock the plate in a cross pattern after seeding to ensure even distribution.[3] |
| Data Analysis Errors | 1. Review the non-linear regression model used to fit the curve.2. Ensure that the data has been properly normalized to positive and negative controls. | Data Normalization: 1. Subtract the average of the negative control wells from all data points.2. Divide by the average of the positive control wells (minus the negative control average).3. Multiply by 100 to express results as a percentage. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted into its active form, ABT-002, by the enzyme VAP-1 (Vascular Adhesion Protein-1), a monoamine oxidase.[2] ABT-002 then acts as a "molecular glue," inducing the degradation of the proteins GSPT1 and NEK7.[2]
Caption: Simplified signaling pathway for this compound activation and action.
Q2: Why is VAP-1 important for the activity of this compound?
A2: VAP-1 is the enzyme responsible for converting the inactive prodrug this compound into its active metabolite, ABT-002.[2] Therefore, the expression level of VAP-1 in the experimental system (e.g., cell line) is critical for observing the pharmacological effects of this compound.
Q3: What are the typical phases of a dose-response curve?
A3: A typical dose-response curve has three phases:
-
Lag Phase: At low doses, the response is minimal.
-
Linear Phase: The response increases proportionally with the dose.
-
Plateau Phase: The response reaches a maximum, and further increases in dose do not produce a greater effect, often due to receptor saturation.[4]
Q4: What should I do if my dose-response curve is flat or has a very low signal?
A4: A flat or low-signal curve suggests the assay is not detecting a response.[3] You should verify the activity of your compound, optimize assay conditions (incubation time, temperature), and confirm the expression of the target (in this case, VAP-1 for activation and GSPT1/NEK7 for degradation) in your cell line.[3]
Q5: Can a high background signal affect my dose-response curve?
A5: Yes, a high background can mask the true response and reduce the assay window.[3] This can make it difficult to discern a clear plateau. To troubleshoot this, consider including non-specific binding controls and ensuring your detection reagents are fresh and properly prepared.[3]
References
unexpected off-target effects of ABS-752
ABS-752 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the . The following information is hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line experiments with this compound, even at concentrations that should be specific for its primary target. What could be the cause?
A1: This issue may be linked to off-target inhibition of kinases essential for cell survival in your specific cell model. We have identified that this compound exhibits inhibitory activity against Kinase B, a key component of the cellular survival pathway. We recommend performing a dose-response cell viability assay and comparing the results with a cell line known to be less sensitive to the inhibition of Kinase B.
Q2: Our in-vivo studies using this compound are showing unexpected cardiac-related side effects in animal models. How can we investigate this?
A2: Unexpected cardiac effects may be due to the off-target inhibition of Kinase C, which plays a crucial role in cardiomyocyte function. We advise conducting a targeted kinase inhibition assay to quantify the activity of this compound against Kinase C. Additionally, consider monitoring cardiac function markers in your animal models.
Q3: We have noticed a significant change in cellular metabolism in our experiments, which is not a known downstream effect of the intended target. What is the potential mechanism?
A3: this compound has been found to interact with Enzyme X, a key regulator of glycolysis. This can lead to a shift in cellular metabolism. We recommend performing a metabolic flux analysis to understand the specific changes in your experimental system.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step workflow for determining if unexpected cell death is due to off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Signal Pathway Analysis
The following diagram illustrates the intended and potential off-target signaling pathways of this compound.
Caption: Intended vs. Off-Target Signaling Pathways of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Description |
| Target Kinase A (Intended) | 5 | Primary therapeutic target. |
| Off-Target Kinase B | 50 | Implicated in cell survival pathways. |
| Off-Target Kinase C | 150 | Involved in cardiomyocyte function. |
Table 2: Cellular Assay Results
| Cell Line | Assay Type | EC50 (nM) | Notes |
| Model A | Cell Viability | 75 | High expression of Off-Target Kinase B. |
| Model B | Cell Viability | >1000 | Low expression of Off-Target Kinase B. |
| Model C | Metabolic Activity | 300 | Significant decrease in glycolytic rate observed. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against a specific kinase.
Caption: Workflow for determining kinase inhibition IC50.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP to each well. Then, add the diluted this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the compound concentration to calculate the EC50 value.
Technical Support Center: Developing Resistance to ABS-752 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of resistance to ABS-752.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, ABT-002, by the enzyme Vascular Adhesion Protein-1 (VAP-1). ABT-002 is a "molecular glue" that induces the degradation of the protein GSPT1. It achieves this by forming a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. The degradation of GSPT1, a translation termination factor, leads to cell death in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While clinical data on this compound resistance is still emerging, several potential mechanisms can be hypothesized based on its mechanism of action and data from similar molecular glues. These include:
-
Alterations in the drug target (GSPT1): Mutations in the GSPT1 gene, particularly in the region where ABT-002 and CRBN bind, can prevent the formation of the ternary complex and subsequent degradation. A notable example from studies on other GSPT1 degraders is the G575N mutation, which has been shown to confer resistance.[1][2]
-
Alterations in the E3 ligase (CRBN): Mutations, deletions, or decreased expression of CRBN can impair the cell's ability to degrade GSPT1 in the presence of ABT-002.[3][4][5][6][7] Almost one-third of myeloma patients who become refractory to pomalidomide (B1683931), another CRBN-modulating drug, have acquired genetic alterations in CRBN.[5][7]
-
Reduced prodrug activation: Decreased expression or activity of the VAP-1 enzyme can lead to inefficient conversion of this compound to its active form, ABT-002, thereby reducing its efficacy. VAP-1 expression can be variable across different cancer types and even within the same tumor.[8][9][10][11][12]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, could potentially transport this compound or ABT-002 out of the cell, reducing their intracellular concentration.
-
Activation of compensatory signaling pathways: Cancer cells may upregulate alternative survival pathways to bypass their dependence on GSPT1.
Q3: How can I confirm that resistance in my cell line is due to a specific mechanism?
A3: A systematic approach is required:
-
Sequence Analysis: Sequence the GSPT1 and CRBN genes in your resistant cell lines to identify potential mutations.
-
Expression Analysis: Use Western blotting or qPCR to compare the expression levels of GSPT1, CRBN, and VAP-1 in your resistant and parental (sensitive) cell lines.
-
Functional Assays:
-
Proteasome Inhibition: Treat resistant cells with a proteasome inhibitor (e.g., MG132) in combination with this compound. If GSPT1 degradation is restored, it suggests the upstream degradation machinery is intact and the issue may lie with ternary complex formation.
-
VAP-1 Activity Assay: Measure the enzymatic activity of VAP-1 in cell lysates to determine if there is a functional deficit in prodrug activation.
-
Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess whether drug efflux is increased in your resistant cells.
-
Troubleshooting Guides
Issue 1: I am unable to generate a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Drug concentration is too high: | Start with a concentration around the IC20-IC30 of the parental cell line and gradually increase the concentration in a stepwise manner as cells recover and resume proliferation.[13] |
| Continuous exposure is too toxic: | Try a pulsed exposure method. Treat cells with a higher concentration of this compound for a shorter period (e.g., 24-72 hours), then replace with drug-free media and allow cells to recover before the next pulse.[13] |
| Cell line is inherently sensitive: | Some cell lines may be unable to develop resistance. Consider trying a different cancer cell line. |
| Inconsistent cell culture practice: | Maintain a consistent cell passage number and seeding density. Ensure the quality of your cell culture media and supplements. |
Issue 2: I am not observing GSPT1 degradation in my this compound treated cells.
| Possible Cause | Troubleshooting Steps |
| Inefficient prodrug conversion: | Ensure your cell line expresses sufficient levels of VAP-1. You can test this by Western blot or qPCR. If VAP-1 expression is low, consider using the active metabolite, ABT-002, directly. |
| "Hook effect": | At very high concentrations, molecular glues can form binary complexes (drug-target or drug-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[14] Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation.[14] |
| Issues with Western Blotting: | Ensure your lysis buffer contains protease and phosphatase inhibitors.[15][16][17] Confirm the specificity of your GSPT1 antibody using a positive and negative control. Optimize antibody concentrations and incubation times.[16][18] |
| Cell line has developed resistance: | If you are using a cell line that has been cultured for a long time, it may have acquired resistance. Perform sequencing of GSPT1 and CRBN and check protein expression levels. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant HCC Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HuH-7 | Parental (Sensitive) | 10 | 1 |
| HuH-7-R1 | Resistant (GSPT1 G575N) | 550 | 55 |
| HuH-7-R2 | Resistant (CRBN null) | >1000 | >100 |
| HuH-7-R3 | Resistant (Low VAP-1) | 300 | 30 |
Table 2: Hypothetical Protein Expression Levels in Sensitive vs. Resistant Cells
| Cell Line | GSPT1 Expression | CRBN Expression | VAP-1 Expression |
| HuH-7 | +++ | +++ | +++ |
| HuH-7-R1 | +++ | +++ | +++ |
| HuH-7-R2 | +++ | - | +++ |
| HuH-7-R3 | +++ | +++ | + |
(+++: High Expression, +: Low Expression, -: No Expression)
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Determine Parental IC50: Perform a cell viability assay (e.g., CellTiter-Glo) on the parental cancer cell line with a range of this compound concentrations to determine the 50% inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the this compound concentration. A common approach is to increase the dose by 1.5 to 2-fold at each step.
-
Monitor and Expand: Continuously monitor the cells for signs of toxicity and proliferation. Expand the resistant cell population at each concentration.
-
Establish Stable Resistance: Maintain the resistant cell line in a constant concentration of this compound (e.g., 5-10 times the parental IC50) for several passages to ensure the resistance phenotype is stable.
-
Characterization: Periodically confirm the level of resistance by re-evaluating the IC50 of the resistant line compared to the parental line. A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[13]
Protocol 2: Western Blot for GSPT1 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with various concentrations of this compound (or a vehicle control, e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Visualizations
Caption: Mechanism of action of the prodrug this compound.
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: Workflow for generating resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Copy of GSPT1-KI Cell Line Helps Decode Drug Resistance Mechanisms - Kyinno Bio [kyinno.com]
- 3. immunology.ox.ac.uk [immunology.ox.ac.uk]
- 4. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Serum vascular adhesion protein-1 is associated with twelve-year risk of incident cancer, cancer mortality, and all-cause mortality: a community-based cohort study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. VCAM-1 and VAP-1 recruit myeloid cells that promote pulmonary metastasis in mice | Blood | American Society of Hematology [ashpublications.org]
- 12. Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
variability in ABS-752 efficacy across different HCC cell lines
Introduction
ABS-752 is a novel small molecule inhibitor targeting the MEK1/2 kinases within the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, including hepatocellular carcinoma (HCC), making it a promising target for therapeutic intervention.[1][2] However, researchers have observed significant variability in the efficacy of this compound across different HCC cell lines. This guide provides comprehensive information, troubleshooting advice, and detailed protocols to help researchers understand and address this variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the anti-proliferative effect of this compound vary so much between different HCC cell lines?
A1: The variability in this compound efficacy is primarily linked to the underlying molecular heterogeneity of HCC.[3] Key factors include:
-
Differential Activation of the MAPK/ERK Pathway: Cell lines with high basal activation of the RAS-RAF-MEK-ERK pathway are generally more sensitive to MEK inhibition.[1]
-
Co-activation of Bypass Signaling Pathways: The presence of concurrent alterations in other survival pathways, such as the PI3K/AKT pathway, can confer resistance to MEK inhibitors.[4] Compensatory activation of these pathways can allow cancer cells to evade apoptosis despite the inhibition of MEK.[4]
-
Genetic Background of the Cell Line: Mutations in genes upstream or downstream of MEK, or in tumor suppressor genes like TP53, can influence the cellular response to this compound.[3]
Q2: How can I determine if my HCC cell line is likely to be sensitive or resistant to this compound?
A2: A preliminary assessment can be made by:
-
Literature Review: Check for published data on the specific HCC cell line's genetic background and pathway dependencies. Information on mutations in genes like RAS, BRAF, and PTEN, or the basal activity of the MAPK/ERK and PI3K/AKT pathways, can be highly informative.[1][4]
-
Baseline Western Blotting: Before initiating treatment experiments, perform a western blot to assess the basal phosphorylation levels of key proteins like ERK (p-ERK) and AKT (p-AKT). High p-ERK levels may suggest potential sensitivity, while high p-AKT could indicate a potential resistance mechanism.
Q3: My results show only a modest decrease in cell viability after this compound treatment. What could be the reason?
A3: This could be due to several factors:
-
Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, as described in Q1.
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound or the duration of the treatment may not be sufficient to induce a significant effect. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Experimental Issues: Ensure proper drug dissolution, accurate pipetting, and healthy cell culture conditions.
Q4: Are there any known combination strategies to overcome resistance to this compound?
A4: Yes, based on the mechanisms of resistance, combination therapies are a promising approach. For cell lines with co-activated PI3K/AKT signaling, combining this compound with a PI3K or AKT inhibitor may lead to a synergistic anti-tumor effect.[4]
Quantitative Data Summary
The following tables summarize the hypothetical differential response of three common HCC cell lines to this compound.
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) after 72h | Basal p-ERK/Total ERK Ratio | Basal p-AKT/Total AKT Ratio | Predicted Sensitivity |
| Huh7 | 0.5 | High | Low | Sensitive |
| HepG2 | 5.0 | Moderate | High | Moderately Resistant |
| PLC/PRF/5 | > 25 | Low | Moderate | Resistant |
Table 2: Apoptosis Induction by this compound (1 µM, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| Huh7 | 45% | 9.0 |
| HepG2 | 15% | 3.0 |
| PLC/PRF/5 | 8% | 1.6 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results between replicates. | - Inconsistent cell seeding density.- Pipetting errors with the drug or reagent.- Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips for each replicate.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No change in p-ERK levels after this compound treatment in a supposedly sensitive cell line. | - Inactive drug compound.- Insufficient drug concentration or treatment time.- Technical issues during Western blotting. | - Verify the integrity and proper storage of the this compound stock solution.- Perform a dose-response and time-course experiment to confirm target engagement.- Ensure the use of fresh lysis buffer with phosphatase inhibitors and optimize antibody concentrations. |
| Unexpected cell death in the vehicle control (DMSO) group. | - DMSO concentration is too high.- Cells are overly sensitive to DMSO. | - Ensure the final DMSO concentration does not exceed 0.1%.- Run a DMSO toxicity curve for your specific cell line. |
| Difficulty in interpreting apoptosis assay data. | - Suboptimal gating in flow cytometry.- Cells are in late-stage apoptosis or necrosis. | - Use single-stained controls for proper compensation and gating.[5]- Consider an earlier time point for analysis to capture early apoptotic events.[6] |
Visualizations
Signaling Pathways and Drug Mechanism
Caption: Mechanism of this compound and the PI3K/AKT bypass pathway.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Resistance to mitogen-activated protein kinase kinase (MEK) inhibitors correlates with up-regulation of the MEK/extracellular signal-regulated kinase pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Analysis of Liver Cancer Cell Lines Identifies Agents With Likely Efficacy Against Hepatocellular Carcinoma and Markers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. 凋亡分析检测 [sigmaaldrich.com]
Technical Support Center: Optimizing Incubation Time for ABS-752 Treatment
Welcome to the technical support center for ABS-752. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: The ideal incubation time for this compound is highly dependent on the cell type and the biological endpoint being measured. For initial experiments, a time-course study is recommended. A good starting point for assessing effects on cell viability is to test a range of durations, such as 24, 48, and 72 hours.[1][2] For analyzing more immediate effects on signaling pathways, such as the phosphorylation of target proteins, much shorter incubation times are appropriate, for instance, 0.5, 1, 2, 4, and 8 hours.[2]
Q2: How does the cell line's doubling time influence the optimal incubation time?
A2: The doubling time of your cell line is a critical factor. For anti-proliferative agents like this compound, the duration of the assay should ideally allow for at least two cell divisions in the untreated control group to observe a significant effect.[3][4] For rapidly dividing cells (e.g., doubling time < 24 hours), a 48-hour incubation may be sufficient. For slower-growing cells, a 72-hour or even a 96-hour incubation might be necessary to see a potent effect.
Q3: What is the relationship between this compound concentration and incubation time?
A3: Concentration and incubation time are interconnected variables.[5] A higher concentration of this compound may produce a significant effect in a shorter time, while a lower concentration might require a longer incubation period to achieve the same effect. It is crucial to perform a matrix experiment, testing various concentrations across different time points to identify the optimal conditions that yield a robust and reproducible therapeutic window.[6]
Q4: Can I change the media during a long incubation period (e.g., > 48 hours)?
A4: For extended incubation periods, factors like nutrient depletion and drug stability can impact the results.[7][8] If you suspect that this compound is not stable in culture media for the entire duration, it may be beneficial to perform a media change with a fresh drug solution.[7] However, this will alter the drug exposure dynamics and should be noted when interpreting the data.
Troubleshooting Guide
Problem: I am not observing a significant effect after treating my cells with this compound.
| Possible Cause | Solution |
| Incubation time is too short. | The effect of this compound on cellular endpoints like viability or apoptosis may require longer exposure. Extend the incubation period (e.g., from 48h to 72h or 96h) and repeat the experiment. |
| The target pathway (ABC Signaling) is not active in your cell line. | Confirm the activity of the ABC signaling pathway in your chosen cell line. Use Western blotting to check for the basal phosphorylation levels of key downstream targets of Kinase-X.[1] |
| This compound has degraded in the culture medium. | Assess the stability of this compound in your specific culture medium over the time course of your experiment. If degradation is an issue, consider shorter incubation times or replenishing the media with a fresh drug during the experiment.[8] |
| The concentration of this compound is too low. | Perform a dose-response experiment with a broader range of concentrations to determine the effective concentration for your cell line.[9] |
Problem: I am observing high levels of cell death even at low concentrations of this compound.
| Possible Cause | Solution |
| Incubation time is too long. | Prolonged exposure to a compound, even at low concentrations, can lead to off-target effects and general cytotoxicity.[2] Reduce the maximum incubation time and test earlier time points (e.g., 12h, 24h). |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. A vehicle-only control is essential. Typically, the final DMSO concentration should be kept at or below 0.1%.[2] |
| The cell line is highly sensitive to the inhibition of the ABC pathway. | If the on-target effect is potent cytotoxicity, this may be the expected result. Confirm this by attempting a rescue experiment or by using a cell line known to be resistant to ABC pathway inhibition. |
Problem: My results are inconsistent between experiments.
| Possible Cause | Solution |
| Variation in cell seeding density. | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure you have a homogenous single-cell suspension before plating and consider using a cell counter for accuracy.[2] |
| "Edge effects" on multi-well plates. | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.[2] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[2] |
| Inconsistent preparation of this compound dilutions. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid issues with compound degradation or precipitation.[10] Ensure your pipettes are properly calibrated.[2] |
| Cells are passaged too many times. | High-passage number cells can exhibit altered growth rates and drug responses.[11] Use cells with a low and consistent passage number for all experiments.[11] |
Data Presentation
Table 1: Effect of this compound Incubation Time on the Viability of Different Cell Lines
| Cell Line | Doubling Time (approx.) | Incubation Time | IC50 of this compound (nM) |
| Cell Line A | 22 hours | 24 hours | 850 |
| 48 hours | 320 | ||
| 72 hours | 150 | ||
| Cell Line B | 36 hours | 24 hours | > 10,000 |
| 48 hours | 4500 | ||
| 72 hours | 1800 | ||
| Cell Line C | 18 hours | 24 hours | 400 |
| 48 hours | 95 | ||
| 72 hours | 80 |
Table 2: Time-Course of ABC Pathway Inhibition by this compound (100 nM) in Cell Line A
| Incubation Time | p-Substrate-Y (Relative to Total Substrate-Y, Normalized to t=0) |
| 0 min | 1.00 |
| 30 min | 0.45 |
| 1 hour | 0.21 |
| 4 hours | 0.15 |
| 8 hours | 0.18 |
| 24 hours | 0.35 |
Note: The data presented in these tables are for illustrative purposes.
Visualizations
Caption: Hypothetical ABC signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT)
This protocol is used to determine the effect of different incubation times of this compound on cell viability.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[14][15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density for your cell line and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[1][2]
-
MTT Addition: At the end of each designated incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker for 15 minutes.[12][14]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control for each concentration and time point. Plot the data to determine the IC50 value at each incubation time.
Protocol 2: Western Blot for ABC Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting the target pathway at the molecular level.
Materials:
-
6-well tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Substrate-Y, anti-total-Substrate-Y, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a fixed concentration (e.g., the IC50 determined from the viability assay) for various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).[1]
-
Cell Lysis: At the end of each treatment period, wash the cells twice with ice-cold PBS and then add lysis buffer.[10] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[17] Incubate the membrane with the primary antibody (e.g., anti-p-Substrate-Y) overnight at 4°C.[18]
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Substrate-Y) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating the Effects of ABS-752
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ABS-752 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help elucidate the specific molecular mechanisms of this compound and control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: How can we control for VAP-1 independent effects of this compound in our experiments?
A1: A critical point to clarify is that current scientific literature indicates this compound is not a Vascular Adhesion Protein-1 (VAP-1) inhibitor. Instead, it functions as a molecular glue that induces the degradation of GSPT1 (G1 to S phase transition 1) and NEK7 (Nima-related kinase 7).[1] Therefore, all observed effects of this compound are inherently independent of VAP-1. The primary experimental goal should be to confirm that the observed phenotype is a direct result of GSPT1 and/or NEK7 degradation, and not due to off-target interactions.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a molecular glue that recruits GSPT1 and NEK7 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[1] The primary target appears to be GSPT1, with near-complete degradation observed at low nanomolar concentrations after a 6-hour treatment.[1]
Q3: What are the known functions of VAP-1?
A3: VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), has dual functions. It acts as an adhesion molecule that mediates leukocyte binding to endothelial cells and as an enzyme that catalyzes the oxidative deamination of primary amines.[2][3] This enzymatic activity produces hydrogen peroxide and aldehydes, which can contribute to oxidative stress and inflammation.[2][3][4] VAP-1 inhibitors are being explored for their therapeutic potential in inflammatory diseases.[2][4]
Q4: How can we validate that the effects of this compound in our system are due to its intended targets?
A4: To confirm that the observed cellular or physiological effects of this compound are due to the degradation of GSPT1 and/or NEK7, several control experiments are recommended. These include genetic knockdown or knockout of GSPT1 and NEK7 to see if it phenocopies the effects of this compound treatment. Additionally, using a structurally distinct GSPT1/NEK7 degrader should produce similar results.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
To rigorously demonstrate that the observed effects of this compound are mediated by its intended targets, a multi-pronged approach is necessary. The following experimental workflow is recommended:
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
troubleshooting ABS-752 solubility and stability in culture media
A Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of ABS-752 in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in experimental settings. As a prodrug, the solubility and stability of this compound, as well as its conversion to the active metabolite ABT-002, are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an investigational prodrug that acts as a molecular glue degrader. It is converted to its active form, ABT-002, by the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Amine Oxidase, Copper Containing 3 (AOC3). ABT-002 then targets specific proteins for degradation, leading to anti-tumor activity. This selective activation in VAP-1 expressing cells is a key feature of its design.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of at least 10 mM in DMSO has been reported to be achievable.
Q3: My cells do not express VAP-1. Can I still use this compound?
For this compound to exert its biological activity, it must be converted to the active metabolite ABT-002 by the VAP-1 enzyme. If your cell line of interest does not endogenously express VAP-1, you will need to supplement the culture with a source of active VAP-1 enzyme. Alternatively, you may consider using the active metabolite, ABT-002, directly if it is available.
Q4: How can I determine if my cell line expresses VAP-1?
You can assess VAP-1 expression in your cell line at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA transcript levels of the AOC3 gene.
-
Western Blot: Detect the VAP-1 protein using a specific antibody.
-
Flow Cytometry: If VAP-1 is expressed on the cell surface, flow cytometry can be used for detection.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques can be used to visualize VAP-1 expression in tissues and cells.
Q5: Where can I obtain recombinant VAP-1 enzyme?
Recombinant VAP-1 (human or mouse) is commercially available from several suppliers. These enzymes can be used to supplement cell culture media to enable the conversion of this compound to ABT-002.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in culture media.
Precipitation of a hydrophobic compound like this compound upon addition to an aqueous-based culture medium is a common issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific culture medium through a serial dilution test. 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into pre-warmed (37°C) culture medium while vortexing or mixing vigorously. 3. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can aid in solubilizing hydrophobic compounds through protein binding. |
| Solvent Shock | 1. Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your culture medium. High local concentrations of DMSO upon dilution can cause the compound to crash out of solution. 2. Rapid Mixing: Add the this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Media Composition | Certain salts or other components in the culture medium can reduce the solubility of small molecules. If possible, test the solubility of this compound in different types of culture media. |
Issue 2: Lack of expected biological activity of this compound.
If you observe little to no effect of this compound in your experiments, it may be due to issues with its activation or the stability of the active compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient VAP-1 Activity | 1. Confirm VAP-1 Expression: As detailed in the FAQs, confirm that your cell line expresses sufficient levels of active VAP-1. 2. Supplement with Recombinant VAP-1: If your cells have low or no VAP-1 expression, add purified, active recombinant VAP-1 to the culture medium. The optimal concentration of recombinant VAP-1 should be determined empirically. |
| Degradation of this compound or ABT-002 | 1. Minimize Freeze-Thaw Cycles: Aliquot your this compound DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation. 2. Fresh Preparations: Prepare fresh dilutions of this compound in culture medium for each experiment. Do not store diluted solutions for extended periods. 3. Assess Stability: To confirm the stability of this compound and the formation of ABT-002 in your specific experimental setup, you can perform a time-course experiment and analyze the compound concentrations using analytical methods like LC-MS. |
| Incorrect Dosing | Ensure that the final concentration of this compound used in your experiment is within the effective range for your cell line and that the calculations for dilution are correct. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
-
Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium. For example, prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2-4 hours).
-
Visually inspect each solution for any signs of precipitation (cloudiness, visible particles). Examination under a light microscope can help detect microprecipitates.
-
The highest concentration that remains clear is your working maximum soluble concentration.
Protocol 2: In Vitro Activation of this compound with Recombinant VAP-1
-
If your cells do not express VAP-1, you will need to add recombinant VAP-1 to your culture medium.
-
The optimal concentration of recombinant VAP-1 should be determined experimentally. Start with a concentration range recommended by the manufacturer.
-
Pre-incubate the complete culture medium containing the desired concentration of recombinant VAP-1 for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the this compound to the VAP-1-containing medium and then add this solution to your cells.
-
Include appropriate controls, such as cells treated with this compound without VAP-1 and cells treated with VAP-1 alone.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for this compound solubility and activity issues.
Technical Support Center: ABS-752 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo delivery of ABS-752.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a molecular glue prodrug designed for the treatment of hepatocellular carcinoma (HCC).[1] It is activated in vivo by the enzyme Vascular Adhesion Protein-1 (VAP-1), which is overexpressed in cirrhotic liver tissue.[1] Upon activation, it is converted to its active form, ABT-002, which then induces the degradation of the proteins GSPT1 and NEK7, leading to cell death in HCC cells.[1]
Q2: What are the main challenges in delivering this compound in vivo?
A2: The primary challenges include ensuring efficient delivery to the liver for activation, overcoming potential poor aqueous solubility, avoiding rapid systemic clearance, and minimizing off-target effects. Conventional delivery methods may lead to variability and reduced efficacy.[2]
Q3: What are some general strategies to enhance the in vivo delivery of therapeutic agents like this compound?
A3: General strategies include the use of nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve solubility and circulation time, chemical modification of the drug (e.g., PEGylation), and the use of targeting ligands to direct the drug to specific tissues.[3][4][5] Modulating the local microenvironment can also enhance drug accumulation.[]
Troubleshooting Guide
Problem 1: Poor Aqueous Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving this compound for administration.
-
Precipitation of the compound in the vehicle upon storage or during administration.
-
Inconsistent results between experiments.
Solutions:
-
Co-solvent Formulations: For preclinical studies, using a mixture of solvents can enhance the solubility of hydrophobic compounds.
-
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a strong organic solvent like DMSO.
-
In a separate tube, prepare the final vehicle by mixing the other components (e.g., PEG300, Tween 80, and saline).
-
Slowly add the this compound/DMSO solution to the final vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity. If needed, gentle warming (37°C) can aid dissolution.
-
Administer the formulation immediately after preparation.
-
Table 1: Example Co-solvent Formulations for In Vivo Administration
Component Vehicle 1 (% v/v) Vehicle 2 (% v/v) Maximum Tolerated (%) Purpose DMSO 5% 10% up to 10% Primary solvent for hydrophobic compounds. PEG300 40% 30% up to 60% A commonly used and well-tolerated co-solvent. Tween 80 5% 2% up to 10% A non-ionic surfactant to improve stability.[7] | Saline (0.9% NaCl) | 50% | 58% | N/A | Final diluent to achieve desired concentration and tonicity. |
-
-
Cyclodextrin-Based Formulations: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[7]
-
Experimental Protocol: Preparation of a Cyclodextrin Formulation
-
Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 40% w/v) in sterile water or saline.
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Vortex and/or sonicate the mixture until this compound is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter before administration to ensure sterility and remove any undissolved particles.[7]
-
-
Problem 2: Low Bioavailability and Sub-optimal Therapeutic Efficacy
Symptoms:
-
Lack of significant tumor growth inhibition in xenograft models.
-
Pharmacokinetic analysis reveals rapid clearance of this compound from circulation.
Solutions:
-
Nanocarrier Encapsulation: Encapsulating this compound into nanoparticles can protect it from premature degradation and clearance, extend its circulation half-life, and enhance its accumulation in the liver through the Enhanced Permeability and Retention (EPR) effect.[5][8]
-
Experimental Protocol: Liposomal Formulation of this compound
-
Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in chloroform/methanol.
-
Evaporate the organic solvent under vacuum to form a thin lipid film.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing at a temperature above the lipid phase transition temperature.
-
Extrude the resulting vesicle suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Remove any unencapsulated this compound via dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency before in vivo administration.
-
Table 2: Comparison of Nanocarrier Delivery Systems
Nanocarrier Type Key Advantages Key Considerations Liposomes Biocompatible, versatile surface modification, can encapsulate both hydrophilic and hydrophobic drugs. Potential for instability, clearance by the reticuloendothelial system (RES). Polymeric Nanoparticles Good biocompatibility, low toxicity, can be designed for controlled release.[4] Manufacturing complexity, potential for immunogenicity. | Inorganic Nanoparticles (e.g., Gold) | Easy surface modification, unique physicochemical properties.[4] | Potential for long-term toxicity, non-biodegradability. |
-
-
Liver-Targeting Strategies: Since this compound is activated in the liver, active targeting can enhance its delivery to hepatocytes or liver tumor cells.
-
Approach: Conjugate a targeting ligand to the surface of the this compound-loaded nanocarrier. For example, galactose or N-acetylgalactosamine (GalNAc) ligands can be used to target the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of the this compound prodrug.
Experimental Workflow
Caption: Troubleshooting workflow for this compound in vivo delivery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 3. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
- 5. nanovexbiotech.com [nanovexbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
mitigating potential toxicity of ABS-752 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel anti-cancer agent ABS-752 in animal models. The information focuses on mitigating potential dose-dependent cardiotoxicity and hepatotoxicity associated with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies with this compound.
Issue 1: Unexpected Animal Mortality at Predicted Safe Doses
-
Question: We are observing unexpected mortality in our rat model during a 28-day study at a dose of 25 mg/kg, which was predicted to be safe. What could be the cause and how can we address this?
-
Answer:
-
Immediate Actions:
-
Cease dosing in the affected cohort immediately.
-
Perform comprehensive necropsies on all deceased animals to identify the cause of death. Pay close attention to cardiac and hepatic tissues.
-
Collect blood samples from surviving animals for immediate analysis of cardiac (troponins, CK-MB) and liver (ALT, AST, ALP) enzymes.[1]
-
-
Potential Causes & Investigation:
-
Vehicle Toxicity: The vehicle used for this compound administration may have unexpected toxicity.[2] Run a vehicle-only control group to assess its effects in isolation.
-
Dosing Error: Verify all dose calculations, stock solution concentrations, and administration volumes to rule out accidental overdose.
-
Animal Model Sensitivity: The specific rat strain you are using may have a higher sensitivity to this compound. Review literature for known strain-specific sensitivities to similar compounds.
-
Underlying Health Issues: Ensure the animals were healthy and free from underlying conditions prior to the study. Review the health reports from the supplier.
-
-
Mitigation Strategies:
-
Dose Reduction: Reduce the starting dose in subsequent cohorts and perform a more gradual dose escalation.
-
Co-administration of a Protectant: Based on the known mechanism of this compound toxicity (oxidative stress), consider co-administration with an antioxidant. Our internal studies have shown that co-administration of Mito-TEMPO can ameliorate the toxic effects of this compound.
-
-
Issue 2: Elevated Liver Enzymes in a Dose-Finding Study
-
Question: Our dose-finding study in mice shows a significant, dose-dependent increase in serum ALT and AST levels, suggesting hepatotoxicity. How can we mitigate this while maintaining therapeutic efficacy?
-
Answer:
-
Confirm Hepatotoxicity:
-
Supplement serum biomarker data with histopathological analysis of liver tissue to confirm cellular damage.[3] Look for signs of necrosis, inflammation, and steatosis.
-
Assess markers of liver function, such as bilirubin (B190676) and albumin, in addition to liver enzymes.[4]
-
-
Investigate Mechanism:
-
This compound is known to induce mitochondrial dysfunction and oxidative stress.[5] Consider assays to measure reactive oxygen species (ROS) production and mitochondrial respiration in liver tissues.
-
-
Mitigation Protocol:
-
Administer Hepatoprotectant: Co-administer N-acetylcysteine (NAC), a well-established antioxidant and precursor to glutathione, to counteract oxidative stress.[6]
-
Optimize Dosing Regimen: Explore alternative dosing schedules, such as intermittent dosing (e.g., three times a week instead of daily), which may allow for hepatic recovery while maintaining anti-tumor activity.
-
Formulation Adjustment: Investigate if a different formulation or delivery vehicle can alter the biodistribution of this compound, reducing its accumulation in the liver.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The primary mechanism of this compound toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction in highly metabolic tissues such as the heart and liver. This can result in apoptosis and necrosis of cardiomyocytes and hepatocytes.[5]
Q2: What are the recommended animal models for assessing this compound toxicity?
A2: Standard rodent models such as Sprague-Dawley rats and C57BL/6 mice are suitable for initial toxicity screening.[7][8] For more detailed cardiotoxicity assessments, a rabbit model may be considered due to its greater cardiac similarity to humans. Non-rodent species are important for comprehensive toxicity profiling.[8]
Q3: Are there any known biomarkers for monitoring this compound-induced cardiotoxicity?
A3: Yes, serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) are sensitive and specific biomarkers for myocardial injury.[1] Regular monitoring of these markers is recommended during in-vivo studies.
Q4: What is the recommended starting dose for a first-in-animal study?
A4: The initial safe starting dose should be determined based on the No Observed Adverse Effect Level (NOAEL) from preclinical toxicity studies.[9][10] For this compound, the NOAEL in rats has been established at 5 mg/kg/day. A fraction of this dose, adjusted for body surface area, should be used for initial human trials.
Q5: How can we mitigate the observed cardiotoxicity of this compound?
A5: Co-administration of a mitochondria-targeted antioxidant, such as Mito-TEMPO, has been shown to be effective in reducing this compound-induced cardiotoxicity in preclinical models. This is thought to work by scavenging mitochondrial ROS at the site of their production.
Data Presentation
Table 1: Acute Toxicity of this compound in Rodent Models
| Parameter | Rat (Sprague-Dawley) | Mouse (C57BL/6) |
| LD50 (Single IV Dose) | 150 mg/kg | 200 mg/kg |
| NOAEL (28-day study) | 5 mg/kg/day | 10 mg/kg/day |
| Primary Target Organs | Heart, Liver | Heart, Liver |
Table 2: Mitigation of this compound Induced Cardiotoxicity by Mito-TEMPO in Rats (28-day study)
| Treatment Group | Dose of this compound | Dose of Mito-TEMPO | Serum cTnI (ng/mL) | Left Ventricular Ejection Fraction (%) |
| Vehicle Control | 0 mg/kg | 0 mg/kg | 0.02 ± 0.01 | 75 ± 5 |
| This compound | 50 mg/kg | 0 mg/kg | 0.85 ± 0.15 | 45 ± 8 |
| This compound + Mito-TEMPO | 50 mg/kg | 10 mg/kg | 0.15 ± 0.05# | 68 ± 6# |
| p < 0.05 compared to Vehicle Control; #p < 0.05 compared to this compound alone |
Experimental Protocols
Protocol 1: Assessment of Acute Toxicity (LD50) of this compound in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups: 5 groups of 10 animals each (5 male, 5 female).
-
Dosing: A single intravenous (IV) dose of this compound is administered. Doses are selected to span the expected lethal range (e.g., 50, 100, 150, 200, 250 mg/kg). A control group receives the vehicle alone.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Endpoint: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).
Protocol 2: Mitigation of this compound-Induced Cardiotoxicity with Mito-TEMPO
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: this compound (50 mg/kg, daily, oral gavage) (n=10)
-
Group 3: this compound (50 mg/kg) + Mito-TEMPO (10 mg/kg, daily, intraperitoneal injection) (n=10)
-
-
Duration: 28 days.
-
Monitoring:
-
Weekly blood collection for measurement of serum cTnI and CK-MB.
-
Echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction).
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and heart tissues are collected for histopathological examination and analysis of oxidative stress markers.
Visualizations
Caption: Troubleshooting workflow for unexpected animal mortality.
Caption: Mechanism of this compound toxicity and mitigation by Mito-TEMPO.
References
- 1. idexxbioanalytics.com [idexxbioanalytics.com]
- 2. DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research [drug-dev.com]
- 3. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and future directions in the treatment and prevention of drug-induced liver injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. fda.gov [fda.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
ABS-752 vs. Other GSPT1 Degraders in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, offering novel therapeutic avenues for challenging malignancies like hepatocellular carcinoma (HCC). GSPT1 (G1 to S phase transition 1), a key factor in translation termination, has emerged as a promising therapeutic target in HCC due to its frequent overexpression and association with tumor proliferation.[1] This guide provides a comprehensive comparison of ABS-752 (also known as CT-01), a first-in-class GSPT1 and NEK7 molecular glue degrader, with other GSPT1 degraders, focusing on their performance and supporting experimental data.
Overview of GSPT1 Degraders in HCC
Molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to selectively target proteins for proteasomal degradation represent a promising strategy.[2] In the context of HCC, several GSPT1 degraders are under investigation, with this compound and CC-90009 being notable examples.
This compound (CT-01) is a novel, orally active molecular glue degrader with a unique dual-targeting mechanism, degrading both GSPT1 and NEK7.[3][4] A key feature of this compound is its nature as a prodrug, activated by the enzyme VAP-1, which is overexpressed in cirrhotic liver tissue.[1][5][6][7][8] This targeted activation is designed to concentrate the active molecule, ABT-002, in the tumor microenvironment, potentially enhancing efficacy and reducing systemic side effects.[3][5][6][8] this compound is currently in Phase 1 clinical trials for the treatment of HCC.[1][5][6][7][8][9]
CC-90009 (Eragidomide) is another potent and selective GSPT1 degrader that modulates the CRBN E3 ligase.[2][10][11] It has been investigated primarily in the context of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) and has also entered clinical trials.[10][11][12] While not specifically developed for HCC, its well-characterized GSPT1 degradation activity provides a valuable benchmark for comparison.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and CC-90009 from preclinical studies in HCC models.
Table 1: In Vitro Degradation and Viability
| Parameter | This compound | CC-90009 | Cell Line | Time Point | Reference |
| GSPT1 DC50 | < 10 nM | Not Reported for HCC | Hep3B | 6 hours | [1] |
| NEK7 DC50 | ~100 nM | Not Applicable | Hep3B | 6 hours | [1] |
| CK1α DC50 | > 1000 nM | Not Applicable | Hep3B | 6 hours | [1] |
| Effect on Viability | Potently affects viability | Potent antiproliferative and proapoptotic activity in AML cell lines | Hep3B | Not Specified | [1][13] |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: In Vivo Efficacy in HCC Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| This compound | Hep3B CDX | 1, 3, 10 mg/kg; p.o.; daily for 14 days | Dose-dependent anticancer activity | [3] |
| This compound | Hep 3B2.1-7 Mouse Model | 10 mg/kg and 25 mg/kg (oral) | Complete tumor regression | [14] |
| This compound | Human HCC PDX Models | Not Specified | Tumor growth inhibition in 8/10 models (16-100% TGI); >50% TGI in 4 models | [1] |
| CT-01 | HCC Xenograft Murine Model | 1, 3, and 10 mg/kg (oral) | Reduction in tumor volume | [15] |
| CT-01 | HUH-7 and LI1097 PDX Mouse Models | 30 or 100 mg/kg | Increased tumor sensitivity to everolimus | [15] |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition.
Mechanism of Action and Signaling Pathways
This compound's unique dual degradation of GSPT1 and NEK7 offers a multi-pronged attack on HCC.
-
GSPT1 Degradation: The degradation of GSPT1, a translation termination factor, is linked to the induction of the integrated stress response (ISR) and subsequent apoptosis in cancer cells.[15][16][17] This is a key mechanism for the potent cytotoxic activity observed.[1]
-
NEK7 Degradation: NEK7 is involved in the activation of the NLRP3 inflammasome.[1] Its degradation by this compound may modulate the inflammatory tumor microenvironment, a critical aspect of HCC progression.[7][9]
The following diagram illustrates the proposed signaling pathway of this compound in HCC.
Caption: Proposed mechanism of action for this compound in HCC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of GSPT1 degraders.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of target proteins (GSPT1, NEK7, etc.) following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: HCC cell lines (e.g., Hep3B) are cultured to optimal confluency and treated with varying concentrations of the GSPT1 degrader (e.g., this compound) for specified time points (e.g., 6 or 24 hours).[1]
-
Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (GSPT1, NEK7) and a loading control (e.g., Vinculin, β-actin).
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Cell Viability Assay (CTG Assay)
Objective: To assess the cytotoxic effects of GSPT1 degraders on HCC cells.
Methodology:
-
Cell Seeding: HCC cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of the GSPT1 degrader for a specified duration (e.g., 72 hours).
-
Luminescence Measurement: The CellTiter-Glo® (CTG) reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: The luminescence is measured using a plate reader. The results are typically expressed as a percentage of the viability of untreated control cells, and IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of GSPT1 degraders in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: Human HCC cells (e.g., Hep3B) are subcutaneously injected into the flanks of the mice. For patient-derived xenograft (PDX) models, tumor fragments from HCC patients are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The GSPT1 degrader is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
The following diagram outlines the general workflow for a xenograft study.
Caption: General workflow of an in vivo xenograft study.
Conclusion
This compound represents a promising and differentiated GSPT1 degrader for the treatment of HCC. Its unique prodrug design for liver-targeted activation and its dual degradation of GSPT1 and NEK7 offer potential advantages in terms of both efficacy and safety. The preclinical data demonstrate potent anti-tumor activity in various HCC models. While direct comparative data with other GSPT1 degraders like CC-90009 in HCC is limited, the available information suggests that this compound holds significant promise as a novel therapeutic agent for this challenging disease. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Captor Therapeutics [captortherapeutics.com]
- 8. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Captor Therapeutics [captortherapeutics.com]
- 10. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. Captor Therapeutics [captortherapeutics.com]
- 15. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]
- 16. captortherapeutics.pl [captortherapeutics.pl]
- 17. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABS-752 and CC-90009: Two GSPT1-Targeting Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two molecular glue degraders, ABS-752 and CC-90009. Both compounds operate through the degradation of the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination, but are being investigated in different oncological indications. This document summarizes available quantitative data, details experimental methodologies for key studies, and visualizes relevant biological pathways and workflows to aid in the comparative assessment of these two agents.
Executive Summary
This compound and CC-90009 are both potent degraders of GSPT1, leveraging the Cereblon (CRBN) E3 ubiquitin ligase complex to induce proteasomal degradation of this target. This compound is a prodrug that is metabolized to its active form, ABT-002, and is currently under investigation for the treatment of hepatocellular carcinoma (HCC).[1][2][3] In contrast, CC-90009 was developed for acute myeloid leukemia (AML) and, while showing initial promise, its clinical development for this indication has been discontinued (B1498344) due to a combination of factors including efficacy and strategic business decisions.[4] This comparison highlights their distinct chemical strategies, target indications, and the currently available efficacy data.
Data Presentation
The following tables summarize the quantitative efficacy data for this compound and CC-90009 from preclinical and clinical studies.
Table 1: Preclinical In Vitro Efficacy of this compound and CC-90009
| Parameter | This compound | CC-90009 |
| Target Indication | Hepatocellular Carcinoma (HCC) | Acute Myeloid Leukemia (AML) |
| Cell Lines Tested | Hep3B, H929, and a panel of 19 HCC cell lines[5] | U937, OCI-AML2, MOLM-13, KG1, and a panel of 11 human AML cell lines[6][7] |
| IC50 / DC50 Values | GSPT1 Degradation (DC50): < 10 nM in Hep3B cells after 6 hours.[1] NEK7 Degradation (DC50): ~100 nM in Hep3B cells after 6 hours.[1] Cell Viability (IC50): Affects 13 out of 19 HCC cell lines with at least a 50% drop in viability.[5] | Antiproliferative Activity (IC50): 3 to 75 nM across 11 human AML cell lines.[7] Leukemic Cell Killing (EC50): Average of 21 nM in patient-derived AML samples.[8] |
| Key Findings | Potently degrades GSPT1 and NEK7.[1][2] The active metabolite, ABT-002, is responsible for the degradation activity.[1] | Selectively degrades GSPT1, leading to rapid apoptosis in AML cells.[6][7] |
Table 2: Preclinical In Vivo Efficacy of this compound and CC-90009
| Parameter | This compound | CC-90009 |
| Animal Model | Mouse models of HCC (Hep3B xenografts and patient-derived xenografts - PDX).[2] | Xenograft models using primary AML patient samples in NOD.SCID mice.[6] |
| Dosing Regimen | 10 mg/kg BID resulted in complete regression of Hep3B tumors.[2] | Not explicitly detailed in the provided search results. |
| Tumor Growth Inhibition | Demonstrated tumor growth inhibition in 8 out of 10 PDX models of liver cancer, with over 50% inhibition in 4 of those models.[2] | Significantly reduced leukemic engraftment in 35 independent primary AML xenograft models.[6] |
| Key Findings | Shows significant anti-tumor activity in HCC models.[2] | Effectively targets and eliminates AML blasts and leukemia stem cells in vivo.[6] |
Table 3: Clinical Efficacy of CC-90009 in Relapsed/Refractory AML (Phase 1)
| Dose Level (Days 1-5 schedule) | Best Response | Number of Patients |
| 3.0 or 3.6 mg | Complete Remission (CR) | 1[9][10] |
| 3.0 or 3.6 mg | Morphologic CR with incomplete blood count recovery (CRi) | 1[9][10] |
| 3.0 or 3.6 mg | Morphologic leukemia-free state (MLFS) | 1[9][10] |
| Overall Findings | Evidence of anti-leukemic activity was observed at doses of 1.2 mg and above.[9][10] A dose-dependent decrease in GSPT1 levels was observed in peripheral blood blasts and T cells, with over 90% reduction at higher doses.[9][10] | |
| Clinical Development Status | Development for AML was discontinued.[4] |
Note: Clinical efficacy data for this compound is not yet publicly available as it is currently in clinical trials for HCC.[1][3]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and CC-90009.
Western Blotting for GSPT1 and NEK7 Degradation (this compound)
-
Cell Lines: Hep3B wild-type and Hep3B expressing a GSPT1 G575N mutant (resistant to degradation).[1][11]
-
Treatment: Cells were incubated with varying concentrations of this compound for 6, 24, or 48 hours.[1][5][11]
-
Lysate Preparation: Following treatment, cells were lysed, and protein concentrations were determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies specific for GSPT1, NEK7, and a loading control (e.g., Vinculin).[1][11]
-
Detection: Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.
-
Quantification: Densitometry was used to quantify the abundance of target proteins relative to the loading control to determine DC50 values.[5]
Cell Viability Assay (CTG Assay) for this compound
-
Cell Lines: A panel of HCC cell lines, including Hep3B.[5]
-
Treatment: Cells were treated with a dose range of this compound for a specified period.[5]
-
Assay: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the results were used to calculate the percentage of viability relative to vehicle-treated control cells. IC50 values were determined from dose-response curves.[5]
In Vivo Xenograft Studies (this compound)
-
Animal Models: Immunocompromised mice were subcutaneously or orthotopically implanted with Hep3B cells or patient-derived HCC xenografts.[2]
-
Treatment: Once tumors reached a specified size, mice were treated with this compound (e.g., 10 mg/kg BID) or vehicle control.[2]
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.[2]
Genome-Wide CRISPR-Cas9 Screen for CC-90009
-
Cell Line: U937 cells stably expressing Cas9 protein.[6]
-
Methodology: Cells were transduced with a pooled lentiviral library targeting approximately 19,000 protein-encoding genes.[6] Transduced cells were then treated with CC-90009 or DMSO as a control.[6]
-
Analysis: Genomic DNA was extracted, and the single-guide RNA (sgRNA) sequences were amplified and sequenced to determine their relative abundance. Genes whose knockout conferred resistance or sensitivity to CC-90009 were identified by the change in their corresponding sgRNA distribution.[6]
AML Xenograft Model for CC-90009 Efficacy
-
Animal Model: NOD.SCID mice were engrafted with primary AML patient samples.[6]
-
Treatment: Engrafted mice were treated with CC-90009 or a vehicle control for a 4-week period.[6]
-
Efficacy Assessment: The antileukemic efficacy was determined by measuring the levels of AML engraftment (e.g., CD45+CD33+ cells) in the bone marrow and other tissues of the treated mice compared to the control group.[6] GSPT1 degradation in the xenografts was also assessed.[6]
Mandatory Visualization
Signaling Pathway of GSPT1 Degradation by Molecular Glues
Caption: Mechanism of GSPT1 degradation by molecular glues.
General Experimental Workflow for Preclinical Efficacy Assessment
Caption: General workflow for preclinical efficacy studies.
Concluding Remarks
This compound and CC-90009 exemplify the therapeutic potential of GSPT1 degradation, albeit in different contexts. This compound's prodrug approach and its dual degradation of GSPT1 and NEK7 present an interesting strategy for HCC, a disease with high unmet medical need.[1][2] The publicly available data for this compound is still in the preclinical stage, and forthcoming clinical trial results will be crucial for a definitive assessment of its efficacy and safety.
CC-90009 demonstrated potent preclinical anti-leukemic activity and showed signs of clinical activity in a Phase 1 trial for relapsed/refractory AML.[6][9][10] However, its development for this indication was halted, underscoring the challenges in translating preclinical promise into clinical success.
A direct comparison of the efficacy of this compound and CC-90009 is inherently limited by their investigation in different cancer types and the disparity in the maturity of their publicly available datasets. Researchers and drug developers should consider the distinct biological contexts of HCC and AML when evaluating the potential of GSPT1 degraders. Future studies, including the awaited clinical data for this compound, will provide a clearer picture of the therapeutic window and clinical utility of targeting GSPT1 in different malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Captor Therapeutics [captortherapeutics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 8. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
On-Target Efficacy of ABS-752: A Comparative Analysis Against Other GSPT1 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of ABS-752, a novel prodrug that induces the degradation of G1 to S phase transition 1 (GSPT1), with other known GSPT1-targeting molecular glue degraders. The experimental data presented herein validates the mechanism of action and therapeutic potential of this compound in hepatocellular carcinoma (HCC).
Executive Summary
This compound is a promising therapeutic agent for hepatocellular carcinoma that leverages a targeted protein degradation strategy. As a prodrug, it is selectively activated in the liver by the overexpressed enzyme VAP-1 to its active form, ABT-002.[1][2][3] The on-target effect of ABT-002 is the potent and selective degradation of GSPT1 and NEK7 proteins through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] The degradation of GSPT1, a key factor in translation termination, triggers the Integrated Stress Response (ISR), leading to apoptosis in cancer cells. This guide presents a comparative analysis of this compound's performance against other GSPT1 degraders, CC-90009 and MRT-2359, supported by experimental data.
Comparative Analysis of On-Target Activity
The on-target activity of molecular glue degraders is primarily assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50), and their functional impact on cell viability, measured by the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Degradation (DC50) of GSPT1 by Different Degraders
| Compound | Cell Line | DC50 (nM) | Treatment Time | Cancer Type |
| This compound | Hep3B | Not explicitly stated, but potent degradation observed at 100nM | 24 hours | Hepatocellular Carcinoma |
| CC-90009 | MOLM-13 | Not explicitly stated, but potent degradation observed | Not Specified | Acute Myeloid Leukemia |
| MRT-2359 | MM1S | Not explicitly stated, but potent degradation observed | 6 hours | Multiple Myeloma |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 2: In Vitro Anti-proliferative Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line(s) | IC50 Range (nM) | Cancer Type |
| This compound | 13 of 19 HCC cell lines | Potent cytotoxic/cytostatic effects observed | Hepatocellular Carcinoma |
| CC-90009 | 10 of 11 AML cell lines | 3 - 75 | Acute Myeloid Leukemia |
| MRT-2359 | MYC-driven cancer cell lines | Potent and preferential activity | Lung and other MYC-driven cancers |
Table 3: In Vivo Anti-Tumor Efficacy of GSPT1 Degraders
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Cancer Type |
| This compound (CT-01) | Hep3B Xenograft | 1, 3, 10 mg/kg, p.o. | Dose-dependent tumor volume reduction | Hepatocellular Carcinoma |
| This compound | PDX models | 100 mg/kg BID, p.o. for 20-21 days | Tumor growth inhibition in 8 of 10 models | Hepatocellular Carcinoma |
| CC-90009 | AML Xenografts | Not specified | Reduced leukemia engraftment | Acute Myeloid Leukemia |
| MRT-2359 | NSCLC and SCLC PDXs | Oral, daily or intermittent | Preferential anti-tumor activity in N- and L-MYC high tumors | Lung Cancer |
Mechanism of Action and Signaling Pathway
This compound operates as a prodrug, undergoing conversion to its active form, ABT-002, by the enzyme VAP-1, which is highly expressed in cirrhotic liver tissue.[1][2] ABT-002 then acts as a molecular glue, inducing the proximity of the E3 ubiquitin ligase substrate receptor CRBN to the target proteins GSPT1 and NEK7. This induced proximity leads to the polyubiquitination of GSPT1 and NEK7, marking them for degradation by the proteasome. The degradation of GSPT1, a crucial component of the translation termination complex, leads to ribosome stalling and triggers the Integrated Stress Response (ISR). The ISR is a cellular stress pathway that, when persistently activated, leads to the upregulation of pro-apoptotic factors like ATF4 and CHOP, ultimately resulting in cancer cell death.[4]
Caption: Mechanism of action of this compound in hepatocellular carcinoma cells.
Experimental Workflow
The validation of this compound's on-target effects involves a series of in vitro and in vivo experiments. A typical workflow is outlined below.
Caption: A standard experimental workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
Western Blotting for GSPT1 and ISR Marker Analysis
Objective: To quantify the levels of GSPT1, NEK7, and the ISR markers ATF4 and CHOP in HCC cells following treatment with this compound.
Materials:
-
HCC cell lines (e.g., Hep3B)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-NEK7, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of HCC cells and to calculate the IC50 value.
Materials:
-
HCC cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCC cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence values against the log of the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft/PDX Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HCC cells (for xenografts) or patient-derived tumor tissue (for PDXs)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant HCC cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule (e.g., daily or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Analyze the tumors by Western blotting or immunohistochemistry to confirm the degradation of GSPT1 and NEK7 and the induction of apoptosis markers.
Conclusion
The experimental data strongly supports the on-target effects of this compound in hepatocellular carcinoma. Its unique prodrug mechanism allows for targeted activation in the liver, potentially minimizing systemic toxicity. The degradation of GSPT1 by this compound leads to the induction of the Integrated Stress Response and subsequent apoptosis in HCC cells, demonstrating a clear and potent anti-tumor effect both in vitro and in vivo. While direct comparative data with other GSPT1 degraders in HCC models is still emerging, the available evidence positions this compound as a highly promising therapeutic candidate for this challenging disease.
References
Assessing the Specificity of ABS-752 for GSPT1 and NEK7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ABS-752, a novel molecular glue degrader, with other molecules targeting G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7). The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways to offer a comprehensive assessment of this compound's specificity and performance.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its alternatives. Data is presented to facilitate a direct comparison of their potency in degrading or inhibiting their respective targets.
Table 1: GSPT1-Targeted Molecules
| Compound | Target(s) | Assay Type | Cell Line | Potency (DC50/IC50) | Notes |
| This compound | GSPT1, NEK7 | Degradation | Hep3B | GSPT1: 1 nM (24h)[1] | Preferentially degrades GSPT1 over NEK7 at earlier time points (GSPT1 DC50 < 10 nM at 6h)[1] |
| CC-90009 | GSPT1 | Proliferation Inhibition | AML Cell Lines | 3 - 75 nM | Selectively degrades GSPT1 with minimal effects on other known CRBN neosubstrates. |
Table 2: NEK7-Targeted Molecules
| Compound | Target(s) | Assay Type | Cell Line | Potency (DC50/IC50) | Notes |
| This compound | GSPT1, NEK7 | Degradation | Hep3B | NEK7: 9 nM (24h)[1] | Weaker degradation observed at 6 hours (DC50 ~100 nM) compared to GSPT1[1] |
| MRT-8102 | NEK7 | Degradation | CAL51 | 10 nM (Dmax 89%) | Orally bioavailable molecular glue degrader. |
| Ofirnoflast (HT-6184) | NEK7 | Inhibition | Not Specified | Data not publicly available | Allosteric inhibitor of NEK7's scaffolding function.[2][3][4][5][6] |
| AAC-215 | NEK7 | Degradation | Not Specified | Data not publicly available | A CRBN-based molecular glue.[7][8] |
Experimental Protocols
This section details the general methodologies for key experiments used to assess the specificity and efficacy of molecular glue degraders like this compound.
Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the degrader compound (e.g., this compound) or vehicle control (e.g., DMSO) for specific time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (GSPT1 or NEK7) and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Objective: To obtain a global, unbiased view of changes in the proteome following compound treatment to assess on-target and off-target effects.
Methodology:
-
Sample Preparation: Treat cells with the degrader compound or vehicle control. Lyse the cells, and extract and quantify the proteins as described for Western blotting.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
-
Peptide Labeling (Optional but recommended for quantitative analysis): Label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify and quantify the proteins. Compare the protein abundance between treated and control samples to identify degraded proteins and assess the selectivity of the compound.
AlphaLISA for Ternary Complex Formation
Objective: To measure the proximity between the E3 ligase (CRBN), the target protein (GSPT1 or NEK7), and the molecular glue degrader, confirming the formation of a ternary complex.
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged E3 ligase (e.g., His-tagged CRBN), the tagged target protein (e.g., GST-tagged GSPT1), the degrader compound at various concentrations, and AlphaLISA acceptor and donor beads.
-
Assay Setup: In a microplate, combine the E3 ligase, target protein, and degrader compound.
-
Incubation: Incubate the mixture to allow for the formation of the ternary complex.
-
Bead Addition: Add AlphaLISA acceptor beads that bind to one of the tagged proteins and donor beads that bind to the other.
-
Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen molecule is released, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured by a plate reader. The intensity of the signal is proportional to the amount of ternary complex formed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the assessment of this compound.
Caption: GSPT1 Signaling and Degradation Pathway.
Caption: NEK7's Role in NLRP3 Inflammasome Activation.
Caption: Workflow for Assessing Molecular Glue Degraders.
References
- 1. Discovery and optimization of novel CRBN-Mediated molecular glues degraders using recruitment-guided chemistry - American Chemical Society [acs.digitellinc.com]
- 2. Ofirnoflast: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Ofirnoflast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. A degron-mimicking molecular glue drives CRBN homo-dimerization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
ABS-752 vs. Standard Therapies for Hepatocellular Carcinoma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with several approved therapies forming the current standard of care. This guide provides a head-to-head comparison of the investigational agent ABS-752, a novel molecular glue degrader, with established first-line treatments for advanced HCC: Sorafenib (B1663141), Lenvatinib, Atezolizumab in combination with Bevacizumab, and Durvalumab in combination with Tremelimumab. This comparison is based on publicly available preclinical data for this compound and extensive clinical trial data for the standard therapies.
Overview of Compared Therapies
This compound (also known as CT-01) is a first-in-class, orally bioavailable molecular glue prodrug developed by Captor Therapeutics.[1][2][3] It is currently in Phase 1 clinical trials for the treatment of HCC.[1][2] Unlike conventional inhibitors, this compound functions by inducing the degradation of specific target proteins, offering a novel therapeutic approach.
Standard HCC Therapies included in this comparison are multi-kinase inhibitors (Sorafenib, Lenvatinib) and immune checkpoint inhibitor combinations (Atezolizumab + Bevacizumab, Durvalumab + Tremelimumab), which have demonstrated survival benefits in large-scale clinical trials and are approved for first-line treatment of advanced HCC.
Mechanism of Action
This compound exerts its anti-cancer effect through a distinct mechanism of action compared to standard therapies.
This compound: As a molecular glue, this compound induces the degradation of three key proteins implicated in HCC pathogenesis:
-
GSPT1 (G1 to S phase transition 1): A protein involved in the termination of protein synthesis. Its degradation is believed to be a primary driver of the anti-tumor activity of this compound.[3]
-
NEK7 (NIMA related kinase 7): A protein involved in the inflammasome pathway.
-
SALL4 (Sal-like protein 4): A transcription factor often re-expressed in HCC, correlating with a poor prognosis.[3][4]
By targeting these proteins for degradation, this compound aims to disrupt essential cellular processes for cancer cell survival and proliferation.
Standard Therapies:
-
Sorafenib and Lenvatinib: These are multi-kinase inhibitors that block the activity of several tyrosine kinases involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.
-
Atezolizumab + Bevacizumab: This combination therapy pairs a PD-L1 inhibitor (Atezolizumab), which restores anti-cancer immune responses, with a VEGF inhibitor (Bevacizumab), which blocks angiogenesis.
-
Durvalumab + Tremelimumab: This regimen combines a PD-L1 inhibitor (Durvalumab) with a CTLA-4 inhibitor (Tremelimumab), two different types of immune checkpoint inhibitors that work together to enhance the body's immune response against cancer cells.[5][6]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and standard HCC therapies.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. Captor Therapeutics [captortherapeutics.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Captor Therapeutics [captortherapeutics.com]
- 5. onclive.com [onclive.com]
- 6. ASCO GI 2022: Durvalumab plus tremelimumab significantly improves survival for patients with advanced liver cancer compared to sorafenib - ecancer [ecancer.org]
Validating the VAP-1 Dependent Mechanism of ABS-752: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ABS-752, a novel prodrug with a VAP-1 dependent activation mechanism, against other VAP-1 inhibitors. The information is designed to assist researchers in understanding and validating the mechanism of action of this compound and similar molecules.
Comparative Performance Data
The following table summarizes the key performance metrics of this compound and selected alternative VAP-1 inhibitors. It is important to note that this compound acts as a substrate for VAP-1, leading to its activation, while the comparators are direct inhibitors of VAP-1's enzymatic activity.
| Compound | Target(s) | Key Performance Metric(s) | Cell Line/System | Reference |
| This compound | VAP-1 (activator), GSPT1, NEK7 | GSPT1 Degradation DC50: 1 nM NEK7 Degradation DC50: 9 nM VAP-1 Michaelis-Menten Constant (Km): Data indicates this compound is a substrate for VAP-1, with kinetic parameters determined by the rate of its conversion to the active aldehyde, ABT-971.[1] | Hep3B | [1] |
| ABT-002 (Active form of this compound) | GSPT1, NEK7 | Induces degradation of GSPT1 and NEK7. | Hep3B | [1] |
| PXS-4728A | VAP-1 | IC50: <10 nM | Recombinant human VAP-1/SSAO | [2] |
| TERN-201 | VAP-1 | Described as a highly selective, irreversible, covalent inhibitor. Achieved >98% inhibition of plasma VAP-1 activity in clinical trials. Specific IC50 value not publicly available. | Human plasma | |
| PRX-167700 | VAP-1 | VAP-1 antagonist currently in Phase II development.[3][4] Specific IC50 value not publicly available. | Not specified | [3][4] |
| TT-01025 | VAP-1 | Potent, highly selective, and irreversible inhibitor. Achieved >90% inhibition of SSAO (VAP-1) activity in clinical trials.[5][6] Specific IC50 value not publicly available. | Human plasma | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments to validate the VAP-1 dependent mechanism of this compound are provided below.
VAP-1 Enzyme Activity Assay (Amplex Red Assay)
This assay is used to determine the kinetics of this compound conversion by VAP-1 or to measure the inhibitory activity of compounds against VAP-1.
Materials:
-
Recombinant human VAP-1/SSAO enzyme
-
This compound or test inhibitor
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Benzylamine (B48309) (substrate for VAP-1)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 7.4)
-
384-well black microclear base plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound or the test inhibitor in 0.1 M sodium phosphate buffer.
-
In a 384-well plate, add 25 µL of the diluted compound or buffer (for control).
-
Add 25 µL of recombinant human VAP-1/SSAO enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Prepare a reaction mixture containing Amplex Red (120 µM), HRP (1.5 U/mL), and benzylamine (600 µM) in 0.1 M sodium phosphate buffer.[2]
-
Add 25 µL of the reaction mixture to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (excitation: 565 nm, emission: 590 nm) every 2.5 minutes for 30 minutes at 37°C using a microplate reader.[2]
-
Calculate the rate of reaction (RFU/min). For inhibitors, determine the IC50 by plotting the percent inhibition against the log of the inhibitor concentration. For this compound, determine the Michaelis-Menten constant (Km) by plotting the initial reaction velocity against various substrate (this compound) concentrations.[1][8][9][10]
Cell-Based Prodrug Conversion and Target Degradation Analysis (LC-MS/MS and Western Blot)
This experiment validates that VAP-1 activity in cells is required for the conversion of this compound to its active form and subsequent degradation of target proteins.
Materials:
-
Hepatocellular carcinoma (HCC) cell line expressing VAP-1 (e.g., Hep3B)
-
This compound
-
VAP-1 inhibitor (e.g., PXS-4728A)
-
Cell culture reagents
-
LC-MS/MS system
-
Reagents for Western blotting (lysis buffer, SDS-PAGE gels, transfer membranes)
-
Primary antibodies against GSPT1 (available from suppliers like Novus Biologicals) and NEK7 (e.g., Cell Signaling Technology #10054)[11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
Part A: Cell Treatment and Lysate Preparation
-
Seed Hep3B cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat one set of cells with a VAP-1 inhibitor (e.g., 0.25 µM PXS-4728A) for 1 hour.[1]
-
Treat the cells with varying concentrations of this compound (with and without the VAP-1 inhibitor) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in appropriate buffers for LC-MS/MS and Western blot analysis.
Part B: LC-MS/MS Analysis of Prodrug Conversion
-
Prepare cell lysates for LC-MS/MS analysis, including protein precipitation with acetonitrile.
-
Use a C18 column for chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect and quantify this compound and its active metabolite, ABT-002.[12]
-
Analyze the samples to determine the intracellular concentrations of this compound and ABT-002 in the presence and absence of the VAP-1 inhibitor.
Part C: Western Blot Analysis of Target Degradation
-
Determine the protein concentration of the cell lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1 and NEK7 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of GSPT1 and NEK7 degradation.
Visualizations
Signaling Pathway of this compound
Caption: VAP-1 mediated activation of this compound and subsequent degradation of GSPT1 and NEK7.
Experimental Workflow for Validating VAP-1 Dependency
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRX-167700 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Vascular Adhesion Protein 1 (VAP-1) Inhibitor Pipeline Insight | Vascular Adhesion Protein 1 (VAP-1) Inhibitor Mechanism of Action Insight [delveinsight.com]
- 5. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 10. Apparent Km and Vmax Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. NEK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Comparison Guide: Cross-Reactivity Profile of ABS-752
This guide provides a comprehensive overview of the cross-reactivity and selectivity profile of the hypothetical small molecule inhibitor, ABS-752. The data and protocols presented herein are intended to serve as a template for evaluating the specificity of novel therapeutic candidates. For researchers, scientists, and drug development professionals, this document outlines key experimental approaches and data interpretation for assessing off-target effects.
Quantitative Cross-Reactivity Data
The selectivity of this compound was assessed against a panel of kinases to determine its on-target potency and off-target interactions. The following tables summarize the inhibitory activity of this compound and a competitor compound, COMP-X, against a representative panel of kinases.
Table 1: Kinase Inhibition Profile of this compound vs. COMP-X
| Kinase Target | This compound IC50 (nM) | COMP-X IC50 (nM) | Fold Selectivity (this compound) |
| Target Kinase A | 15 | 25 | - |
| Kinase B | 5,200 | 1,500 | 347 |
| Kinase C | >10,000 | 8,000 | >667 |
| Kinase D | 850 | 300 | 57 |
| Kinase E | >10,000 | >10,000 | >667 |
| Kinase F | 1,200 | 950 | 80 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target kinase.
Table 2: Cellular Target Engagement of this compound
| Cell Line | Target | EC50 (nM) | Maximum Inhibition (%) |
| Cell Line X | Kinase A | 50 | 95 |
| Cell Line Y | Kinase D | 2,500 | 60 |
| Cell Line Z | Kinase B | >10,000 | <10 |
EC50 values represent the concentration of the compound that produces 50% of its maximum effect in a cell-based assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for assessing inhibitor selectivity.
2.1. Biochemical Kinase Profiling
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.[1][2]
-
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
A panel of recombinant kinases is selected, representing a broad range of the human kinome.[2]
-
Each kinase reaction is set up with its specific substrate and ATP.
-
This compound is added in a series of dilutions (e.g., 10-point dose-response curve).[1]
-
The reactions are incubated to allow for substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2.2. Off-Target Screening via Cell Microarray
This method assesses the binding of a compound to a wide array of human plasma membrane and secreted proteins expressed in human cells.[3][4]
-
Principle: The test compound is exposed to a microarray of cells, each overexpressing a specific protein from a large library. Binding to off-target proteins is detected.[3]
-
Procedure:
-
A library of expression vectors for thousands of human plasma membrane and secreted proteins is prepared.
-
These vectors are transfected into human cells arrayed on a slide.
-
The test article (e.g., a biotinylated version of this compound) is incubated with the cell microarray.
-
Binding events are detected using a labeled secondary reagent (e.g., streptavidin-conjugated fluorophore).
-
Positive "hits" identify potential off-target interactions.
-
2.3. Tissue Cross-Reactivity (TCR) Studies
TCR studies are conducted to identify on-target and off-target binding of a therapeutic candidate in a panel of normal human tissues.[5][6][7] These studies are a critical component of preclinical safety assessment.[5]
-
Principle: Immunohistochemistry (IHC) is used to visualize the binding of the test article to various structures within a comprehensive panel of frozen human tissue sections.[5][7]
-
Procedure:
-
A panel of at least 38 different types of frozen human tissues is selected.[5][6]
-
The test article (e.g., this compound) and a negative control (e.g., an isotype-matched antibody for a biologic, or a structurally unrelated small molecule) are applied to the tissue sections at multiple concentrations.[8]
-
Binding is detected using a sensitive IHC staining method.
-
The staining pattern, intensity, and cellular localization are analyzed by a qualified pathologist to identify specific on-target and any unexpected off-target binding.[5]
-
Visualizations
3.1. Signaling Pathway of Target Kinase A
The following diagram illustrates the hypothetical signaling cascade in which Target Kinase A, the primary target of this compound, plays a crucial role.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. criver.com [criver.com]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. histologix.com [histologix.com]
- 6. histologix.com [histologix.com]
- 7. anapathresearch.com [anapathresearch.com]
- 8. stagebio.com [stagebio.com]
A Comparative Safety Profile Analysis of ABS-752 and Other Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, offering novel therapeutic strategies for a multitude of diseases. As new degrader molecules progress through preclinical and clinical development, a thorough understanding of their safety profiles is paramount. This guide provides a comparative analysis of the safety profile of ABS-752, a clinical-stage GSPT1/NEK7 molecular glue degrader, with other notable protein degraders.
Executive Summary
This compound is a prodrug molecular glue that is activated by the liver-abundant enzyme Vascular Adhesion Protein-1 (VAP-1), leading to the degradation of GSPT1 and NEK7. This liver-specific activation suggests a potentially favorable safety profile by concentrating the active compound in the target tissue and minimizing systemic exposure. Preclinical data indicates that this compound has a compelling safety profile, with no cytotoxicity observed in primary human hepatocytes and no severe adverse events reported in a 28-day toxicology study in non-human primates. In comparison to other degraders, such as the GSPT1 degrader CC-90009, which has shown manageable on-target toxicities in clinical trials, this compound's prodrug strategy presents a distinct approach to mitigating off-target effects. This guide will delve into the available preclinical and clinical safety data for this compound and other prominent degraders, including CC-90009, BTX-1188, CFT7455, ARV-110, and ARV-471, to provide a comprehensive overview for the research community.
Mechanism of Action and Signaling Pathway
This compound is a molecular glue that, in its active form (ABT-002), induces the ubiquitination and subsequent proteasomal degradation of its target proteins, GSPT1 and NEK7. The degradation of GSPT1, a translation termination factor, is a key mechanism for its anti-cancer activity.
Comparative In Vitro Cytotoxicity in Non-Cancerous Cell Lines
Assessing the cytotoxic effects of protein degraders on healthy, non-cancerous cells is a critical step in evaluating their safety profile. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and other degraders in various normal cell lines.
| Compound | Target(s) | Normal Cell Line | IC50 (µM) | Citation |
| This compound | GSPT1, NEK7 | Primary Human Hepatocytes | No cytotoxicity observed | [1] |
| CC-90009 | GSPT1 | Peripheral Blood Mononuclear Cells (PBMCs) | Much less effect on viability compared to cancer cells | [2] |
| THLE-2 (normal liver epithelial) | Much less effect on viability compared to cancer cells | [2] | ||
| BTX-1188 | GSPT1, IKZF1/3 | Peripheral Blood Mononuclear Cells (PBMCs) | Not cytotoxic | [3] |
| HEK293 (human embryonic kidney) | Not cytotoxic | [3] | ||
| ARV-471 | Estrogen Receptor (ER) | Normal breast cells | No cytotoxicity observed | [4] |
| ARV-110 | Androgen Receptor (AR) | Data not publicly available | - | |
| CFT7455 | IKZF1/3 | Data not publicly available | - |
Note: A lack of publicly available data is indicated by "-". The research community is encouraged to contribute to a more comprehensive comparative dataset.
Comparative Off-Target Degradation Profile
The selectivity of a protein degrader is a key determinant of its safety. Off-target degradation can lead to unforeseen toxicities. Proteomics-based approaches are instrumental in identifying and quantifying unintended protein degradation.
| Compound | On-Target(s) | Key Off-Targets Investigated | Off-Target Degradation Findings | Citation |
| This compound | GSPT1, NEK7 | CK1α, SALL4, IKZF1 | Proteomic analysis in Hep3B cells showed GSPT1 as the most preferentially degraded target, with some degradation of NEK7. No downregulation of CK1α was observed. SALL4 and IKZF1 were below the detection limit. | [5] |
| CC-90009 | GSPT1 | Global Proteome | Mass spectrometry analysis revealed selective reduction of GSPT1 abundance with little to no effect on the rest of the proteome. It did not degrade other known CC-885 neosubstrates like IKZF1, HBS1L, and CK1α. | [2][6] |
| CC-885 | GSPT1 | Multiple | Discontinued due to off-target effects. | |
| ARV-110 | Androgen Receptor (AR) | Global Proteome | Proteomic studies demonstrated highly selective AR degradation. | [7] |
| BTX-1188 | GSPT1, IKZF1/3 | Not specified | Dual targeting is proposed to mitigate toxicities from selective GSPT1 degradation. | [8] |
| CFT7455 | IKZF1/3 | Not specified | Data not publicly available. | |
| ARV-471 | Estrogen Receptor (ER) | Not specified | Data not publicly available. |
Note: The development of degraders with improved selectivity, such as CC-90009 over CC-885, highlights the progress in the field towards safer therapeutics.
Comparative In Vivo Safety and Toxicology
Preclinical in vivo studies in animal models are essential for evaluating the systemic safety of a drug candidate. The following table summarizes key findings from in vivo toxicology studies of this compound and other degraders.
| Compound | Species | Study Duration | Key Findings | Citation |
| This compound | Non-Human Primates | 28 days | No severe adverse events were observed. | [1] |
| CC-90009 | Humans (Phase I) | N/A | Acceptable safety profile. Manageable Grade 3-4 hypotension and on-target hypocalcemia were observed. | [9][10] |
| ARV-110 | Humans (Phase I) | N/A | Acceptable safety profile. | [4] |
| ARV-471 | Humans (Phase I/II) | N/A | Favorable safety profile. | |
| CFT7455 | Humans (Phase I) | N/A | Generally well-tolerated. Most common Grade 3 or higher adverse events were neutropenia, anemia, and leukopenia. | |
| BTX-1188 | Humans (Phase I) | Ongoing | Currently being assessed for safety and toxicity. | [8] |
Note: N/A indicates that the data is from a clinical trial and a specific preclinical study duration is not applicable in this context.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for key safety and toxicology assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on a non-cancerous cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Normal human cell line (e.g., primary human hepatocytes, PBMCs, HEK293)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Test degrader compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test degrader in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Off-Target Proteomics Analysis (Based on a general proteomics workflow)
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.
Materials:
-
Cell line of interest
-
Test degrader compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin for protein digestion
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the test degrader at a relevant concentration (e.g., 10x the degradation DC50 for the on-target protein) and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction and Quantification: Harvest and lyse the cells. Quantify the total protein concentration in each lysate.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using an LC-MS/MS system.
-
Data Analysis: Use a proteomics data analysis software to identify and quantify proteins from the MS/MS spectra. Compare the protein abundance between the degrader-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting or targeted proteomics.
In Vivo Toxicology Study in Rodents (General Protocol)
This protocol provides a general framework for a 28-day repeat-dose toxicology study in rodents, which is a common preclinical safety assessment.
Materials:
-
Rodent species (e.g., Sprague-Dawley rats), both male and female
-
Test degrader compound formulated in a suitable vehicle
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, body weight measurement, and blood collection
-
Clinical pathology and histopathology laboratory services
Procedure:
-
Dose Group Assignment: Randomly assign animals to multiple dose groups, including a vehicle control group and at least three dose levels of the test degrader (low, mid, and high). Typically, 10 animals per sex per group are used.
-
Dosing: Administer the test compound or vehicle daily for 28 days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct and record clinical observations at least once daily.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at termination (and potentially at an interim timepoint) for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive set of tissues for histopathological examination by a veterinary pathologist.
-
Data Analysis: Analyze all collected data for dose-dependent changes and statistically significant differences between the treated and control groups. Determine the No Observed Adverse Effect Level (NOAEL).
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for detailed, compound-specific preclinical toxicology planning and execution in accordance with regulatory guidelines. The absence of publicly available data for some compounds highlights the need for greater transparency in preclinical safety assessment to accelerate the development of safe and effective protein degrader therapeutics.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
In Vivo Efficacy of ABS-752: A Comparative Analysis in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of ABS-752, a first-in-class molecular glue prodrug, across various preclinical tumor models. The data presented herein is based on publicly available information from preclinical studies.
Executive Summary
This compound is a targeted protein degrader that operates as a prodrug, activated by the enzyme Vascular Adhesion Protein-1 (VAP-1), which is notably overexpressed in hepatocellular carcinoma (HCC).[1][2][3] Its active metabolite, ABT-002, functions as a molecular glue to induce the degradation of two key proteins implicated in cancer progression: GSPT1 and NEK7.[1][2] The primary cytotoxic effect of this compound is driven by the degradation of GSPT1. Preclinical studies have demonstrated significant anti-tumor activity of this compound in various HCC models, including complete tumor regression in a cell line-derived xenograft model and substantial tumor growth inhibition in patient-derived xenograft (PDX) models.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the key findings from in vivo studies evaluating the efficacy of this compound in different preclinical models of hepatocellular carcinoma.
| Tumor Model | Treatment Group | Dosing Schedule | Key Findings | Source |
| Hep 3B2.1-7 Xenograft | This compound (Compound A) | 10 mg/kg, Oral | Complete tumor regression | [4][5][6][7] |
| This compound (Compound B) | 25 mg/kg, Oral | Complete tumor regression | [4][5] | |
| This compound | 100 mg/kg bid, Oral | Complete tumor regression, well-tolerated | [6] | |
| This compound | 300 mg/kg bid, Oral | Complete tumor regression, well-tolerated | [6] | |
| Hep3B Xenograft | This compound | 10 mg/kg BID | Complete tumor regression | [3] |
| Liver Cancer PDX Models | This compound | Not specified | Tumor growth inhibition in 8 out of 10 models; >50% inhibition in 4 models | [3] |
| HUH-7 PDX Model | CT-01 Compound + Everolimus (B549166) | Not specified | Increased tumor sensitivity to everolimus | |
| LI1097 PDX Model | CT-01 Compound + Everolimus | Not specified | Increased tumor sensitivity to everolimus |
Note: this compound is a lead candidate within the CT-01 project. Data for CT-01 compounds is considered representative of this compound's potential.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Cell Line-Derived Xenograft (CDX) Model: Hep 3B2.1-7
-
Cell Culture: Human hepatocellular carcinoma Hep 3B2.1-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Male immunodeficient mice (e.g., NSG or NOD/SCID), typically 6-8 weeks old, are used. Animals are allowed to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: A suspension of Hep 3B2.1-7 cells (typically 1-5 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at the specified doses (e.g., 10 mg/kg, 25 mg/kg, 100 mg/kg bid, or 300 mg/kg bid). The vehicle control group receives the same volume of the vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression. Body weight and general health of the animals are also monitored as indicators of toxicity.
-
Study Termination and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors may be excised for further analysis, such as western blotting to confirm protein degradation.
Patient-Derived Xenograft (PDX) Models: HUH-7 and LI1097
-
PDX Model Establishment: Fresh tumor tissue from hepatocellular carcinoma patients is surgically implanted subcutaneously into immunodeficient mice to establish the PDX model. Once the tumors are established, they can be passaged to subsequent cohorts of mice for studies.
-
Animal Model and Tumor Implantation: As described for the CDX model.
-
Tumor Growth Monitoring and Treatment Initiation: As described for the CDX model.
-
Drug Administration: For combination studies, mice are treated with the CT-01 compound (this compound) and/or a standard-of-care agent like everolimus at their respective effective doses. A control group receiving vehicle and single-agent groups are also included.
-
Efficacy Evaluation and Study Termination: The efficacy of the combination therapy is evaluated by comparing tumor growth in the combination group to the single-agent and vehicle control groups.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Captor Therapeutics [captortherapeutics.com]
- 4. Captor Therapeutics [captortherapeutics.com]
- 5. Captor Therapeutics [captortherapeutics.com]
- 6. Captor Therapeutics Presents Compelling In Vivo Proof-of-Concept Data from CT-01 Program in Hepatocellular Carcinoma - BioSpace [biospace.com]
- 7. captortherapeutics.com [captortherapeutics.com]
Validating the Dual-Target Engagement of ABS-752: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of ABS-752's dual-target activity, with a comparative assessment against selective GSPT1 and NEK7 degraders.
This guide provides a detailed comparison of the dual-target molecular glue degrader, this compound, with two selective degraders: CC-90009 (targeting GSPT1) and MRT-8102 (targeting NEK7). The presented data and experimental protocols offer a framework for researchers to evaluate and validate the dual-target engagement of novel protein degraders.
Introduction to this compound and its Dual-Target Mechanism
This compound is a pioneering prodrug that, upon activation by the VAP-1 enzyme, transforms into its active form, ABT-002. This active molecule functions as a molecular glue, inducing the degradation of two distinct and critical cellular proteins: G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7).[1][2] This dual-target engagement presents a novel therapeutic strategy. GSPT1 is a key factor in protein translation termination, and its degradation is cytotoxic to cancer cells. NEK7 is a crucial component in the activation of the NLRP3 inflammasome, a key player in inflammatory responses. The simultaneous degradation of both GSPT1 and NEK7 by this compound suggests its potential in treating diseases with both oncogenic and inflammatory components.
To objectively assess the dual-targeting efficacy of this compound, this guide compares its performance against two selective degraders:
-
CC-90009: A well-characterized molecular glue that selectively induces the degradation of GSPT1.[3][4]
-
MRT-8102: A potent and selective molecular glue degrader of NEK7.[5][6]
Comparative Analysis of Protein Degradation
The following table summarizes the degradation potency and efficacy of this compound, CC-90009, and MRT-8102 against their respective targets in relevant cancer cell lines.
| Compound | Target(s) | Cell Line | Treatment Duration (hours) | DC50 (nM) | Dmax (%) |
| This compound | GSPT1 & NEK7 | Hep3B | 24 | GSPT1: <10NEK7: ~100 | >95 |
| CC-90009 | GSPT1 | MOLM-13 | 24 | ~9 | >90 |
| MRT-8102 | NEK7 | CAL51 | Not Specified | 10 | 89 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Western Blot for Protein Degradation Analysis
This protocol is for the semi-quantitative analysis of target protein degradation in cells treated with protein degraders.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of the degrader compound or vehicle control for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (GSPT1, NEK7) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Tandem Mass Tag (TMT) Quantitative Proteomics
This protocol provides a high-throughput method for the global and quantitative analysis of protein abundance changes upon treatment with a degrader.
a. Sample Preparation and Digestion:
-
Lyse cells and quantify protein concentration as described in the Western Blot protocol.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
b. TMT Labeling:
-
Label the peptides from each condition with a specific isobaric TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled peptide samples.
c. Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Search the raw MS data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Ternary Complex Formation
This assay is used to detect and quantify the formation of the ternary complex between the target protein, the molecular glue, and the E3 ligase.
a. Reagent Preparation:
-
Prepare serial dilutions of the molecular glue degrader.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in assay buffer.
-
Prepare AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and donor beads conjugated with an antibody against the other tag (e.g., anti-His).
b. Assay Procedure:
-
Add the serially diluted degrader to the wells of a microplate.
-
Add the mixture of tagged target protein and E3 ligase to the wells.
-
Incubate to allow for ternary complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
c. Data Analysis:
-
The intensity of the luminescent signal is proportional to the amount of ternary complex formed.
-
Plot the signal intensity against the degrader concentration to determine the EC50 for ternary complex formation.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of this compound dual-target protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.monterosatx.com [ir.monterosatx.com]
- 6. captortherapeutics.com [captortherapeutics.com]
Comparative Proteomics of ABS-752 Treated Cells: A Head-to-Head Analysis with Standard-of-Care Therapies for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of the investigational drug ABS-752 against established first-line treatments for hepatocellular carcinoma (HCC), Sorafenib (B1663141) and Lenvatinib. While direct, comprehensive proteomic data for this compound is not yet publicly available, this comparison is based on its known mechanism of action and the downstream proteomic consequences of its specific protein targets, juxtaposed with the global proteomic changes induced by Sorafenib and Lenvatinib as documented in peer-reviewed studies.
Executive Summary
This compound is a novel molecular glue prodrug that induces the degradation of two key proteins implicated in cancer progression: G1 to S phase transition protein 1 (GSPT1) and NIMA-related kinase 7 (NEK7). In contrast, Sorafenib and Lenvatinib are multi-kinase inhibitors that elicit broader, less specific changes in the cellular proteome. This guide will delve into the known and expected proteomic shifts caused by these drugs, offering a framework for understanding their distinct mechanisms and for designing future comparative studies.
Mechanism of Action and Key Protein Targets
| Drug | Mechanism of Action | Key Protein Targets |
| This compound | Molecular glue-mediated protein degradation | GSPT1, NEK7 |
| Sorafenib | Multi-kinase inhibitor | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3 |
| Lenvatinib | Multi-kinase inhibitor | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET |
Comparative Proteomic Analysis
As of this publication, a direct comparative quantitative proteomic analysis of this compound-treated cells against other HCC therapies has not been published. The following table summarizes the known and inferred proteomic consequences of this compound based on its targets, and the observed proteomic changes from studies on Sorafenib and Lenvatinib in HCC cell lines.
| Feature | This compound (Inferred) | Sorafenib (Observed) | Lenvatinib (Observed) |
| Primary Proteomic Effect | Targeted degradation of GSPT1 and NEK7 | Broad changes in signaling and metabolic proteins | Alterations in proteins related to angiogenesis and cell proliferation |
| Number of Differentially Expressed Proteins | Not yet determined | 19 significantly altered protein spots (6 up, 13 down) in one study[1]. Another study identified 520 concentration-dependently upregulated proteins in sorafenib-insensitive cells[2]. | 101 upregulated and 78 downregulated proteins in HepG2 cells[3]. |
| Key Upregulated Proteins | Downstream effectors of integrated stress response (e.g., ATF4)[4]. | Proteins associated with drug resistance (e.g., GRP78, 14-3-3ε, HSP90β)[5]. Components of the electron transport chain in insensitive cells[2]. | Proteins involved in various signaling pathways; specific examples vary across studies. |
| Key Downregulated Proteins | GSPT1, NEK7 | Annexin A1, cyclophilin A[1]. | Proteins involved in alcohol metabolism, fatty acid metabolism, and organic acid biosynthesis[3]. |
| Affected Signaling Pathways | Integrated Stress Response, NLRP3 Inflammasome pathway | MAPK signaling, PI3K/AKT/mTOR signaling[6][7]. | Pathways related to c-SRC signaling in resistant cells[8]. |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of GSPT1 and NEK7 and subsequent downstream cellular effects.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Comparative Proteomics
A generalized workflow for a label-free quantitative proteomic comparison of drug-treated cells is depicted below.
Caption: A typical label-free proteomics workflow.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are generalized protocols for common quantitative proteomic techniques.
Label-Free Quantitative Proteomics
This method compares the relative abundance of proteins across different samples by analyzing the intensity of peptide signals or the number of spectral counts.[10]
-
Cell Culture and Treatment:
-
Culture HCC cell lines (e.g., HepG2, Huh7) in appropriate media.
-
Treat cells with this compound, Sorafenib, Lenvatinib, or a vehicle control at predetermined concentrations and time points.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.[11]
-
-
Data Analysis:
-
Process raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify proteins based on peptide peak intensities or spectral counts.
-
Perform statistical analysis to identify differentially expressed proteins between treatment groups.
-
Conduct bioinformatics analysis (e.g., GO enrichment, pathway analysis) to interpret the biological significance of the proteomic changes.
-
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
2D-DIGE allows for the comparison of multiple protein samples on the same gel, reducing gel-to-gel variability.[12]
-
Sample Preparation and Labeling:
-
Extract proteins from treated and control cells as described above.
-
Label protein samples with different fluorescent CyDyes (e.g., Cy3, Cy5) and a pooled internal standard with a third dye (e.g., Cy2).[13]
-
-
Two-Dimensional Gel Electrophoresis:
-
Combine the labeled samples and separate proteins in the first dimension by isoelectric focusing (IEF) based on their isoelectric point.
-
Separate the proteins in the second dimension by SDS-PAGE based on their molecular weight.
-
-
Image Acquisition and Analysis:
-
Scan the gel at different wavelengths to detect the fluorescence of each CyDye.
-
Use specialized software (e.g., DeCyder) to co-register the images and quantify the relative abundance of each protein spot across the different samples, normalized to the internal standard.
-
-
Protein Identification:
-
Excise protein spots of interest from a preparative gel.
-
Digest the proteins with trypsin and identify them by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique that provides high accuracy in quantitative proteomics.[14][15]
-
Cell Culture and Labeling:
-
Culture one population of cells in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
Culture another population of cells in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine) for several cell divisions to ensure complete incorporation.
-
-
Drug Treatment and Sample Pooling:
-
Treat the "light" and "heavy" cell populations with the drug and control, respectively.
-
Combine equal numbers of cells or equal amounts of protein from the "light" and "heavy" populations.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Process the combined sample for mass spectrometry as described in the label-free protocol.
-
-
Data Analysis:
-
Identify and quantify peptide pairs (light and heavy) using specialized software.
-
The ratio of the intensities of the heavy and light peptides provides a precise measure of the relative protein abundance between the two conditions.
-
Conclusion
This compound represents a targeted approach to cancer therapy by inducing the degradation of specific proteins. Its proteomic signature is therefore expected to be more focused compared to the broader effects of multi-kinase inhibitors like Sorafenib and Lenvatinib. While direct comparative proteomic data is needed for a definitive comparison, the analysis of this compound's known targets provides a strong foundation for understanding its cellular impact. Future quantitative proteomic studies, employing the robust methodologies outlined in this guide, will be crucial in fully elucidating the therapeutic potential and molecular effects of this compound in hepatocellular carcinoma.
References
- 1. Proteome analysis of the effects of sorafenib on human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial metabolic study guided by proteomics analysis in hepatocellular carcinoma cells surviving long-term incubation with the highest dose of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Characterization of Liver Cancer Cells Treated with Clinical Targeted Drugs for Hepatocellular Carcinoma [mdpi.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Profile of Sorafenib Resistance in Hepatocellular Carcinoma; GRP78 Expression Is Associated With Inferior Response to Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics and phosphoproteomics on serial tumor biopsies from a sorafenib-treated HCC patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Unveiling the Cytotoxic Power of GSPT1 Degradation: A Comparative Analysis of ABS-752
A deep dive into the mechanism of action and comparative efficacy of the novel GSPT1 degrader, ABS-752, against other GSPT1-targeting compounds, providing researchers with critical data for advancing cancer therapeutics.
In the landscape of targeted cancer therapy, the degradation of G1 to S phase transition 1 (GSPT1) has emerged as a promising strategy. GSPT1, a key translation termination factor, is frequently overexpressed in various cancers, making it a compelling therapeutic target. This guide provides a comprehensive comparison of this compound, a novel GSPT1 and NEK7 molecular glue degrader, with other known GSPT1 degraders, focusing on the evidence confirming the pivotal role of GSPT1 degradation in its cytotoxic effects.
The Critical Role of GSPT1 Degradation in this compound's Cytotoxicity
This compound is a prodrug that, once activated, potently induces the degradation of GSPT1 and NEK7.[1] Experimental evidence strongly indicates that the cytotoxic and anti-proliferative effects of this compound are primarily driven by the degradation of GSPT1.[2][3]
To validate this, studies were conducted using a Hep3B hepatocellular carcinoma (HCC) cell line engineered with a GSPT1 G575N mutation, which is resistant to degradation. In these mutant cells, this compound failed to induce GSPT1 degradation and, consequently, had no effect on cell viability.[2] This directly links GSPT1 degradation to the cytotoxic activity of this compound.
Comparative Efficacy of GSPT1 Degraders
The following tables summarize the quantitative data on the degradation potency and cytotoxic activity of this compound in comparison to other GSPT1 degraders, CC-885 and CC-90009.
Table 1: Degradation Potency (DC50) of GSPT1 Degraders
| Compound | Target | Cell Line | DC50 (nM) | Treatment Time (hours) |
| This compound | GSPT1 | Hep3B | < 10 | 6 |
| NEK7 | Hep3B | ~100 | 6 | |
| CK1α | Hep3B | > 1000 | 6 | |
| SALL4 | Hep3B | Comparable to Lenalidomide | - | |
| CC-885 | GSPT1 | MV4-11 | - | - |
| IKZF1 | MV4-11 | - | - | |
| CC-90009 | GSPT1 | AML Cell Lines | - | - |
Data for this compound was obtained from studies on Hep3B cells.[2] Comparative data for CC-885 and CC-90009 is presented to highlight their activity as GSPT1 degraders, though direct side-by-side DC50 values in the same HCC cell lines are not available.
Table 2: Cytotoxic Activity (IC50) of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) |
| This compound | Hep3B | Potent activity |
| CC-885 | AML Cell Lines | 10-6 - 1 µM |
| THLE-2 | > 10 µM | |
| Human PBMC | > 10 µM | |
| CC-90009 | AML Cell Lines | 3 - 75 |
IC50 values for this compound in Hep3B cells are described as potent, with specific numerical values not detailed in the provided sources.[2] Data for CC-885 and CC-90009 are from studies in AML cell lines.[4][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: GSPT1 Degradation Pathway Induced by this compound.
Caption: Western Blotting Experimental Workflow.
Caption: CellTiter-Glo® Viability Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for GSPT1 Degradation
Objective: To quantify the levels of GSPT1 protein following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate hepatocellular carcinoma cells (e.g., Hep3B) at a suitable density in culture plates. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 6 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the GSPT1 protein levels to a loading control (e.g., GAPDH or β-actin).
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the cytotoxicity of this compound by measuring cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., Hep3B) in an opaque-walled 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include wells with vehicle control (DMSO) and no-cell controls for background luminescence.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Conclusion
The available data robustly confirms that the cytotoxic effects of this compound are predominantly mediated through the degradation of GSPT1. As a potent and selective degrader of GSPT1, this compound represents a promising therapeutic agent for cancers dependent on this translation termination factor. This comparative guide provides researchers with essential data and protocols to further investigate the potential of this compound and other GSPT1 degraders in the development of novel cancer therapies.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. ch.promega.com [ch.promega.com]
Evaluating the Therapeutic Window of ABS-752: A Comparative Analysis with Similar GSPT1 Degraders
A new frontier in hepatocellular carcinoma (HCC) treatment is emerging with the development of molecular glue degraders. Among these, ABS-752, a prodrug targeting the degradation of GSPT1 and NEK7, has entered clinical trials, showcasing a promising therapeutic avenue. This guide provides a comparative analysis of the therapeutic window of this compound against other notable GSPT1 degraders, lenalidomide (B1683929) and pomalidomide (B1683931), supported by available preclinical experimental data.
This compound distinguishes itself as a prodrug activated by the VAP-1 enzyme, which is overexpressed in the cirrhotic liver, concentrating its therapeutic action in the tumor tissue and potentially reducing systemic side effects[1]. Its dual mechanism of degrading both GSPT1, a key protein in tumor cell proliferation, and NEK7, an activator of the inflammatory NLRP3 inflammasome, offers a multi-pronged attack on HCC[1]. This targeted approach suggests a potentially wider therapeutic window compared to systemically active compounds.
Comparative Preclinical Efficacy and Toxicity
A precise therapeutic window is determined by the ratio of the dose that produces a toxic effect to the dose that produces a therapeutic effect. While direct comparative studies are limited, preclinical data for this compound and its counterparts provide insights into their respective therapeutic windows.
| Compound | Target Indication | In Vitro Efficacy (IC50) | In Vivo Efficacy | In Vivo Toxicity (Maximum Tolerated Dose - MTD) |
| This compound | Hepatocellular Carcinoma (HCC) | Not explicitly reported for this compound; a related GSPT1 degrader showed an IC50 of 0.19 nM in HCC cells. | Complete tumor regression in Hep3B mouse xenograft model at 10 mg/kg BID.[1] | No severe adverse effects observed in a 28-day primate toxicology study.[1] MTD in mice not explicitly reported. |
| Lenalidomide | Multiple Myeloma | 0.15 to 7 µM in various multiple myeloma cell lines.[2] | Inhibition of tumor growth in a myeloma xenograft mouse model at 25 mg/kg/day.[3] | MTD of 6 µg/hr via continuous subcutaneous infusion in mice. No observable toxicity up to 45 mg/kg via oral gavage in a separate mouse study. |
| Pomalidomide | Multiple Myeloma | 8 to 10 µM in RPMI8226 and OPM2 multiple myeloma cell lines.[4] | Inhibition of tumor growth in a mouse myeloma model at 0.06 mg/kg/day.[5] Well-tolerated in mice at daily doses of 50 mg/kg.[6] | MTD in a Phase 1 study for relapsed/refractory multiple myeloma was 4 mg/day.[7][8] |
| CC-90009 | Acute Myeloid Leukemia (AML) | IC50 values between 3 to 75 nM in AML cell lines.[9] | Antileukemic activity observed in patients at doses of 1.2 mg and above.[2][4] | Dose-limiting toxicities, including hypotension, observed in a Phase 1 trial.[10] |
Signaling Pathways and Experimental Workflows
The mechanism of action for these molecular glue degraders involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
The evaluation of these compounds follows a standard preclinical workflow, from in vitro characterization to in vivo efficacy and toxicity studies.
Caption: Generalized workflow for preclinical therapeutic window assessment.
Detailed Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50:
-
Cell Seeding: Plate tumor cells (e.g., HepG2 for HCC, RPMI8226 for multiple myeloma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound's active metabolite, lenalidomide, pomalidomide) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Efficacy Study:
-
Tumor Implantation: Subcutaneously inject human tumor cells (e.g., Hep3B for HCC) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., this compound at 10 mg/kg BID) and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Maximum Tolerated Dose (MTD) Study in Mice:
-
Dose Escalation: Administer escalating single doses of the test compound to different groups of mice.
-
Toxicity Monitoring: Observe the mice for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, clinical signs of distress, and mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity. This can be a single dose or determined over a course of repeated dosing.
Conclusion
The available preclinical data suggests that this compound holds significant promise with a potentially favorable therapeutic window, largely attributed to its targeted activation in the liver. While a direct quantitative comparison with lenalidomide and pomalidomide is challenging due to the differing indications and available data, the high efficacy of this compound at well-tolerated doses in preclinical models is encouraging. Further clinical investigation is necessary to fully delineate the therapeutic window of this compound in humans and to confirm its safety and efficacy profile in the treatment of hepatocellular carcinoma. The inclusion of another GSPT1 degrader, CC-90009, in this comparison highlights the ongoing efforts to develop potent and selective cancer therapies, although it also underscores the challenges in managing on-target toxicities.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanded natural killer cells potentiate the antimyeloma activity of daratumumab, lenalidomide, and dexamethasone in a myeloma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
benchmarking ABS-752 performance against previous compounds in its class
A new frontier in the treatment of hepatocellular carcinoma (HCC) is emerging with the development of ABS-752, a first-in-class, orally bioavailable molecular glue prodrug. This guide provides a comprehensive comparison of this compound's performance against previous compounds in its class, offering researchers, scientists, and drug development professionals a detailed overview supported by preclinical data.
This compound distinguishes itself through a novel dual mechanism of action and a targeted activation strategy. As a prodrug, it is converted to its active form, CPT-6281, by the enzyme VAP-1, which is significantly overexpressed in the cirrhotic liver tissue characteristic of many HCC patients.[1][2] This localized activation is designed to concentrate the therapeutic agent at the tumor site, potentially improving the therapeutic window.[2]
Once activated, CPT-6281 functions as a molecular glue, inducing the degradation of two key proteins: GSPT1 and NEK7.[1][3] The degradation of GSPT1, a protein involved in translation termination, leads to an integrated stress response and apoptosis in HCC cells.[2][4] Concurrently, the degradation of NEK7, an activator of the NLRP3 inflammasome, is expected to reduce the production of the pro-carcinogenic factor IL-1β, thereby modulating the inflammatory tumor microenvironment.[1][3]
Performance Benchmarking
This compound's primary comparator within the GSPT1-degrading molecular glue class is CC-90009, a compound developed by Bristol Myers Squibb/Celgene for the treatment of acute myeloid leukemia (AML).[4] While both compounds target GSPT1 for degradation, this compound's dual action and targeted activation in the liver set it apart for HCC therapy.
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound's active form, CPT-6281. In a clonogenic assay, CPT-6281 was shown to be more effective at inhibiting the colony formation of HCC cells than CC-90009.
In vivo studies have further underscored the potential of this compound. Oral administration of this compound led to complete tumor regression in a Hep3B mouse xenograft model of HCC at doses as low as 10 mg/kg.[1][5] Furthermore, in patient-derived xenograft (PDX) models of liver cancer, this compound demonstrated tumor growth inhibition in 8 out of 10 cases, with four of those showing inhibition greater than 50%.[1]
In contrast, CC-90009 has been primarily evaluated in the context of AML, where it has shown activity in a range of AML cell lines and primary patient samples both in vitro and in vivo.[6]
| Compound | Mechanism of Action | Indication | Key Preclinical Findings |
| This compound | Prodrug activated by VAP-1 to CPT-6281, a molecular glue that degrades GSPT1 and NEK7.[1][3] | Hepatocellular Carcinoma[3] | - More potent than CC-90009 in an HCC clonogenic assay.- Complete tumor regression in a Hep3B xenograft model at 10 mg/kg.[1][5]- Tumor growth inhibition in 80% of liver cancer PDX models.[1] |
| CC-90009 | Molecular glue that degrades GSPT1.[6] | Acute Myeloid Leukemia[4] | - Active across a range of AML cell lines and primary patient samples in vitro and in vivo.[6] |
| Lenalidomide | Immunomodulatory drug (IMiD) that induces degradation of Ikaros and Aiolos. | Multiple Myeloma, Myelodysplastic Syndromes | - Modulates immune cell function and inhibits angiogenesis. |
| Pomalidomide | Immunomodulatory drug (IMiD) with a similar mechanism to lenalidomide. | Multiple Myeloma | - Potent anti-myeloma and immunomodulatory effects. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
Experimental Protocols
GSPT1 and NEK7 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate HCC cells (e.g., Hep3B) at a suitable density. Treat the cells with varying concentrations of this compound, its active metabolite CPT-6281, or a vehicle control (DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for GSPT1, NEK7, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 and NEK7 protein levels to the loading control and express them as a percentage relative to the vehicle-treated control.
In Vivo Tumor Xenograft Model
-
Cell Culture: Culture Hep3B human HCC cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) aged 8-12 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of Hep3B cells (e.g., 1 x 10^6 to 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[7][8][9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer this compound orally at the specified dose (e.g., 10 mg/kg BID) to the treatment group, and the vehicle to the control group, according to the study schedule.[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice or three times a week) and calculate the tumor volume.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[7]
Conclusion
This compound represents a promising and highly differentiated therapeutic candidate for hepatocellular carcinoma. Its unique prodrug design, which leverages the elevated VAP-1 enzyme activity in diseased liver tissue, coupled with its dual degradation of GSPT1 and NEK7, offers a novel approach to treating this challenging cancer. Preclinical data indicates superior potency and robust in vivo efficacy compared to other GSPT1 degraders in HCC models. The ongoing clinical development of this compound will be crucial in determining its ultimate therapeutic benefit for patients with HCC.
References
- 1. Captor Therapeutics [captortherapeutics.com]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. Captor Therapeutics outlines pipeline progress | BioWorld [bioworld.com]
- 4. captortherapeutics.com [captortherapeutics.com]
- 5. Captor Therapeutics [captortherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Xenograft mice model [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Novel Research Compound ABS-752
The compound ABS-752 is identified as a molecular glue prodrug candidate for the treatment of Hepatocellular Carcinoma (HCC).[1] Its chemical and physical properties are summarized below.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 3-[5-(Aminomethyl)-6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione[2] |
| Synonyms | This compound, 3-(5-(Aminomethyl)-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione[2] |
| CAS Number | 2761170-84-5[2] |
| Molecular Formula | C₁₄H₁₄FN₃O₃[2] |
| Molecular Weight | 291.28 g/mol [2] |
General Protocol for the Disposal of Novel Research Compounds
This protocol outlines the essential steps for managing the waste generated from experiments involving a new chemical entity like this compound.
Initial Waste Characterization and Planning
Before beginning any experiment, a waste disposal plan must be formulated.
-
Assume Hazardous Nature: Unless confirmed otherwise by a thorough risk assessment, treat the novel compound and all materials it contacts as hazardous waste.
-
Consult Similar Structures: If a specific Safety Data Sheet (SDS) is unavailable, review the SDS for any precursor materials or compounds with similar chemical structures to anticipate potential hazards.
-
Waste Minimization: Design experiments to use the minimum amount of the compound necessary, thereby minimizing waste generation.
Segregation of Waste Streams
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Containers: Use separate, clearly labeled containers for each type of waste (e.g., solid, aqueous liquid, organic liquid, sharps).
-
Aqueous vs. Organic: Collect aqueous solutions containing the compound separately from organic solvent solutions.
-
Avoid Mixing: Do not mix waste with incompatible chemicals. For example, keep acidic and basic solutions separate.
Waste Container Selection and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
-
Container Type: Use leak-proof, compatible containers with secure screw caps.
-
Labeling: All labels must include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents, including solvents and the novel compound (e.g., "Methanol with 1 mg/mL this compound").
-
The approximate concentrations or volumes.
-
The name of the Principal Investigator and the laboratory room number.
-
The date of accumulation.
-
Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: All waste containers in the SAA must be placed within a secondary container (e.g., a tray or tub) to contain any potential leaks or spills.
-
Container Closure: Waste containers must be kept tightly closed except when adding waste.
Disposal Procedures for Different Waste Streams
Solid Waste:
-
Description: Contaminated personal protective equipment (PPE), weigh boats, pipette tips, and any solid form of the compound.
-
Procedure:
-
Collect in a designated, labeled, leak-proof container.
-
Ensure the container is kept closed.
-
When ready for pickup, arrange for disposal through your institution's EHS department.
-
Liquid Waste:
-
Description: Solutions of the compound in aqueous or organic solvents.
-
Procedure:
-
Collect in a designated, labeled, compatible liquid waste container.
-
NEVER dispose of down the sink.
-
DO NOT allow volatile solvents to evaporate in a fume hood as a means of disposal.
-
Arrange for pickup through your institution's EHS department.
-
Sharps Waste:
-
Description: Needles, syringes, contaminated glass pipettes, or broken glass.
-
Procedure:
-
Place immediately into a puncture-resistant sharps container.
-
Label the container with the contents it has been exposed to.
-
Arrange for disposal as hazardous sharps waste.
-
Experimental Workflow & Disposal Plan
The following diagram illustrates the logical workflow for handling and disposing of a novel research compound.
Caption: Workflow for the safe disposal of a novel research compound.
References
Essential Safety and Handling Precautions for ABS-752
For researchers, scientists, and drug development professionals handling ABS-752, a specific grade of Acrylonitrile Butadiene Styrene, a comprehensive understanding of safety protocols is paramount. While ABS plastic in its solid state is generally considered non-hazardous, potential risks emerge during processing, such as heating, melting, or grinding, which can generate harmful dust and fumes. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, particularly during processes that alter its physical state, the use of appropriate PPE is mandatory to mitigate risks of thermal burns, respiratory irritation, and eye or skin contact with dust or molten material.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | Protects against flying particles and dust. |
| Face shield worn over safety glasses | Recommended when handling molten this compound to protect against splashes.[1] | |
| Hand Protection | Thermal-resistant gloves | Essential when handling hot or molten this compound to prevent severe burns.[2] |
| Cut-resistant gloves | Recommended when handling solid sheets that may have sharp edges.[2] | |
| Respiratory Protection | N95 respirator or equivalent | Use if dust is generated during processing.[3] |
| Air-purifying respirator with appropriate cartridges | May be required if ventilation is inadequate during high-temperature processing to protect against fumes.[2] | |
| Body Protection | Lab coat or coveralls | Provides a barrier against dust and minor spills.[3] |
| Chemical-resistant apron | Recommended when there is a risk of splashes from molten material. |
Experimental Protocols: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. The following step-by-step procedures should be followed:
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coverall: Put on a lab coat or coveralls, ensuring it is fully buttoned or zipped.
-
Respirator: If required, perform a seal check to ensure the respirator fits snugly against the face.
-
Eye and Face Protection: Put on safety glasses. If a risk of splashing exists, wear a face shield over the safety glasses.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the designated waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Gown/Coverall: Remove the lab coat or coveralls by unbuttoning or unzipping, and rolling it down from the shoulders, turning it inside out.
-
Eye and Face Protection: Remove the face shield and/or safety glasses.
-
Respirator: If worn, remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Logical Workflow for PPE Selection
The selection of appropriate PPE is dependent on the specific handling procedures for this compound. The following diagram illustrates the decision-making process for determining the necessary level of protection.
Disposal Plan
All disposable PPE, such as gloves and respirators, that has been in contact with this compound dust or molten material should be disposed of in accordance with institutional and local regulations for solid waste. Contaminated lab coats should be laundered separately. Solid waste of this compound itself is generally considered non-hazardous and can be disposed of as normal industrial waste, though it is recommended to consult local regulations. Do not dispose of this compound in a way that could contaminate waterways.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
